molecular formula C10H10O4 B160630 2-(2-acetylphenoxy)acetic Acid CAS No. 1878-62-2

2-(2-acetylphenoxy)acetic Acid

Cat. No.: B160630
CAS No.: 1878-62-2
M. Wt: 194.18 g/mol
InChI Key: GQZDTCFUDGMSOS-UHFFFAOYSA-N
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Description

2-(2-Acetylphenoxy)acetic Acid (CAS Number: 1878-62-2 ) is an organic compound with the molecular formula C 10 H 10 O 4 and a molecular weight of 194.18 g/mol . This solid compound has a reported melting point of 119-120 °C and should be stored sealed in a dry environment, ideally at 2-8°C . Its structure features both acetyl and carboxylic acid functional groups linked by a phenoxy bridge, as represented by the SMILES notation CC(=O)C1=C(OCC(O)=O)C=CC=C1 . This chemical serves as a valuable synthetic intermediate in coordination chemistry and materials science research. Its primary research application is in the synthesis of novel metal complexes, as it can be functionalized into more complex ligands . For instance, it has been used as a precursor for the synthesis of {4-[(2E)-2-(hydroxyimino)acetyl]phenoxy} acetic acid, an oxime-based ligand which forms a water-soluble mixed-ligand zinc(II) complex . Such complexes are of significant interest for studying their interaction with biomolecules like DNA, showing potential for applications in bioinorganic chemistry and as tools for biotechnology and medicine . Safety and Handling: This product is labeled with the GHS07 signal word and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to the corresponding precautionary statements during handling . Disclaimer: This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDTCFUDGMSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384405
Record name 2-(2-acetylphenoxy)acetic Acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-62-2
Record name 2-(2-Acetylphenoxy)acetic acid
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Record name 2-(2-acetylphenoxy)acetic Acid
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Record name 1878-62-2
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(2-acetylphenoxy)acetic acid. Due to the limited availability of published experimental data for this specific compound, this guide also draws upon established methodologies for structurally related phenoxyacetic acid derivatives to propose experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is a carboxylic acid derivative of phenoxyacetic acid. The molecule consists of a phenyl ring substituted with an acetyl group at the ortho position, with an acetic acid moiety linked through an ether bond.

Chemical Structure:

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1878-62-2[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
LogP (octanol/water) 1.25[2]
SMILES CC(=O)c1ccccc1OCC(O)=O[2]
InChIKey GQZDTCFUDGMSOS-UHFFFAOYSA-N[2]

Synthesis

Proposed Synthetic Pathway

The synthesis involves a two-step process:

  • Esterification: Reaction of 2'-hydroxyacetophenone with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a weak base to form the corresponding ester intermediate.

  • Hydrolysis: Saponification of the ester intermediate using a strong base, followed by acidification to yield the final carboxylic acid product.

A schematic of this proposed synthesis is provided below.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis Reactant1 2'-Hydroxyacetophenone Intermediate Ethyl 2-(2-acetylphenoxy)acetate Reactant1->Intermediate Reactant2 Ethyl bromoacetate Reactant2->Intermediate Base1 K₂CO₃ Base1->Intermediate Solvent1 DMF Solvent1->Intermediate Product This compound Intermediate->Product Base2 NaOH Base2->Product Solvent2 MeOH/H₂O Solvent2->Product Acid HCl Acid->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate

  • To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

  • To this stirred suspension, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-(2-acetylphenoxy)acetate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

  • The precipitated solid, this compound, is then collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR - ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton) - ~6.8-7.8 ppm: Multiplets, 4H (aromatic protons) - ~4.7 ppm: Singlet, 2H (O-CH₂-COOH protons) - ~2.6 ppm: Singlet, 3H (acetyl -CH₃ protons)
¹³C NMR - ~200 ppm: Carbonyl carbon of the acetyl group - ~170 ppm: Carbonyl carbon of the carboxylic acid - ~155 ppm: Aromatic carbon attached to the ether oxygen - ~120-135 ppm: Aromatic carbons - ~65 ppm: Methylene carbon (O-CH₂-COOH) - ~29 ppm: Methyl carbon of the acetyl group
IR (Infrared) - ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) - ~1700-1730 cm⁻¹: C=O stretch (carboxylic acid) - ~1680 cm⁻¹: C=O stretch (acetyl ketone) - ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring) - ~1200-1250 cm⁻¹: Asymmetric C-O-C stretch (ether) - ~1050-1100 cm⁻¹: Symmetric C-O-C stretch (ether)
Mass Spectrometry - [M-H]⁻: m/z 193.04 (ESI negative mode) - [M+H]⁺: m/z 195.06 (ESI positive mode)

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the broader class of phenoxyacetic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and herbicidal properties.[4] For instance, some derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[3][5]

Should this compound demonstrate biological activity, a general workflow for investigating its mechanism of action is proposed below.

Experimental_Workflow Start This compound Screening In vitro Biological Screening (e.g., enzyme assays, cell viability) Start->Screening Hit Identification of Biological Activity Screening->Hit DoseResponse Dose-Response Studies Hit->DoseResponse TargetID Target Identification (e.g., proteomics, affinity chromatography) DoseResponse->TargetID PathwayAnalysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) TargetID->PathwayAnalysis InVivo In vivo Efficacy Studies (Animal Models) PathwayAnalysis->InVivo Conclusion Elucidation of Mechanism of Action InVivo->Conclusion

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with a well-defined chemical structure for which detailed experimental and biological data are currently lacking in the public domain. This technical guide has provided a summary of its known properties and a proposed, robust methodology for its synthesis and characterization based on established chemical principles for related molecules. The potential for biological activity within the broader class of phenoxyacetic acids suggests that this compound may be a candidate for future investigation in drug discovery and development. Further experimental work is required to fully elucidate its physicochemical properties, biological activity, and potential mechanisms of action.

References

An In-Depth Technical Guide to 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-acetylphenoxy)acetic acid is a multifaceted organic compound with significant potential in therapeutic applications. As a derivative of phenoxyacetic acid, it is structurally positioned to exhibit a range of biological activities, including anti-inflammatory and antibacterial effects. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential mechanisms of action. While specific quantitative data for this compound is limited, this document compiles relevant data from structurally analogous compounds to provide a predictive framework for its biological profile.

Chemical and Physical Properties

This compound, also known as (2-acetylphenoxy)acetic acid, is a solid, white to off-white crystalline powder. Its chemical structure combines a phenoxyacetic acid moiety with an acetyl group at the ortho position of the phenyl ring.

PropertyValueReference
CAS Number 1878-62-2[1][2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [1][2]
Melting Point 119-120 °C[1]
Boiling Point Not available
Solubility Soluble in water[1]

Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 2'-hydroxyacetophenone reacts with an α-haloacetic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of phenoxyacetic acid derivatives.

Materials:

  • 2'-Hydroxyacetophenone

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Litmus paper

  • Standard laboratory glassware (test tubes, beakers, separatory funnel, Büchner funnel)

  • Hot water bath

  • Stirring apparatus

Procedure:

  • Formation of the Phenoxide: In a suitable reaction vessel, dissolve 2'-hydroxyacetophenone in an aqueous solution of sodium hydroxide. The hydroxide ion deprotonates the phenolic hydroxyl group to form the sodium salt of 2'-hydroxyacetophenone (the phenoxide).

  • Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid. Heat the mixture in a hot water bath (approximately 90-100°C) with stirring for 30-40 minutes. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the ether linkage.

  • Workup and Purification:

    • Cool the reaction mixture and dilute it with water.

    • Acidify the solution with hydrochloric acid until it tests acidic with litmus paper. This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of the solution.

    • Extract the product into diethyl ether using a separatory funnel.

    • Wash the ether layer with water and then extract with a saturated sodium bicarbonate solution to separate the carboxylic acid product from any unreacted phenol. The carboxylic acid will deprotonate and move into the aqueous bicarbonate layer.

    • Carefully re-acidify the bicarbonate layer with hydrochloric acid to precipitate the purified this compound.

    • Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the final purified product.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Purification 2_Hydroxyacetophenone 2_Hydroxyacetophenone Sodium_Phenoxide Sodium_Phenoxide 2_Hydroxyacetophenone->Sodium_Phenoxide Deprotonation NaOH NaOH NaOH->Sodium_Phenoxide Product_Salt Sodium 2-(2-acetylphenoxy)acetate Sodium_Phenoxide->Product_Salt SN2 Reaction Chloroacetic_acid Chloroacetic_acid Chloroacetic_acid->Product_Salt Final_Product This compound Product_Salt->Final_Product Protonation HCl_acidification HCl Acidification HCl_acidification->Final_Product

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Potential Biological Activities and Mechanisms of Action

While specific studies on this compound are not extensively available, its structural components suggest potential anti-inflammatory and antibacterial activities.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Specifically, selective inhibition of COX-2 is a key target for modern anti-inflammatory drugs due to its role in the inflammatory cascade, while avoiding the gastrointestinal side effects associated with COX-1 inhibition.

Proposed Mechanism: COX-2 Inhibition

It is hypothesized that this compound may act as a selective COX-2 inhibitor. The acetic acid moiety can interact with the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX enzymes is a colorimetric or fluorometric assay.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (non-selective COX inhibitor control)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and control inhibitors.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound or control inhibitors to the appropriate wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation (Hypothetical based on related compounds):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib (Reference)~15~0.05~300
Ibuprofen (Reference)~13~35~0.37

Signaling Pathway: Inhibition of Prostaglandin Synthesis

COX_Inhibition Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

Antibacterial Activity

The acetic acid moiety of the compound suggests potential antibacterial properties. Acetic acid is known to be effective against a broad spectrum of bacteria.

Proposed Mechanism: Disruption of Bacterial Cell Homeostasis

The undissociated form of acetic acid can penetrate the bacterial cell membrane. Once inside the cytoplasm, where the pH is higher, the acid dissociates, releasing protons and lowering the internal pH. This disruption of the internal pH can inhibit essential metabolic processes and ultimately lead to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • This compound (test compound)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • In a 96-well plate, prepare serial dilutions of the test compound in MHB.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth, or by measuring the optical density at 600 nm.

Data Presentation (Hypothetical based on related compounds):

Bacterial StrainMIC of this compound (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Potential Interaction with Acetate-Sensing Pathways

The acetic acid portion of the molecule may also interact with specific cellular signaling pathways that respond to acetate.

1. Free Fatty Acid Receptor 2 (FFAR2)

FFAR2 (also known as GPR43) is a G protein-coupled receptor that is activated by short-chain fatty acids, including acetate. Activation of FFAR2 can modulate various physiological processes, including inflammation and metabolism. It is plausible that this compound could act as an agonist at this receptor.

Signaling Pathway: FFAR2 Activation

FFAR2_Signaling Ligand This compound FFAR2 FFAR2 Receptor Ligand->FFAR2 G_protein Gq/Gi FFAR2->G_protein PLC Phospholipase C G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Cellular_Response ACSS_Pathway Acetate_Source This compound ACSS Acetyl-CoA Synthetase Acetate_Source->ACSS Acetyl_CoA Acetyl_CoA ACSS->Acetyl_CoA Metabolism Citric Acid Cycle, Fatty Acid Synthesis Acetyl_CoA->Metabolism Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation

References

An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic acid: Synthesis, Properties, and Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-acetylphenoxy)acetic acid, a phenoxyacetic acid derivative with potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis via the Williamson ether synthesis, its physicochemical properties, and the known biological activities of structurally related compounds. This guide also explores its potential mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor and provides detailed, representative experimental protocols for its synthesis and characterization.

Introduction

Phenoxyacetic acid and its derivatives represent a class of organic compounds with diverse and significant biological activities. They are key structural motifs in various pharmaceuticals, including anti-inflammatory agents, antibacterial compounds, and antifungals. The compound this compound, with the IUPAC name This compound and CAS number 1878-62-2 , is a member of this family. Its structure, featuring a carboxylic acid moiety and an acetyl group on the phenoxy ring, suggests potential for biological activity, particularly in the realm of anti-inflammatory drug discovery.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1878-62-2[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Melting Point 119-120 °CN/A

Synthesis of this compound

The most common and effective method for synthesizing phenoxyacetic acids is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the case of this compound, the synthesis would proceed by reacting 2-hydroxyacetophenone with chloroacetic acid in the presence of a strong base.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from the synthesis of similar phenoxyacetic acid derivatives.[3]

Materials:

  • 2-Hydroxyacetophenone

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or water bath

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • pH indicator paper

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water. To this solution, add one molar equivalent of 2-hydroxyacetophenone. Stir the mixture until the 2-hydroxyacetophenone is completely dissolved, forming the sodium salt (sodium 2-acetylphenoxide). Gentle heating may be applied to facilitate dissolution.

  • Nucleophilic Substitution: To the phenoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of chloroacetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2, as indicated by pH paper. This will precipitate the crude this compound.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Spectral Characterization

Spectroscopic Technique Expected Observations
¹H NMR Aromatic protons (multiplet, ~6.8-7.8 ppm), -OCH₂- protons (singlet, ~4.6-4.8 ppm), -CH₃ protons of the acetyl group (singlet, ~2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Carbonyl carbons of the carboxylic acid and acetyl group (~170-200 ppm), aromatic carbons (~110-160 ppm), and the -OCH₂- carbon (~65 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹), a C=O stretch from the acetyl group (~1670-1690 cm⁻¹), and C-O-C stretching vibrations (~1200-1250 cm⁻¹).

Potential in Drug Development and Biological Activity

Phenoxyacetic acid derivatives have been investigated for a range of pharmacological activities, with anti-inflammatory properties being particularly prominent. Several studies have shown that certain derivatives of phenoxyacetic acid act as selective inhibitors of cyclooxygenase-2 (COX-2).[4][5]

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The potential of this compound as a COX-2 inhibitor warrants further investigation. Its structural features are consistent with those of other known COX-2 inhibitors.

Prostaglandin Synthesis Pathway and Site of Action

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for COX-2 inhibitors.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) PGH2:e->Prostaglandins_Thromboxanes:w Isomerases Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) PGH2:e->Prostaglandins_Inflammation:w Inhibitor This compound (Potential Selective COX-2 Inhibitor) Inhibitor->COX2

Caption: Prostaglandin Synthesis Pathway and the potential site of action for this compound.

Conclusion

This compound is a compound of interest within the broader class of phenoxyacetic acid derivatives. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds. Its structural similarity to known anti-inflammatory agents, particularly selective COX-2 inhibitors, suggests that it is a promising candidate for further investigation in drug discovery programs aimed at developing novel anti-inflammatory therapeutics. Future research should focus on the detailed synthesis, comprehensive spectral analysis, and in vitro and in vivo evaluation of the biological activity of this compound to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-(2-Acetylphenoxy)acetic Acid (CAS 1878-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Acetylphenoxy)acetic acid, registered under CAS number 1878-62-2, is a member of the phenoxyacetic acid class of organic compounds. Its structure, featuring a carboxylic acid moiety linked to an acetyl-substituted phenyl ring via an ether linkage, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, methods for its analytical characterization, and an exploration of its potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] It is soluble in common organic solvents such as ethanol and acetone, but has limited solubility in water.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1878-62-2[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 116-120 °C[1]
Solubility Soluble in organic solvents, slightly soluble in water[1]
SMILES CC(=O)c1ccccc1OCC(=O)O
InChI InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2-hydroxyacetophenone attacks an acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Hydroxyacetophenone

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Ether Formation

  • To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Ester Hydrolysis start1 2-Hydroxyacetophenone + Ethyl Bromoacetate + K2CO3 in Acetone reflux Reflux (12-24h) start1->reflux workup1 Filtration & Concentration reflux->workup1 ester Crude Ethyl 2-(2-acetylphenoxy)acetate workup1->ester start2 Crude Ester + NaOH in Ethanol/Water ester->start2 Proceed to hydrolysis hydrolysis Stir at RT (2-4h) start2->hydrolysis workup2 Acidification (HCl) & Filtration hydrolysis->workup2 product This compound workup2->product

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the compound.[5][6][7]

Proposed HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should provide a sharp peak for the product, and the purity can be calculated from the peak area.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxyacetic acid group, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will confirm the structure of the molecule.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, the methylene carbon, and the methyl carbon.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 193.05.[10]

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation hplc Reverse-Phase HPLC nmr NMR Spectroscopy (¹H and ¹³C) ms Mass Spectrometry compound Synthesized Compound compound->hplc compound->nmr compound->ms

Caption: Analytical workflow for the characterization of this compound.

Potential Biological Activities and Screening Protocols

While there is limited specific research on the biological activities of this compound, the broader class of phenoxyacetic acid derivatives has been investigated for various therapeutic applications. The structural motifs present in this compound suggest potential as a modulator of enzymes such as lipases and cyclooxygenases.

Potential Lipase Inhibition

Some phenoxyacetic acid derivatives have been explored as lipase inhibitors, which are of interest in the context of anti-obesity drug development.[11][12] The mechanism of lipase inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of triglycerides.

In Vitro Lipase Inhibition Assay Protocol: [13][14]

  • Prepare a solution of porcine pancreatic lipase (PPL) in Tris-HCl buffer (pH 8.0).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • In a 96-well plate, add the lipase solution and the test compound dilutions. Include a positive control (e.g., Orlistat) and a negative control (solvent only).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB).

  • Measure the absorbance at 405 nm kinetically for 20-30 minutes using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Anti-inflammatory Activity

Phenoxyacetic acid derivatives have also been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes.[15] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are pro-inflammatory mediators.

In Vitro COX Inhibition Assay Protocol: [1][16][17]

  • Prepare solutions of COX-1 and COX-2 enzymes in an appropriate buffer.

  • Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • In a 96-well plate, add the enzyme solution, a fluorescent probe, and the test compound dilutions. Include a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) and a negative control.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Calculate the slope of the linear portion of the fluorescence curve to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Other Potential Applications

Initial reports suggested that this compound could act as a herbivore-mediating agent, potentially playing a role in plant defense mechanisms.[18] Additionally, its use as an intermediate in the synthesis of agrochemicals is a possibility.[19] However, these potential applications require further investigation and are not as well-defined as its potential in drug discovery.

Summary

This compound is a readily synthesizable organic compound with a well-defined chemical structure. This guide has provided a detailed protocol for its synthesis via the Williamson ether synthesis and outlined appropriate analytical methods for its characterization, including HPLC and spectroscopic techniques. While its specific biological activities are not yet fully elucidated, its structural similarity to known enzyme inhibitors suggests that it may possess lipase inhibitory or anti-inflammatory properties. The in vitro assay protocols provided herein offer a starting point for researchers to investigate these potential therapeutic applications. Further studies are warranted to fully explore the pharmacological profile of this compound and its potential as a lead molecule in drug discovery and development.

References

Synthesis of Novel Phenoxyacetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel phenoxyacetic acid derivatives. Phenoxyacetic acid and its analogues represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-cancer, and antimicrobial properties. This document details experimental protocols for their synthesis, presents quantitative biological data, and visualizes key concepts through signaling pathway diagrams, experimental workflows, and structure-activity relationship models.

Core Synthetic Methodologies

The fundamental approach to synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid or its ester in the presence of a base.[1][2] Modifications to the substituents on the phenyl ring and derivatization of the carboxylic acid moiety have led to the development of numerous compounds with diverse biological activities.

Data Presentation: Biological Activities of Phenoxyacetic Acid Derivatives

The biological activities of representative phenoxyacetic acid derivatives are summarized in the tables below, focusing on their roles as selective COX-2 inhibitors and FFA1 receptor agonists.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives
CompoundR1R2COX-1 IC50 (μM)[3]COX-2 IC50 (μM)[3][4]Selectivity Index (SI) (COX-1/COX-2)
5a HH14.5 ± 0.20.97 ± 0.0614.9
5c HCl14.5 ± 0.20.13 ± 0.06111.5
5d BrH4.07 ± 0.120.08 ± 0.0150.9
5f BrCl8.0 ± 0.150.06 ± 0.01133.3
7b --9.87 ± 0.180.07 ± 0.01141.0
Celecoxib --14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid --29.9 ± 0.091.98 ± 0.0215.1

Data are presented as mean ± SEM.

Table 2: In Vitro FFA1 Agonistic Activity of Selected Phenoxyacetic Acid Derivatives
CompoundStructureEC50 (nM)[5]
4a 2-(4-((3',5'-dimethyl-[1,1'-biphenyl]-4-yl)methoxy)phenoxy)acetic acid128.3
4b 2-(4-((2',6'-dimethyl-[1,1'-biphenyl]-4-yl)methoxy)phenoxy)acetic acid89.7
16 2-(4-((2',6'-dimethyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid43.6
TAK-875 (a known FFA1 agonist)30.2

Experimental Protocols

This section provides detailed methodologies for the synthesis of key phenoxyacetic acid derivatives.

General Procedure for the Synthesis of 2-(4-formylphenoxy)acetic Acid Derivatives[4]
  • A solution of the appropriate p-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of DMF is prepared.

  • Anhydrous potassium carbonate (5.52 g, 40 mmol) is added to the mixture.

  • The resulting suspension is stirred at room temperature for 12 hours.

  • The reaction mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to yield the corresponding ethyl 2-(formylphenoxy)acetate.

  • The ester is subsequently hydrolyzed by stirring with a mixture of aqueous NaOH and MeOH at 20°C for 12 hours.

  • The solution is then acidified with dilute HCl to precipitate the 2-(4-formylphenoxy)acetic acid derivative.

  • The product is filtered, washed with water, and recrystallized from an appropriate solvent.

General Procedure for the Synthesis of Phenoxyacetohydrazide Derivatives[1]
  • To a solution of the corresponding phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 ml), hydrazine hydrate (0.045 mol) is added.

  • The reaction mixture is stirred at room temperature for 7 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with cold water and recrystallized from ethanol to yield the phenoxyacetohydrazide.

Synthesis of 2-(4-((2',6'-dimethyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid (Compound 16)[5]

A detailed multi-step synthesis is typically required for more complex derivatives like compound 16. A general representative scheme is as follows:

  • Synthesis of the biphenyl intermediate: This is often achieved through a Suzuki coupling reaction between a suitably substituted phenylboronic acid and a phenyl halide.

  • Introduction of the methoxy linker: The resulting biphenyl alcohol is then reacted with a protected form of p-hydroxyphenoxyacetic acid, followed by deprotection.

  • Final Product Formation: The final step involves the alkylation of the phenolic hydroxyl group with an appropriate haloacetic acid ester, followed by hydrolysis to the carboxylic acid.

Mandatory Visualizations

Signaling Pathways

// Nodes FFA [label="Free Fatty Acid\n(e.g., Phenoxyacetic\nAcid Derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; FFA1 [label="FFA1 Receptor\n(GPR40)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_ER [label="Ca2+", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Ca2_cyto [label="Increased\nIntracellular Ca2+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Insulin [label="Insulin Vesicle\nExocytosis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FFA -> FFA1 [label=" binds"]; FFA1 -> Gq [label=" activates"]; Gq -> PLC [label=" activates"]; PLC -> PIP2 [label=" cleaves"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label=" binds to\nreceptor"]; ER -> Ca2_cyto [label=" releases"]; Ca2_cyto -> Insulin [label=" promotes"]; DAG -> PKC [label=" activates"]; PKC -> Insulin [label=" potentiates"]; } caption="FFA1 Receptor Signaling Pathway"

// Nodes CellMembrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="Cyclooxygenase-2\n(COX-2)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGG2 [label="Prostaglandin G2\n(PGG2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2\n(PGH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PhenoxyaceticDerivative [label="Phenoxyacetic Acid\nDerivative (COX-2 Inhibitor)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CellMembrane -> ArachidonicAcid [dir=none]; PLA2 -> ArachidonicAcid [label=" releases"]; ArachidonicAcid -> COX2 [label=" substrate"]; COX2 -> PGG2 [label=" catalyzes"]; PGG2 -> PGH2; PGH2 -> Prostaglandins [label=" converted by\nisomerases"]; Prostaglandins -> Inflammation [label=" mediate"]; PhenoxyaceticDerivative -> COX2 [label=" inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption="COX-2 Inflammatory Pathway"

Experimental and Logical Workflows

// Nodes Start [label="Start: Substituted Phenol\n & Chloroacetic Acid Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Williamson Ether Synthesis\n(Base, Solvent, Heat)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Crystallization/Chromatography)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, IR)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FinalProduct [label="Final Phenoxyacetic\nAcid Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> FinalProduct; } caption="General Synthetic Workflow"

// Edges Core -> R1 [style=invis]; Core -> R2 [style=invis]; Core -> Acid [style=invis];

R1 -> Activity [label=" Electron-withdrawing group\n (e.g., Br, Cl) enhances activity"]; R2 -> Activity [label=" Electron-withdrawing group\n (e.g., Cl) further enhances selectivity"]; Acid -> Activity [label=" Essential for binding\n to active site"]; } caption="Structure-Activity Relationship"

This guide serves as a foundational resource for the synthesis and evaluation of novel phenoxyacetic acid derivatives. The provided protocols and data are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Unraveling the Anti-Inflammatory Potential of 2-(2-acetylphenoxy)acetic acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed mechanism of action for 2-(2-acetylphenoxy)acetic acid as an anti-inflammatory agent. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally analogous phenoxyacetic acid derivatives strongly suggests a primary mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the biosynthesis of prostaglandins, key mediators of the inflammatory cascade. This document synthesizes the available evidence for related compounds, presenting quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visual representations of the pertinent signaling pathways to serve as a foundational resource for researchers in the field.

Introduction

Phenoxyacetic acid and its derivatives represent a class of compounds with diverse biological activities, including notable anti-inflammatory properties. The therapeutic efficacy of many non-steroidal anti-inflammatory drugs (NSAIDs) is predicated on their ability to modulate the inflammatory response, a complex physiological process involving a cascade of molecular and cellular events. A crucial enzymatic family in this process is the cyclooxygenases (COX), which exist primarily in two isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles. This guide focuses on the probable mechanism of action of this compound, postulating its role as a COX inhibitor based on the established pharmacology of its chemical congeners.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase

The principal proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins, particularly prostaglandin E2 (PGE2), are potent mediators of inflammation, pain, and fever.

The anti-inflammatory activity of numerous phenoxyacetic acid derivatives has been attributed to their ability to selectively inhibit the COX-2 isoform. This selectivity is structurally determined, with the specific substituents on the phenoxyacetic acid scaffold influencing the binding affinity to the active site of the COX enzymes. By inhibiting COX-2, these compounds effectively reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating inflammatory symptoms.

The Arachidonic Acid Cascade and the Role of COX Enzymes

The inflammatory cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the COX or the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins and thromboxanes.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection Thromboxanes->Gastric_Protection Phenoxyacetic_Acid This compound (Proposed) Phenoxyacetic_Acid->COX2

Figure 1: Proposed Inhibition of the COX-2 Pathway.

Quantitative Data for Phenoxyacetic Acid Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several related phenoxyacetic acid derivatives, providing a comparative context for potential efficacy and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid deriv. 6a10.960.03365.4[1]
Pyrazoline-phenoxyacetic acid deriv. 6c5.910.03196.9[1]
Hydrazone deriv. 5d>1000.09>1111[2]
Hydrazone deriv. 5f13.50.08168.75[2]
Hydrazone deriv. 7b11.20.07160[2]
Hydrazone deriv. 10c>1000.06>1666[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory mechanism of action of phenoxyacetic acid derivatives. These protocols can be adapted for the evaluation of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound or positive control to the designated wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit (see Protocol 4.2).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

COX_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Incubate_Enzyme_Compound Pre-incubate Enzyme with Compound Prep_Enzyme->Incubate_Enzyme_Compound Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Incubate_Enzyme_Compound Add_Substrate Add Arachidonic Acid (Substrate) Incubate_Enzyme_Compound->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Measure_PGE2->Calculate_IC50

Figure 2: Workflow for In Vitro COX Inhibition Assay.
Prostaglandin E2 (PGE2) Immunoassay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of PGE2 produced in the COX inhibition assay or in cell culture supernatants.

Objective: To quantify the amount of PGE2 in a sample.

Materials:

  • Commercially available PGE2 ELISA kit (containing PGE2-coated plate, PGE2-horseradish peroxidase (HRP) conjugate, primary antibody, wash buffer, substrate, and stop solution)

  • Samples from the COX inhibition assay or cell culture

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add standards and samples to the appropriate wells of the PGE2-coated microplate.

  • Add the primary antibody to each well.

  • Add the PGE2-HRP conjugate to each well.

  • Incubate the plate for the time specified in the kit instructions (e.g., 2 hours at room temperature). During this time, free PGE2 in the sample competes with the HRP-conjugated PGE2 for binding to the primary antibody.

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of the test compound to reduce acute inflammation in an animal model.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Test compound formulated in a suitable vehicle

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compound, positive control, or vehicle to the respective groups of animals via an appropriate route (e.g., oral gavage).

  • After a specific time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

  • Measure the paw volume or thickness of each animal using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data for statistical significance.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive body of research on structurally related phenoxyacetic acid derivatives provides a strong foundation for a proposed mechanism centered on the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform. This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins, which is a well-established pathway for mediating anti-inflammatory effects.

The information and protocols presented in this technical guide offer a comprehensive framework for the future investigation and characterization of this compound as a potential anti-inflammatory agent. Further in vitro and in vivo studies are warranted to definitively elucidate its mechanism of action, determine its potency and selectivity, and assess its therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals embarking on the evaluation of this and other novel phenoxyacetic acid derivatives.

References

Potential Research Areas for 2-(2-acetylphenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of phenoxyacetic acid represent a versatile class of compounds with a broad spectrum of established biological activities.[1] This technical guide explores the potential research avenues for a specific analog, 2-(2-acetylphenoxy)acetic acid. Drawing upon the known pharmacological profiles of related structures, this document outlines promising areas of investigation, including anticancer, anti-inflammatory, and antimicrobial activities, as well as its potential applications in agriculture as a plant growth regulator. This guide provides a framework of experimental protocols and highlights key signaling pathways that may be modulated by this compound, offering a solid foundation for future research and development.

Introduction

Phenoxyacetic acid and its derivatives are recognized for their diverse biological activities, which has led to their use in pharmaceuticals and agriculture.[1][2] The core structure is present in various drugs, including anti-inflammatory agents and antibacterial compounds.[1] The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with varied and potent biological effects. This guide focuses on this compound, a derivative with potential for novel applications.

Synthesis of this compound

A general and established method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base, for instance, anhydrous potassium carbonate (K2CO3, 2 equivalents), to the solution.

  • Alkylation: To this mixture, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic base. Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (or another suitable base) in a mixture of water and ethanol. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Isolation: After hydrolysis, cool the reaction mixture and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Potential Research Areas and Experimental Designs

Based on the activities of structurally related phenoxyacetic acid derivatives, the following areas are proposed for investigation.

Anticancer Activity

Phenoxyacetic acid derivatives have demonstrated notable anticancer properties.[1][3] For instance, some analogs have shown significant antiproliferative activity against various cancer cell lines.[1][4] The cytotoxic effects of this compound could be evaluated against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations. Add these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.[5]

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

A Synthesize and Purify This compound B Prepare Stock Solutions and Serial Dilutions A->B D Treat Cells with Compound B->D C Culture and Seed Cancer Cell Lines C->D E Incubate for 48-72h D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow for in vitro anticancer screening.

Anti-inflammatory Activity

Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with fewer gastrointestinal side effects.[8]

A common method to assess COX inhibition is to use a commercially available inhibitor screening assay kit, which typically measures the peroxidase activity of the COX enzyme.[9][10]

  • Reagent Preparation: Prepare the assay buffer, heme, and a solution of arachidonic acid (the substrate) as per the kit's instructions.

  • Enzyme Preparation: Reconstitute the ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-enzyme control, a 100% activity control (with vehicle), and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: The assay measures the peroxidase component of the COX enzyme. The appearance of an oxidized product is monitored, often colorimetrically or fluorometrically, using a plate reader at the appropriate wavelength.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 This compound This compound This compound->COX-2 Inhibition

Caption: Potential inhibition of the COX-2 pathway.

Antimicrobial Activity

The phenoxyacetic acid scaffold is a component of several antimicrobial agents.[1] The antimicrobial potential of this compound can be determined by assessing its ability to inhibit the growth of various pathogenic bacteria and fungi.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[11]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.[11][12]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (microorganisms with no compound) and a negative control well (broth only).[12]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12] Growth can be assessed visually or by measuring the optical density at 600 nm. A growth indicator like resazurin or TTC can also be used to aid in the visualization of microbial viability.[13]

CompoundMicroorganismMIC (µL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatis9.66 ± 0.57[1]
Plant Growth Regulation

Phenoxyacetic acids are well-known synthetic auxins that can influence various aspects of plant growth and development, including cell elongation, root formation, and fruit setting.[2][14] The auxin-like activity of this compound can be evaluated using classic plant bioassays.

  • Seed Germination: Germinate oat (Avena sativa) seeds in the dark for about 72 hours to obtain etiolated seedlings with straight coleoptiles.[15]

  • Coleoptile Sectioning: Under a dim green light, cut 5-10 mm sections from the coleoptiles, typically 2-3 mm below the apex.[16]

  • Incubation: Place the coleoptile sections in petri dishes containing a buffer solution with various concentrations of this compound. Include a negative control (buffer only) and a positive control with a known auxin like indole-3-acetic acid (IAA).

  • Measurement: Incubate the petri dishes in the dark for 24 hours. Measure the final length of the coleoptile sections using a ruler or image analysis software.

  • Data Analysis: Calculate the percentage of elongation for each concentration relative to the initial length. Plot a dose-response curve to determine the optimal concentration for promoting cell elongation and to compare its activity with that of IAA.

cluster_nucleus Nucleus TIR1/AFB TIR1/AFB Aux/IAA Aux/IAA TIR1/AFB->Aux/IAA Binds to ARF ARF Aux/IAA->ARF Represses Proteasome Proteasome Aux/IAA->Proteasome Degradation Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Cell Elongation Cell Elongation Auxin Response Genes->Cell Elongation This compound (Auxin) This compound (Auxin) This compound (Auxin)->TIR1/AFB Binds to

Caption: Simplified auxin signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents and agricultural chemicals. The outlined research areas and experimental protocols provide a comprehensive starting point for a thorough investigation of its biological activities. Future research should focus on a systematic evaluation of its efficacy and safety profiles. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further analogs, could lead to the identification of compounds with enhanced potency and selectivity. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

An In-depth Technical Guide to Phenoxyacetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of phenoxyacetic acid derivatives in medicinal chemistry, focusing on their synthesis, pharmacological activities, and structure-activity relationships. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds with a wide range of applications in medicinal chemistry. The core structure, characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a key pharmacophore in numerous therapeutic agents. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] The relative ease of synthesis and the ability to readily modify the core structure have made phenoxyacetic acid derivatives attractive scaffolds for the development of novel drugs.[1]

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives is typically straightforward, often involving the Williamson ether synthesis. A common synthetic route involves the reaction of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of phenoxyacetic acid derivatives.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis phenol Substituted Phenol reaction1 Reflux phenol->reaction1 haloacetate Ethyl Bromoacetate haloacetate->reaction1 base Base (e.g., K2CO3) base->reaction1 solvent1 Solvent (e.g., Acetone, DMF) solvent1->reaction1 ester Phenoxyacetic Acid Ester Intermediate ester2 Phenoxyacetic Acid Ester Intermediate reaction1->ester reaction2 Stirring/Reflux ester2->reaction2 base2 Base (e.g., NaOH) base2->reaction2 solvent2 Solvent (e.g., Ethanol/Water) solvent2->reaction2 acidification Acidification (e.g., HCl) acidification_step Work-up acidification->acidification_step final_product Phenoxyacetic Acid Derivative reaction2->acidification_step acidification_step->final_product G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Produces Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates Inhibitors Phenoxyacetic Acid Derivatives (COX-2 Inhibitors) Inhibitors->COX2

References

An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic Acid and its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available experimental data exists for the specific compound 2-(2-acetylphenoxy)acetic acid. This guide provides a comprehensive overview based on the well-documented properties and activities of its close structural analogues, primarily focusing on substituted phenoxyacetic acid derivatives.

Introduction

Phenoxyacetic acid and its derivatives represent a significant class of compounds with diverse biological activities. While this compound itself is commercially available as a chemical intermediate, its therapeutic potential remains largely unexplored in public literature.[1][2][3][4] However, its structural analogues have been extensively investigated, revealing potent anti-inflammatory, analgesic, and antipyretic properties. This technical guide consolidates the current knowledge on the synthesis, biological activities, and mechanisms of action of this compound analogues, providing a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1878-62-2[3][4]
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol [3]
Appearance Off-white to white solid[2]
Solubility Soluble in organic solvents, slightly soluble in water[1][2]
SMILES CC(=O)c1ccccc1OCC(=O)O[1]
InChI InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)[1]

Synthesis of Phenoxyacetic Acid Analogues

The synthesis of phenoxyacetic acid derivatives generally involves the Williamson ether synthesis, where a substituted phenol is reacted with a haloacetic acid or its ester in the presence of a base.

General Synthesis of Substituted Phenoxyacetic Acids

A common method for the synthesis of phenoxyacetic acid analogues involves the reaction of a substituted phenol with ethyl chloroacetate or bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 2-(4-formylphenoxy)acetic Acids [5]

  • Esterification: A solution of the corresponding substituted 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of dimethylformamide (DMF) is treated with potassium carbonate (5.52 g, 40 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the mixture is worked up to yield the corresponding ethyl 2-(formylphenoxy)acetate.

  • Hydrolysis: The obtained ester is then subjected to hydrolysis using a mixture of aqueous sodium hydroxide and methanol at 20°C for 12 hours.

  • Acidification of the reaction mixture yields the desired 2-(formylphenoxy)acetic acid.

Synthesis_Workflow sub_phenol Substituted Phenol ester_intermediate Ethyl Phenoxyacetate Intermediate sub_phenol->ester_intermediate halo_ester Ethyl Bromoacetate halo_ester->ester_intermediate base K2CO3 in DMF final_product Phenoxyacetic Acid Analogue ester_intermediate->final_product Hydrolysis hydrolysis NaOH / MeOH, then H+

Biological Activities and Mechanism of Action

Analogues of this compound have demonstrated a range of biological activities, with anti-inflammatory action being the most prominent.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Many phenoxyacetic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[6][7][8] The anti-inflammatory effect is primarily attributed to the inhibition of COX-2, the inducible isoform of the enzyme. Selective inhibition of COX-2 over COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Aggregation GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Phenoxyacetic_Acid_Analogues Phenoxyacetic Acid Analogues Phenoxyacetic_Acid_Analogues->COX2 Selective Inhibition

Quantitative Data on COX Inhibition

Several studies have reported the in vitro inhibitory activity of phenoxyacetic acid analogues against COX-1 and COX-2. The data for some of the most potent compounds are summarized below.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Reference
Compound 6a 10.960.03365.4[6]
Compound 6c 5.910.03196.9[6]
Celecoxib (Reference) 14.930.05298.6[5]

Note: Compounds 6a and 6c are pyrazoline-phenoxyacetic acid derivatives.

Other Biological Activities

Besides anti-inflammatory effects, various phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties.[9] For instance, certain derivatives have shown activity against strains like Staphylococcus aureus and Escherichia coli. One source also indicates that this compound has been found to be effective against planthoppers, such as Nilaparvata lugens, and exhibits an inhibitory effect on the lipase activity of plant cells.[1]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.[5]

Protocol: [5]

  • The assay is performed according to the manufacturer's instructions (e.g., Cayman® colorimetric COX inhibitor screening assay kit).

  • The compounds to be tested, along with reference drugs (e.g., celecoxib), are evaluated for their ability to inhibit COX-1 and COX-2.

  • The concentration of the compound required to inhibit the enzyme activity by 50% (IC₅₀) is determined.

  • The COX-2 selectivity index (SI) is calculated as the ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2.

Experimental_Workflow_COX_Assay start Prepare Test Compounds and Reference Drugs assay_setup Set up COX-1 and COX-2 Inhibition Assays using Colorimetric Kit start->assay_setup incubation Incubate with Enzymes and Substrate assay_setup->incubation measurement Measure Colorimetric Signal incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Values calculation->ic50 si Calculate Selectivity Index (SI) ic50->si end Report Results si->end

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on its analogues highlights the significant therapeutic potential of the phenoxyacetic acid scaffold. The potent and selective COX-2 inhibitory activity of many of these derivatives makes them promising candidates for the development of novel anti-inflammatory drugs with improved safety profiles.

Future research should focus on:

  • Detailed biological evaluation of this compound: To ascertain its specific anti-inflammatory, analgesic, and other potential therapeutic activities.

  • Structure-Activity Relationship (SAR) studies: To optimize the phenoxyacetic acid scaffold for enhanced potency and selectivity.

  • In vivo efficacy and safety profiling: To evaluate the therapeutic potential and tolerability of lead compounds in preclinical models.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic landscape of this compound and its analogues.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-(2-acetylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of 2-(2-acetylphenoxy)acetic acid, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of comprehensive, publicly accessible spectroscopic data, this guide presents predicted spectral information based on established principles and data from analogous compounds. It also outlines a general synthetic methodology and the standard protocols for acquiring the necessary spectroscopic data. This guide serves as a foundational resource for researchers planning to synthesize or work with this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1878-62-2

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • General Description: A white to off-white solid, typically soluble in organic solvents with limited solubility in water. The molecule features a carboxylic acid moiety, an ether linkage, and a ketone functional group, making it a versatile synthetic intermediate.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.8 - 7.9Doublet of Doublets1HAromatic H (ortho to acetyl)
~7.5 - 7.6Triplet of Doublets1HAromatic H (para to acetyl)
~7.1 - 7.2Triplet1HAromatic H (meta to acetyl)
~6.9 - 7.0Doublet1HAromatic H (ortho to ether)
~4.8Singlet2HMethylene (-O-CH₂-)
~2.6Singlet3HAcetyl methyl (-C(O)CH₃)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~200Acetyl carbonyl (-C (O)CH₃)
~170Carboxylic acid carbonyl (-C OOH)
~155Aromatic C (ipso, ether linkage)
~135Aromatic C (ipso, acetyl group)
~133Aromatic CH
~125Aromatic CH
~122Aromatic CH
~115Aromatic CH
~65Methylene (-O-C H₂-)
~29Acetyl methyl (-C(O)C H₃)

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1720StrongC=O stretch (Carboxylic acid dimer)
1670-1690StrongC=O stretch (Aryl ketone)
1580-1600MediumC=C stretch (Aromatic)
1200-1250StrongC-O stretch (Ether)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
194[M]⁺ (Molecular ion)
151[M - COOH]⁺
135[M - OCH₂COOH]⁺
121[C₇H₅O₂]⁺
43[CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic characterization of this compound.

3.1. Synthesis of this compound

A common method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.

  • Reaction: 2'-Hydroxyacetophenone is reacted with an alkali base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. This is followed by nucleophilic substitution with an α-haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate). The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

  • Procedure:

    • Dissolve 2'-hydroxyacetophenone in a suitable solvent such as acetone or dimethylformamide (DMF).

    • Add a base, for example, anhydrous potassium carbonate, in excess.

    • Add ethyl chloroacetate to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • To the resulting crude ester, add an aqueous solution of sodium hydroxide and an alcohol like ethanol.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source.

    • The sample is introduced, and the resulting fragmentation pattern is analyzed.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2'-Hydroxyacetophenone + Ethyl Chloroacetate reaction Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start->reaction hydrolysis Ester Hydrolysis (NaOH, EtOH/H₂O) reaction->hydrolysis product This compound hydrolysis->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms interpretation Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Synthesis and Spectroscopic Analysis Workflow.

Conclusion

An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic acid: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 2-(2-acetylphenoxy)acetic acid. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted properties, outlines detailed protocols for its synthesis and characterization based on established chemical principles, and proposes a hypothetical mechanism of action based on the known activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and similar phenoxyacetic acid derivatives.

Core Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational predictions. These values provide a strong starting point for experimental design and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄-
Molecular Weight 194.18 g/mol -
CAS Number 1878-62-2
Predicted Melting Point 119-120 °C
Predicted Boiling Point 350.7 ± 17.0 °C
Predicted Density 1.243 ± 0.06 g/cm³
Predicted pKa 3.02 ± 0.10

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A reliable method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an α-haloester, followed by hydrolysis of the resulting ester.

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Hydrolysis A 2'-Hydroxyacetophenone C Sodium 2-acetylphenoxide A->C + NaOH B Sodium Hydroxide (NaOH) B->C E Ethyl 2-(2-acetylphenoxy)acetate C->E + Ethyl chloroacetate D Ethyl chloroacetate D->E G This compound E->G + NaOH/H₂O, then H₃O⁺ F Sodium Hydroxide (NaOH) / Water F->G

Figure 1: Synthetic workflow for this compound.

Detailed Protocol:

  • Deprotonation of 2'-Hydroxyacetophenone: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxyacetophenone in a suitable solvent such as ethanol or dimethylformamide (DMF). Add one molar equivalent of a strong base, like sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature until the deprotonation is complete, forming the sodium 2-acetylphenoxide.

  • Nucleophilic Substitution: To the solution containing the phenoxide, add a slight excess (1.1 equivalents) of ethyl chloroacetate. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction typically proceeds to completion within several hours.

  • Work-up and Ester Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux. Monitor the hydrolysis by TLC until the starting ester is no longer present.

  • Acidification and Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer to a pH of approximately 2 using a dilute solution of hydrochloric acid. The desired product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For phenoxyacetic acids, a mixture of ethanol and water is often effective.

Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Analytical Characterization

Due to the lack of publicly available experimental spectra for this compound, the following are predicted key characteristics and representative spectral data from a closely related compound, 2-(2-methylphenoxy)acetic acid, are provided for reference.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, and the methylene and methyl carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretches of the ketone and carboxylic acid, and the C-O stretches of the ether and carboxylic acid functionalities.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathway

While no specific biological activities of this compound have been reported, many phenoxyacetic acid derivatives are known to possess anti-inflammatory properties. A plausible mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory response.

Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis

Inflammatory stimuli can activate signaling pathways that lead to the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. It is hypothesized that this compound may act as an inhibitor of COX enzymes, thereby blocking the production of prostaglandins and reducing inflammation.

cluster_0 Inflammatory Stimulus cluster_1 Upstream Signaling cluster_2 Prostaglandin Synthesis cluster_3 Inflammatory Response cluster_4 Therapeutic Intervention A Inflammatory Stimuli (e.g., Cytokines, Pathogens) B Activation of Phospholipase A₂ A->B C Arachidonic Acid (from membrane lipids) B->C D Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) C->D E Prostaglandins (e.g., PGE₂) D->E F Inflammation, Pain, Fever E->F G This compound G->D Inhibition

Figure 2: Hypothetical mechanism of anti-inflammatory action.

Furthermore, the inhibition of prostaglandin synthesis can indirectly affect other inflammatory signaling pathways. For instance, prostaglandins can amplify the inflammatory response by promoting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. By reducing prostaglandin levels, this compound could potentially lead to the downregulation of NF-κB activity.

Logical Relationship of Potential Anti-inflammatory Effects:

A This compound B Inhibition of COX Enzymes A->B C Decreased Prostaglandin Synthesis B->C D Reduced Inflammation C->D E Downregulation of NF-κB Signaling C->E E->D

Figure 3: Potential downstream effects of COX inhibition.

Conclusion

This compound is a molecule with potential for further investigation, particularly in the context of anti-inflammatory drug discovery. This guide provides a solid foundation for initiating such research by offering predicted physicochemical properties, detailed synthetic and purification protocols, and a plausible hypothesis for its mechanism of action. Experimental validation of the predicted properties and biological activities is a crucial next step to unlock the therapeutic potential of this compound.

Methodological & Application

Synthesis Protocol for 2-(2-acetylphenoxy)acetic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-acetylphenoxy)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a carboxylic acid moiety linked to an acetyl-substituted phenoxy group, makes it a versatile building block for more complex molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from 2-hydroxyacetophenone. The synthesis is based on the well-established Williamson ether synthesis, followed by ester hydrolysis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Williamson Ether Synthesis. 2-hydroxyacetophenone is reacted with ethyl chloroacetate in the presence of a base to form the intermediate ester, ethyl 2-(2-acetylphenoxy)acetate.

  • Step 2: Hydrolysis. The intermediate ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Ether SynthesisStep 2: HydrolysisOverall
Starting Materials 2-hydroxyacetophenone, Ethyl chloroacetateEthyl 2-(2-acetylphenoxy)acetate, Sodium Hydroxide
Key Reagents Potassium CarbonateMethanol, Water
Solvent N,N-Dimethylformamide (DMF)Methanol/Water
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12 hours12 hours24 hours
Product Ethyl 2-(2-acetylphenoxy)acetateThis compound
Melting Point Not Applicable119-120 °C

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate

This protocol outlines the Williamson ether synthesis to form the intermediate ester.

Materials:

  • 2-hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-hydroxyacetophenone (1 equivalent) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

  • To this stirred suspension, add ethyl chloroacetate (1 equivalent) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • After 12 hours, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol describes the hydrolysis of the intermediate ester to the final carboxylic acid product.

Materials:

  • Crude ethyl 2-(2-acetylphenoxy)acetate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, for acidification)

  • Beaker

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude ethyl 2-(2-acetylphenoxy)acetate in a mixture of methanol and aqueous sodium hydroxide.

  • Stir the solution at room temperature for 12 hours to effect hydrolysis.

  • After 12 hours, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 using dilute hydrochloric acid.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to yield the purified this compound.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 1. Dissolve 2-hydroxyacetophenone and K₂CO₃ in DMF B 2. Add ethyl chloroacetate A->B dropwise C 3. Stir at room temperature for 12h B->C D 4. Work-up: - Pour into ice-water - Extract with ethyl acetate - Wash, dry, and concentrate C->D E Intermediate: Ethyl 2-(2-acetylphenoxy)acetate D->E F 1. Dissolve intermediate ester in MeOH/aq. NaOH E->F Proceed to next step G 2. Stir at room temperature for 12h F->G H 3. Work-up: - Remove MeOH - Dilute with water - Acidify with HCl G->H I 4. Isolate and purify: - Filter precipitate - Wash with cold water - Recrystallize H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Applications of 2-(2-acetylphenoxy)acetic Acid in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(2-acetylphenoxy)acetic acid is a versatile organic compound that holds significant potential as a key starting material and intermediate in the synthesis of a variety of pharmaceutically active molecules. Its unique bifunctional nature, possessing both a carboxylic acid and a keto group ortho to a phenoxy ether, allows for a range of chemical transformations, making it a valuable building block in drug discovery and development. The primary applications of this compound lie in the synthesis of heterocyclic scaffolds, particularly benzofuranones and chromanones, which are core structures in many biologically active compounds.

The strategic placement of the acetyl and acetic acid moieties on the phenoxy ring enables intramolecular cyclization reactions, providing a straightforward route to construct these important heterocyclic systems. These resulting scaffolds are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.

Derivatives of this compound can be further functionalized to explore structure-activity relationships (SAR) and optimize lead compounds. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the acetyl group can undergo various reactions such as aldol condensation, oxidation, or reduction. This chemical tractability makes this compound an attractive precursor for generating diverse chemical libraries for high-throughput screening.

Key Pharmaceutical Scaffolds Derived from this compound

The primary utility of this compound in pharmaceutical synthesis is its role as a precursor for the following heterocyclic systems:

  • Benzofuranones: These compounds are known to possess a wide range of biological activities. The synthesis of benzofuran-2-one derivatives is a key application.[1]

  • Chromanones: This structural motif is present in numerous natural products and synthetic compounds with significant pharmacological properties.

The general synthetic strategy involves the intramolecular cyclization of this compound or its derivatives, often under acidic or basic conditions, to yield the desired heterocyclic core.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key precursors and their subsequent cyclization, based on analogous reactions found in the literature.

Protocol 1: Synthesis of this compound from 2'-Hydroxyacetophenone

This protocol describes the synthesis of the title compound from its readily available precursor, 2'-hydroxyacetophenone.

Materials:

  • 2'-Hydroxyacetophenone

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Etherification. To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents) and ethyl bromoacetate (1.2 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Step 2: Hydrolysis. Dissolve the purified ethyl 2-(2-acetylphenoxy)acetate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • The precipitated this compound is then filtered, washed with cold water, and dried under vacuum.

Protocol 2: Intramolecular Cyclization to form 2-Acetyl-3-hydroxybenzofuran (Illustrative)

This protocol illustrates a potential acid-catalyzed intramolecular cyclization to form a benzofuranone derivative.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Toluene (anhydrous)

Procedure:

  • A mixture of this compound (1 equivalent), anhydrous sodium acetate (2 equivalents), and acetic anhydride (5-10 equivalents) in anhydrous toluene is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux for 4-8 hours, with monitoring by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent and excess acetic anhydride are removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or recrystallization to afford the desired 2-acetyl-3-hydroxybenzofuran.

Quantitative Data Summary

The following table summarizes typical reaction yields for analogous transformations reported in the literature, which can serve as a benchmark for the synthesis of derivatives from this compound.

TransformationStarting MaterialProductReagents and ConditionsYield (%)Reference
Etherification of a phenol with an α-haloesterSubstituted PhenolPhenylglyoxylic ester derivativeα-haloester, K₂CO₃, Acetone, Reflux70-90
Hydrolysis of a phenoxyacetic acid esterEthyl phenoxyacetate derivativePhenoxyacetic acid derivativeNaOH, Ethanol/Water, Room Temperature85-98
Intramolecular Perkin-type cyclization of a (2-formylphenoxy)alkanoic acid2-(2-Formyl-6-methoxyphenoxy)alkanoic acid2-Alkyl-7-methoxy-5-nitrobenzo[b]furanAcetic anhydride, Sodium acetate, Reflux30-50[2]
Photochemical cyclization of a 2-(2-formylphenyloxy)acetic acid esterMethyl 2-(2-formylphenoxy)acetate3-Hydroxy-2,3-dihydrobenzofuran-2-one365 nm irradiation, DMSO27-91[3]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the utilization of this compound in the synthesis of bioactive heterocyclic compounds.

G cluster_start Starting Material Synthesis cluster_cyclization Heterocycle Formation cluster_products Bioactive Scaffolds cluster_application Pharmaceutical Applications start 2'-Hydroxyacetophenone intermediate This compound start->intermediate Etherification & Hydrolysis cyclization Intramolecular Cyclization intermediate->cyclization benzofuranone Benzofuranones cyclization->benzofuranone chromanone Chromanones cyclization->chromanone application Drug Discovery & Development benzofuranone->application chromanone->application

Synthetic workflow from 2'-Hydroxyacetophenone to bioactive heterocycles.

References

Application Notes and Protocols for 2-(2-acetylphenoxy)acetic acid as a Potential COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over its isoform, COX-1, is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Phenoxyacetic acid derivatives have emerged as a promising class of compounds with potential for selective COX-2 inhibition. This document provides detailed application notes and experimental protocols for the investigation of 2-(2-acetylphenoxy)acetic acid as a selective COX-2 inhibitor.

While specific inhibitory data for this compound is not extensively available in the public domain, this document outlines the standard methodologies and expected data presentation based on studies of structurally related phenoxyacetic acid derivatives. The provided protocols are intended to serve as a comprehensive guide for researchers to evaluate the efficacy and selectivity of this compound.

Data Presentation

Quantitative data from COX inhibition assays should be summarized for clear comparison. The following table is a template based on data for representative phenoxyacetic acid derivatives and established COX-2 inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Compounds

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
This compound Data to be determinedData to be determinedData to be determined
Compound 5d¹8.99 ± 0.210.08 ± 0.01111.53
Compound 5f¹9.87 ± 0.340.09 ± 0.01109.67
Compound 7b¹1.89 ± 0.080.08 ± 0.0123.63
Mefenamic Acid¹8.89 ± 0.251.98 ± 0.024.49
Celecoxib¹14.93 ± 0.410.05 ± 0.02298.6

¹Data for compounds 5d, 5f, 7b, Mefenamic Acid, and Celecoxib are sourced from a study on novel phenoxyacetic acid derivatives and are provided for comparative purposes[1].

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is adapted from established methods for screening COX inhibitors.[1]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • Cayman® Colorimetric COX Inhibitor Screening Assay Kit (or equivalent)

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • Reference compounds: Mefenamic acid, Celecoxib

  • DMSO (for dissolving compounds)

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the instructions provided with the assay kit.

  • Compound Preparation:

    • Dissolve this compound and reference compounds in DMSO to prepare stock solutions.

    • Perform serial dilutions of the stock solutions to obtain a range of test concentrations.

  • Assay Protocol:

    • Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the diluted test compound or reference drug to the appropriate wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a further period (e.g., 2 minutes) at 37°C.

    • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the in vivo anti-inflammatory effects of novel compounds.[1][2]

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (or other suitable strain)

  • This compound

  • Reference drug (e.g., Celecoxib)

  • 1% Carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital caliper

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (e.g., control, reference drug, and different doses of the test compound).

    • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer or paw thickness with a digital caliper immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage of inhibition of edema by the test compound and reference drug compared to the control group.

Measurement of Pro-Inflammatory Mediators (TNF-α and PGE₂)

Objective: To quantify the effect of this compound on the levels of key pro-inflammatory mediators.

Materials:

  • Blood samples or inflamed tissue homogenates from the in vivo study.

  • ELISA kits for TNF-α and PGE₂.

  • Centrifuge

  • Microplate reader

Procedure:

  • Sample Collection: At the end of the in vivo experiment, collect blood samples via cardiac puncture or collect the inflamed paw tissue.

  • Sample Preparation:

    • For blood samples, centrifuge to separate plasma or serum and store at -80°C.

    • For tissue samples, homogenize in an appropriate buffer and centrifuge to obtain the supernatant.

  • ELISA Assay:

    • Perform the ELISA for TNF-α and PGE₂ according to the manufacturer's instructions provided with the kits.

  • Data Analysis:

    • Calculate the concentrations of TNF-α and PGE₂ in each sample based on the standard curve.

    • Compare the levels of these mediators in the treated groups with the control group to determine the percentage of reduction.

Mandatory Visualizations

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start in_vitro In Vitro Assay: COX-1 & COX-2 Inhibition start->in_vitro calc_ic50 Calculate IC50 & Selectivity Index in_vitro->calc_ic50 in_vivo In Vivo Model: Carrageenan-Induced Paw Edema calc_ic50->in_vivo measure_edema Measure Paw Edema in_vivo->measure_edema measure_mediators Measure TNF-α & PGE2 (ELISA) in_vivo->measure_mediators analyze Data Analysis & Conclusion measure_edema->analyze measure_mediators->analyze end End analyze->end

Caption: Workflow for evaluating the COX-2 inhibitory potential of a test compound.

References

Application Note: Experimental Protocols for Anti-Inflammatory Screening of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid derivatives represent a class of compounds with significant therapeutic potential, including anti-inflammatory, analgesic, and antiepileptic properties.[1][2] Their mechanism of action often involves the modulation of key inflammatory pathways, making them attractive candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). A critical step in their development is a robust and systematic screening process to evaluate their anti-inflammatory efficacy and elucidate their mechanism of action.

This document provides detailed experimental protocols for the in vitro and in vivo screening of phenoxyacetic acid derivatives for anti-inflammatory activity. The protocols focus on two primary in vitro assays—Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) inhibition—and a widely accepted in vivo model, the carrageenan-induced paw edema test.

Key Inflammatory Signaling Pathway: The Arachidonic Acid Cascade

Inflammation is a complex biological response, and a key pathway involved is the arachidonic acid cascade.[3] When a cell is injured, phospholipase A2 enzymes release arachidonic acid from the cell membrane's phospholipids.[3][4] This arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][5]

The COX pathway, which exists in two primary isoforms (COX-1 and COX-2), is responsible for converting arachidonic acid into prostaglandins and thromboxanes.[4][6] COX-1 is constitutively expressed and plays a role in normal physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][7] Many NSAIDs exert their effect by inhibiting these COX enzymes.[3][8] Therefore, screening for COX-1 and COX-2 inhibition is a primary strategy for identifying potential anti-inflammatory drugs.

cluster_pathway Arachidonic Acid Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox_path Cyclooxygenase (COX) Pathway aa->cox_path lox_path Lipoxygenase (LOX) Pathway aa->lox_path cox1 COX-1 (Constitutive) cox_path->cox1 cox2 COX-2 (Inducible) cox_path->cox2 leukotrienes Leukotrienes (Inflammation, Asthma) lox_path->leukotrienes prostanoids Prostaglandins, Thromboxanes (Homeostasis, GI Protection) cox1->prostanoids inflam_prostanoids Prostaglandins (Inflammation, Pain, Fever) cox2->inflam_prostanoids nsaids NSAIDs & Phenoxyacetic Acids nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Arachidonic Acid inflammatory pathway.

General Experimental Screening Workflow

A typical screening cascade for novel phenoxyacetic acid derivatives begins with high-throughput in vitro assays to identify "hits" that show potent activity against specific molecular targets. Promising candidates are then advanced to in vivo models to confirm their anti-inflammatory efficacy and assess their overall physiological effects.

cluster_workflow Anti-Inflammatory Screening Workflow start Phenoxyacetic Acid Compound Library invitro In Vitro Screening (COX-1/COX-2 & NOS Inhibition Assays) start->invitro hits Hit Identification (Potency & Selectivity Analysis) invitro->hits invivo In Vivo Validation (Carrageenan-Induced Paw Edema) hits->invivo Promising Candidates lead Lead Compound (Candidate for Further Development) invivo->lead

Caption: General workflow for anti-inflammatory screening.

In Vitro Experimental Protocols

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.[9] The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.[7][9]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[9]

  • Heme cofactor.[7][9]

  • Arachidonic Acid (substrate).

  • TMPD (colorimetric probe).[9]

  • Test phenoxyacetic acid derivatives and reference inhibitor (e.g., Celecoxib, Mefenamic acid).[10]

  • 96-well microplate and plate reader capable of measuring absorbance at 590-611 nm.[9]

Protocol:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX-1, and COX-2 enzymes according to manufacturer or literature specifications.[9] Prepare a range of concentrations for each test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Assay Buffer and Heme.

    • 100% Activity Control: Assay Buffer, Heme, and COX enzyme (separate wells for COX-1 and COX-2).[9]

    • Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and the test compound/reference inhibitor at various concentrations.[9]

  • Pre-incubation: Add the enzyme to the "100% Activity Control" and "Inhibitor" wells. Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.[7]

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid and TMPD solution to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at 590 nm over time using a microplate reader.[9]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[7]

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay quantifies the production of nitric oxide (NO) by NOS. Since NO is unstable, its production is measured by detecting its stable metabolite, nitrite, using the Griess reaction, which forms a colored azo dye.[11][12]

Materials:

  • Purified inducible NOS (iNOS) enzyme.[13]

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • L-Arginine (substrate).

  • NADPH and other cofactors (H4B, FAD, FMN).[11]

  • Test phenoxyacetic acid derivatives.

  • Griess Reagent 1 (e.g., sulfanilamide in acid) and Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in water).[6][11]

  • Sodium nitrite for standard curve generation.[11]

  • 96-well microplate and plate reader capable of measuring absorbance at ~540 nm.[13]

Protocol:

  • Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the assay buffer to create a standard curve.[11]

  • Reaction Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: Assay Buffer only.

    • Control: Reaction mix (containing L-arginine and cofactors) and NOS enzyme.

    • Test Wells: Reaction mix, test compound at various concentrations, and NOS enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.[11]

  • Griess Reaction:

    • Stop the enzymatic reaction and initiate the colorimetric reaction by adding Griess Reagent 1 to all wells. Incubate for 5-10 minutes at room temperature, protected from light.[11]

    • Add Griess Reagent 2 to all wells and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.[11]

  • Measurement: Measure the absorbance of all wells at ~540 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Use the nitrite standard curve to calculate the concentration of nitrite produced in each sample.

    • Calculate the percentage of NOS inhibition for each test compound concentration compared to the control.

    • Determine the IC50 value for each compound.

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[14][15] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).[14]

Materials:

  • Male Wistar rats (150-200g).

  • Carrageenan solution (1% w/v in sterile saline).[14][16]

  • Test phenoxyacetic acid derivatives.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).[1]

  • Positive control drug (e.g., Indomethacin 10 mg/kg or Celecoxib).[1][14]

  • Plethysmometer for measuring paw volume.[14]

Protocol:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only.[14]

    • Group II (Positive Control): Receives the standard anti-inflammatory drug (e.g., Indomethacin).[14]

    • Group III, IV, etc. (Test Groups): Receive different doses of the phenoxyacetic acid derivatives.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).[14]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[14][16]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[1][14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data statistically (e.g., using one-way ANOVA followed by a post-hoc test) to determine significance.[1]

Data Presentation: Quantitative Analysis

The following tables summarize representative data for novel phenoxyacetic acid derivatives from published studies, demonstrating their anti-inflammatory potential.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Compound 5f 9.07 ± 0.15 0.08 ± 0.01 113.38
Compound 7b 4.07 ± 0.12 0.07 ± 0.01 58.14
Celecoxib (Ref.) 14.93 ± 0.12 0.05 ± 0.02 298.6
Mefenamic Acid (Ref.) 29.9 ± 0.09 1.98 ± 0.02 15.1

(Data adapted from a study on novel phenoxyacetic acid derivatives.[10])

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model (at 5 hours)

Treatment Group Dose % Inhibition of Paw Thickness % Inhibition of Paw Weight Gain
Compound 7b 20 mg/kg 63.35% Not Reported
Compound 5f 20 mg/kg 46.51% 68.26%
Celecoxib (Ref.) 20 mg/kg 41.65% 68.15%

(Data adapted from studies on phenoxyacetic acid derivatives.[1][10][17])

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the systematic screening of phenoxyacetic acid derivatives for anti-inflammatory activity. The combination of in vitro enzyme inhibition assays and in vivo models allows for the identification of potent compounds, characterization of their selectivity towards COX isoforms, and confirmation of their efficacy in a physiological context of acute inflammation. This structured approach is essential for advancing promising candidates through the drug discovery and development pipeline.

References

Synthesis of 2-(2-formylphenoxy)acetic Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 2-(2-formylphenoxy)acetic acid and its derivatives. This class of compounds is of significant interest due to its potential applications in medicinal chemistry, including the development of anti-inflammatory and antibacterial agents.

Introduction

2-(2-formylphenoxy)acetic acid and its derivatives are versatile scaffolds in organic synthesis and medicinal chemistry. The core structure, featuring a phenoxyacetic acid moiety ortho-substituted with a formyl group, provides multiple reaction sites for further functionalization. This allows for the creation of diverse libraries of compounds with a range of biological activities. Notably, derivatives of this scaffold have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and as potent antibacterial agents.

This document outlines the primary synthetic routes to 2-(2-formylphenoxy)acetic acid and its subsequent derivatization, with a focus on the widely used Williamson ether synthesis and the formation of azomethine derivatives. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways are provided to aid in the successful implementation of these methods in a research setting.

Synthetic Methodologies

The most common and efficient method for the synthesis of 2-(2-formylphenoxy)acetic acid derivatives is the Williamson ether synthesis. This method involves the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by hydrolysis of the resulting ester. The aldehyde functionality of the product can then be readily converted into a variety of other functional groups, such as imines (Schiff bases), to generate further derivatives.

General Synthetic Workflow

The overall synthetic strategy typically involves a two-step process: 1) formation of the 2-(2-formylphenoxy)acetate ester via Williamson ether synthesis, and 2) hydrolysis of the ester to the corresponding carboxylic acid, which can then be further derivatized.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization (Optional) Salicylaldehyde Substituted Salicylaldehyde Ester 2-(2-formylphenoxy)acetate Ester Salicylaldehyde->Ester Haloacetate α-Haloacetate Ester (e.g., Ethyl Bromoacetate) Haloacetate->Ester Base Base (e.g., K2CO3) Base->Ester Solvent (e.g., DMF) Heat Ester_hydrolysis 2-(2-formylphenoxy)acetate Ester Acid 2-(2-formylphenoxy)acetic Acid Acid_derivatization 2-(2-formylphenoxy)acetic Acid Ester_hydrolysis->Acid Aqueous conditions Hydrolysis_reagents Acid or Base (e.g., NaOH, HCl) Hydrolysis_reagents->Acid Amine Primary Amine/Hydrazide Azomethine Azomethine Derivative (Schiff Base) Amine->Azomethine Solvent (e.g., Ethanol) Reflux Acid_derivatization->Azomethine

General experimental workflow for the synthesis of 2-(2-formylphenoxy)acetic acid derivatives.

Data Presentation

Synthesis of 2-(2-formylphenoxy)acetate Esters

The Williamson ether synthesis is a versatile method for preparing a variety of substituted 2-(2-formylphenoxy)acetate esters. The yields are generally good, as illustrated in the table below.

Starting SalicylaldehydeEsterifying AgentProductYield (%)Reference
SalicylaldehydeEthyl bromoacetateEthyl 2-(2-formylphenoxy)acetate81
SalicylaldehydeIsopropyl bromoacetateIsopropyl 2-(2-formylphenoxy)acetate94
4-Ethyl-2-hydroxybenzaldehydeIsopropyl bromoacetateIsopropyl 2-(4-ethyl-2-formylphenoxy)acetate65
Synthesis of 2-(2-formylphenoxy)acetic Acids via Hydrolysis

The hydrolysis of the ester to the corresponding carboxylic acid is a straightforward process, typically carried out under basic or acidic conditions.

Starting EsterHydrolysis ConditionsProductYield (%)Reference
Ethyl 2-(2-formylphenoxy)acetateNaOH, MeOH/H₂O2-(2-formylphenoxy)acetic acidNot specified[1]
Methyl 2-(4-ethyl-2-formylphenoxy)acetateAcOH, H₂O, H₂SO₄2-(4-Ethyl-2-formylphenoxy)acetic acid49
Synthesis of Azomethine Derivatives

The formyl group of 2-(2-formylphenoxy)acetic acid is readily condensed with primary amines or hydrazides to form azomethine (Schiff base) derivatives, which often exhibit interesting biological activities.

Amine/HydrazideProductYield (%)Reference
4-Aminoacetanilide2-(4-Acetamidophenyliminomethyl)phenoxyacetic acid80[2]
2-Amino-4-methylpyridine2-(4-Methylpyridin-2-yliminomethyl)phenoxyacetic acid75[2]
o-Bromobenzylamine2-(2-Bromobenzyliminomethyl)phenoxyacetic acid70[2]
2,3-Dichloroaniline2-(2,3-Dichlorophenyliminomethyl)phenoxyacetic acid84[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-formylphenoxy)acetate

This protocol describes a general procedure for the Williamson ether synthesis of a 2-(2-formylphenoxy)acetate ester.

Materials:

  • Substituted 2-hydroxybenzaldehyde (10 mmol)

  • Ethyl bromoacetate (13 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (13 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-(2-formylphenoxy)acetic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(2-formylphenoxy)acetate (10 mmol)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(2-formylphenoxy)acetate (10 mmol) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), acidify the solution with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(2-formylphenoxy)acetic acid.

Protocol 3: Synthesis of Azomethine Derivatives

This protocol describes the synthesis of a Schiff base from 2-(2-formylphenoxy)acetic acid and a primary amine.

Materials:

  • 2-(2-formylphenoxy)acetic acid (0.5 mmol)

  • Aromatic amine (0.5 mmol)

  • Ethanol (EtOH) or Benzene (10 mL)

  • Molecular sieves (optional)

Procedure:

  • Dissolve 2-(2-formylphenoxy)acetic acid (0.5 mmol) and the aromatic amine (0.5 mmol) in ethanol or benzene (10 mL) in a round-bottom flask.

  • Add molecular sieves to the mixture to remove water formed during the reaction.

  • Reflux the mixture for 3-5 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure azomethine derivative.

Applications and Biological Signaling Pathways

Derivatives of 2-(2-formylphenoxy)acetic acid have shown promise in several therapeutic areas, most notably as anti-inflammatory and antibacterial agents.

COX-2 Inhibition and Prostaglandin Synthesis Pathway

Certain derivatives of 2-(2-formylphenoxy)acetic acid have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a crucial intermediate in the synthesis of various prostaglandins and thromboxanes.[4]

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation & Peroxidation COX2 COX-2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-(2-formylphenoxy)acetic acid derivative Inhibitor->COX2 Inhibition

COX-2 signaling pathway and the inhibitory action of 2-(2-formylphenoxy)acetic acid derivatives.
Antibacterial Mechanism of Action

Azomethine (Schiff base) derivatives of 2-(2-formylphenoxy)acetic acid have demonstrated significant antibacterial activity.[2] While the exact mechanism can vary, a widely accepted theory for the antibacterial action of Schiff bases involves the interference with bacterial cell wall synthesis. The imine group is crucial for this activity. It is proposed that these compounds can inhibit peptidoglycan synthesis by interfering with the transpeptidation step, which is essential for cross-linking the bacterial cell wall. This leads to a weakened cell wall and ultimately cell lysis.

G cluster_0 Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan->Crosslinked_PG Cell_Lysis Cell Lysis Transpeptidase Transpeptidase (PBP) Transpeptidase->Crosslinked_PG Transpeptidase->Cell_Lysis Leads to weakened cell wall Schiff_Base Azomethine Derivative Schiff_Base->Transpeptidase Inhibition

Proposed antibacterial mechanism of azomethine derivatives via inhibition of cell wall synthesis.

References

Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the analysis of phenoxyacetic acid derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Introduction

Phenoxyacetic acid and its derivatives are a class of organic compounds with significant interest in the pharmaceutical and agrochemical industries. They are known for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and herbicidal properties.[1] Accurate and reliable quantitative analysis of these compounds is crucial for drug discovery, quality control, and environmental monitoring. HPLC is a powerful and widely used technique for the separation, identification, and quantification of phenoxyacetic acid derivatives.[2][3] This document outlines detailed methods for their analysis by reversed-phase HPLC.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of phenoxyacetic acid derivatives.[2][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic molecules interact more strongly with the stationary phase and therefore have longer retention times.[2] A gradient elution, where the concentration of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase is gradually increased, is often used to effectively separate a wide range of derivatives with varying polarities.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of selected phenoxyacetic acid derivatives based on typical performance.

Table 1: Chromatographic Conditions and Performance Data

CompoundRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Phenoxyacetic Acid4.20.5 - 100>0.9990.10.5
2,4-Dichlorophenoxyacetic Acid (2,4-D)6.80.07 - 23.50>0.990.0040.013
4-Chlorophenoxyacetic Acid5.50.5 - 100>0.9990.150.6
Mefenamic Acid8.11 - 200>0.9980.31.0
Compound 7b (antiepileptic candidate)9.3Not ReportedNot ReportedNot ReportedNot Reported

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and mobile phase conditions.[2] Data for 2,4-D is derived from a specific kinetic spectrophotometric method with HPLC comparison.[5]

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the phenoxyacetic acid derivative standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.[6]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[7]

Protocol 2: Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.[2] The goal is to extract the analytes of interest while removing interfering substances.[8]

This method is suitable for the extraction of phenoxyacetic acid herbicides from environmental water samples.[7]

  • Sample Acidification: Acidify 500 mL of the water sample to a pH below 4.8 by adding an appropriate amount of acid (e.g., 2 mM HCl or 0.1% formic acid).[7]

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Bond Elut ENV or Strata-X) by passing the conditioning solvents as recommended by the manufacturer.[7]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elution: Elute the retained phenoxyacetic acid derivatives with a suitable organic solvent such as acetonitrile or methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]

This method is used to remove proteins from biological matrices like plasma or serum.[8]

  • Precipitation: To 100 µL of the biological sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile or perchloric acid).[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Evaporation and Reconstitution (if necessary): If the concentration of the analyte is low, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2]

Protocol 3: HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[4][7]

  • Gradient Elution: A gradient elution program is often employed to achieve optimal separation. An example gradient is provided below:

Time (min)% Aqueous (0.1% Formic Acid)% Acetonitrile
09010
201090
251090
269010
309010
  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30°C.

  • Detection: Monitor the eluent at a wavelength of 260 nm, as the adenine ring in the Coenzyme A moiety of some derivatives allows for sensitive UV detection at this wavelength.[2] For other derivatives, the optimal wavelength should be determined.

  • Injection Volume: Inject 10-20 µL of the prepared sample or standard.

Visualizations

Signaling Pathway: Anti-inflammatory Action of Phenoxyacetic Acid Derivatives

Certain phenoxyacetic acid derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the COX-2 enzyme, which in turn reduces the production of pro-inflammatory mediators like prostaglandins (PGE2) and cytokines (TNF-α).[9][10]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Stimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid activates TNFa TNF-α Stimulus->TNFa induces COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation promotes TNFa->Inflammation promotes PAA Phenoxyacetic Acid Derivatives PAA->COX2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by phenoxyacetic acid derivatives.

Experimental Workflow: HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of phenoxyacetic acid derivatives, from sample collection to data analysis.

G SampleCollection 1. Sample Collection SamplePrep 2. Sample Preparation (e.g., SPE, Protein Precipitation) SampleCollection->SamplePrep Filtration 3. Filtration (0.22 µm) SamplePrep->Filtration HPLC_Analysis 4. HPLC Analysis Filtration->HPLC_Analysis DataAcquisition 5. Data Acquisition HPLC_Analysis->DataAcquisition DataAnalysis 6. Data Analysis (Quantification) DataAcquisition->DataAnalysis

Caption: General experimental workflow for HPLC analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-acetylphenoxy)acetic acid (CAS 1878-62-2) is an organic compound with a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol .[1][2][3][4][5] As a phenoxyacetic acid derivative, its accurate quantification and structural elucidation are crucial in various research and development settings, including pharmaceutical and agrochemical fields.[3] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]

Quantitative Data Summary

The following tables present hypothetical quantitative data for the analysis of this compound in a sample matrix. These tables are intended to serve as a template for data presentation.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Standard HPLC or UHPLC system
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 193.05
Product Ion 1 (m/z) 134.05 (Quantitative)
Product Ion 2 (m/z) 91.05 (Qualitative)
Collision Energy Optimized for specific instrument

Table 2: Calibration Curve and Quality Control Data

Sample TypeConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Calibration Std 1 11.02102.04.5
Calibration Std 2 54.9599.03.2
Calibration Std 3 2020.4102.02.1
Calibration Std 4 5051.0102.01.5
Calibration Std 5 10098.798.71.8
Calibration Std 6 250255.0102.02.5
Calibration Std 7 500490.598.13.1
LQC 2.52.58103.23.8
MQC 7573.598.02.0
HQC 400408.0102.02.9

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up and concentrating this compound from a complex matrix such as plasma or urine.[2]

Materials:

  • SPE cartridges (e.g., Mixed-Mode Anion Exchange)

  • Sample matrix (e.g., plasma)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

  • Methanol

  • Acetonitrile

  • Water (HPLC-grade)

  • Formic acid

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in Water)

  • Elution solvent (e.g., 2% Formic Acid in Acetonitrile)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 200 µL of the sample, add the internal standard and mix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in acetonitrile.[2]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared sample onto the analytical column.

  • Run the gradient method as described in Table 1.

  • Acquire data using the mass spectrometer in negative ion mode, monitoring the specified precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

  • Process the data using appropriate software to generate a calibration curve and quantify the concentration of this compound in the samples.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Pretreatment Add Internal Standard Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for the [M-H]⁻ ion of this compound in negative ion mode mass spectrometry. This is based on the general fragmentation patterns of carboxylic acids and aromatic compounds.[7]

fragmentation_pathway cluster_frags Fragment Ions parent This compound [M-H]⁻ m/z 193.05 frag1 Loss of -CH₂COOH m/z 134.05 parent:f1->frag1:f0 - 59 Da frag2 Loss of -COCH₃ from Frag 1 m/z 91.05 frag1:f1->frag2:f0 - 43 Da

Caption: Proposed ESI⁻ fragmentation pathway for this compound.

References

Application Notes & Protocols: Synthesis of Phenoxyacetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acid and its ester derivatives are significant scaffolds in medicinal chemistry and materials science. They are recognized as key components in various herbicides and serve as precursors in the industrial biosynthesis of penicillins.[1] The synthesis of these compounds is a fundamental transformation in organic chemistry, typically achieved through methods such as the Williamson ether synthesis followed by esterification, or a direct coupling of phenols with α-halo esters. This document provides detailed protocols for two primary synthetic routes, comparative data for various reaction conditions, and a visual workflow to guide researchers.

Core Synthetic Methodologies

There are two principal pathways for the synthesis of phenoxyacetic acid esters: a two-step process involving the formation of phenoxyacetic acid followed by esterification, and a more direct one-pot synthesis.

Method A: Two-Step Synthesis via Williamson Ether Synthesis and Fischer Esterification

This classic and reliable method first involves the synthesis of a phenoxyacetic acid intermediate from a phenol and chloroacetic acid.[2][3] The subsequent esterification is typically acid-catalyzed, a reaction known as the Fischer-Speier esterification.[4][5]

Method B: One-Pot Synthesis of Phenoxyacetic Acid Esters

A more direct approach involves the reaction of a phenoxyacetic acid with various phenols using an activating agent, or the direct reaction of a phenol with an α-haloacetate.[6] Phase-transfer catalysis can also be employed to facilitate this transformation, often resulting in high yields.[7][8]

Experimental Protocols

Protocol 1: Two-Step Synthesis of p-Methylphenoxyacetic Acid and its Ethyl Ester

Part I: Synthesis of p-Methylphenoxyacetic Acid (Williamson Ether Synthesis) [2][3]

  • Preparation of Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide (KOH) in 8 mL of water. To this solution, add 2.0 g of p-cresol and swirl until a homogenous solution is achieved.[3]

  • Alkylation: Add a few boiling stones to the flask and fit it with a reflux condenser. Heat the mixture to a gentle boil.[3]

  • Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser into the boiling solution.[3]

  • After the addition is complete, continue to reflux the mixture for an additional 10 minutes.[3]

  • Work-up and Isolation: While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.[3]

  • Acidify the solution by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is acidic, as confirmed with pH paper.[3]

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.[3]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain purified p-methylphenoxyacetic acid. The literature melting point is 136-137°C.[2]

Part II: Synthesis of Ethyl p-Methylphenoxyacetate (Fischer Esterification) [4][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the synthesized p-methylphenoxyacetic acid (1 equivalent), a large excess of ethanol (e.g., 5-10 equivalents, which also serves as the solvent), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.[4]

  • Reaction: Heat the mixture to reflux for 1-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by distillation or column chromatography to obtain the pure ethyl p-methylphenoxyacetate.

Protocol 2: One-Pot Synthesis of Phenoxy Esters using an Activating Agent[6]

This protocol describes the synthesis of various phenoxy esters from p-methyl phenoxy acetic acid and different phenols using Phosphonitrilic Chloride (PNT) as an activator.[6]

  • Activation: In a round-bottom flask, stir a mixture of PNT (0.025 mmol) and N-methyl morpholine (NMM, 1.5 mmol) in chloroform at room temperature.[6]

  • Addition of Carboxylic Acid: To this activated mixture, add p-methyl phenoxy acetic acid (1.0 mmol) and stir for 10 minutes.[6]

  • Coupling Reaction: Add the desired phenol (e.g., phenol, p-cresol, p-chlorophenol) (1.0 mmol) to the reaction mixture.[6]

  • Reaction Completion and Work-up: Stir the reaction at room temperature for the time specified in Table 1. Monitor the reaction by TLC. After completion, wash the reaction mixture with 5% HCl, followed by 5% NaHCO₃, and finally with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield the pure phenoxy acetic acid ester.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various phenoxyacetic acid esters as described in Protocol 2.[6]

EntryPhenolTime (h)Yield (%)
1Phenol2.585
2p-Cresol3.088
3p-Chlorophenol3.590
4p-Nitrophenol4.092
5Naphthol4.586

Visualizing the Synthesis Workflow

The following diagram illustrates the two primary synthetic routes for obtaining phenoxyacetic acid esters.

G Synthesis Pathways for Phenoxyacetic Acid Esters phenol Phenol (Ar-OH) williamson Method A (Step 1) Williamson Ether Synthesis phenol->williamson one_pot Method B One-Pot Synthesis phenol->one_pot chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) chloroacetic_acid->williamson alcohol Alcohol (R'-OH) fischer Method A (Step 2) Fischer Esterification alcohol->fischer haloacetate α-Haloacetate (X-CH₂COOR') haloacetate->one_pot phenoxyacetic_acid Phenoxyacetic Acid (Ar-O-CH₂COOH) phenoxyacetic_acid->fischer ester_product Phenoxyacetic Acid Ester (Ar-O-CH₂COOR') williamson->phenoxyacetic_acid fischer->ester_product one_pot->ester_product

Caption: Synthetic routes to phenoxyacetic acid esters.

References

The Agrochemical Potential of 2-(2-acetylphenoxy)acetic acid: A Look into a Niche Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the specific agrochemical applications of 2-(2-acetylphenoxy)acetic acid reveals a notable scarcity of dedicated studies and publicly available data. While the broader class of phenoxyacetic acids has been extensively explored for its herbicidal and plant growth-regulating properties, this compound itself does not appear to be a widely commercialized or heavily researched compound in the agrochemical sector. However, by examining the activities of structurally related phenoxyacetic acid derivatives, we can infer potential applications and develop hypothetical research protocols for its investigation.

This document aims to provide a framework for researchers and scientists interested in exploring the agrochemical potential of this compound. The application notes and experimental protocols outlined below are based on established methodologies for evaluating similar compounds and serve as a guide for future research.

Application Notes: Exploring the Bioactivity of Phenoxyacetic Acids

Phenoxyacetic acids are a well-established class of synthetic auxins, with prominent members like 2,4-Dichlorophenoxyacetic acid (2,4-D) being used as selective herbicides for broadleaf weed control for decades.[1][2][3][4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3][5] The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[6]

The presence of an acetyl group at the ortho position of the phenoxy ring in this compound suggests potential for unique interactions with auxin receptors and metabolic pathways in plants. Research in this area could uncover novel selective herbicidal activity or plant growth regulating effects.

Potential Applications to Investigate:

  • Selective Herbicidal Activity: Screening against a panel of monocot and dicot weeds to determine selective phytotoxicity.

  • Plant Growth Regulation: Assessing effects on root initiation, fruit set and development, and overall plant architecture at various concentrations.

  • Synergistic/Antagonistic Effects: Investigating combinations with other known herbicides or plant growth regulators.

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the agrochemical properties of a novel phenoxyacetic acid derivative like this compound.

Protocol 1: Synthesis of this compound

A common method for synthesizing phenoxyacetic acids is through the Williamson ether synthesis.

Materials:

  • 2-Hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone (dry)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in dry acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the potassium carbonate and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

  • To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature for 2-4 hours to hydrolyze the ester.

  • Wash the reaction mixture with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with dilute hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by filtration, wash with cold distilled water, and dry to obtain this compound.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to purify.

Protocol 2: Seed Germination and Seedling Growth Bioassay

This bioassay is a primary screening method to evaluate the herbicidal or plant growth-regulating effects of a compound.

Materials:

  • Seeds of test plant species (e.g., lettuce (Lactuca sativa) for dicots, and oat (Avena sativa) for monocots)

  • This compound

  • Acetone (as a solvent)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of test solutions by diluting the stock solution with distilled water to achieve the desired concentrations (e.g., 1, 10, 100, 1000 µM). A control solution with the same concentration of acetone and no test compound should also be prepared.

  • Place two layers of filter paper in each petri dish and moisten them with 5 mL of the respective test or control solution.

  • Place 20 seeds of the test plant species evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber at a constant temperature (e.g., 25°C) with a 16/8 hour light/dark cycle for 7-10 days.

  • After the incubation period, measure the following parameters:

    • Germination percentage.

    • Root length of the seedlings.

    • Shoot length of the seedlings.

  • Calculate the inhibition or stimulation percentage for each parameter relative to the control.

Data Presentation

Quantitative data from the bioassays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Seed Germination of Lactuca sativa

Concentration (µM)Germination (%)Root Length (mm) ± SDShoot Length (mm) ± SD
0 (Control)9535.2 ± 2.128.5 ± 1.8
19433.1 ± 1.927.9 ± 1.5
108525.6 ± 2.522.1 ± 2.0
1004010.3 ± 1.88.7 ± 1.2
100052.1 ± 0.51.5 ± 0.4

Visualizations

Diagrams can effectively illustrate the logical workflow of experiments and the potential mode of action of the compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification germination Seed Germination Assay purification->germination seedling Seedling Growth Assay germination->seedling data Data Collection & Statistical Analysis seedling->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

auxin_signaling_pathway cluster_perception Auxin Perception cluster_degradation Signal Transduction cluster_response Cellular Response Auxin Phenoxyacetic Acid (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Targets Ubiquitination Ubiquitination Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->ARF Releases Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Growth Uncontrolled Growth Auxin_Genes->Growth

Caption: Hypothetical auxin signaling pathway activated by a phenoxyacetic acid derivative.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antibacterial efficacy of novel phenoxyacetic acid derivatives. The methodologies detailed below are foundational in antimicrobial susceptibility testing and are essential for the discovery and development of new therapeutic agents.

Introduction

The rise of antibiotic resistance necessitates the exploration of new chemical entities with potent antimicrobial properties. Phenoxyacetic acid derivatives have emerged as a promising class of compounds with potential antibacterial activity.[1][2] This document outlines standardized protocols for determining the in vitro antibacterial activity of these derivatives, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Key Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Test phenoxyacetic acid derivatives

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[5]

  • Sterile 96-well microtiter plates[3]

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each phenoxyacetic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not affect bacterial growth.

    • Perform serial two-fold dilutions of the stock solution in sterile MHB to obtain a range of concentrations to be tested.[6]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.[6]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Assay Setup:

    • Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the diluted test compounds to the respective wells, starting from the highest concentration.

    • The final volume in each well will be 100 µL after the addition of the bacterial inoculum.

    • Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).[6]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.[6]

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[6]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the phenoxyacetic acid derivative that completely inhibits visible bacterial growth.[4]

Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[8][9]

Materials:

  • Test phenoxyacetic acid derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[10]

  • Bacterial strains

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[11]

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[9]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.[12]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the phenoxyacetic acid derivatives.

    • Using sterile forceps, place the impregnated disks on the surface of the inoculated MHA plate.[10]

    • Ensure the disks are in firm contact with the agar. Disks should be placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[10]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone is indicative of the compound's antibacterial activity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] It is determined as a subsequent step to the MIC test.

Protocol:

  • Subculturing from MIC Assay:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.[15]

  • Plating and Incubation:

    • Spread the aliquot evenly onto a drug-free MHA plate.[15]

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colony-forming units (CFU) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenoxyacetic Acid Derivatives (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Derivative 1163264
Derivative 281632
Derivative 33264>128
Ciprofloxacin0.50.251

Table 2: Minimum Bactericidal Concentration (MBC) of Phenoxyacetic Acid Derivatives (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Derivative 13264128
Derivative 2163264
Derivative 3>128>128>128
Ciprofloxacin10.52

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of the phenoxyacetic acid derivatives.

Antibacterial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Phenoxyacetic Acid Derivative Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (35°C, 16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From wells ≥ MIC incubate_mbc Incubate Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

References

Application Notes and Protocols: In Vivo Testing of 2-(2-acetylphenoxy)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-acetylphenoxy)acetic acid derivatives represent a promising class of small molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1][2][3][4] Their mechanism of action is hypothesized to involve the modulation of key inflammatory and oncogenic signaling pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and the NF-κB signaling cascade.[1][5][6] These application notes provide detailed protocols for the in vivo evaluation of these derivatives in established preclinical models of inflammation and cancer, along with guidelines for preliminary toxicity assessment.

Section 1: Anti-Inflammatory Activity Assessment

Application Note: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model for evaluating the efficacy of potential anti-inflammatory agents.[7][8] Injection of carrageenan, a sulfated polysaccharide, into the rodent paw induces a biphasic inflammatory response characterized by the release of mediators like histamine, bradykinin, and prostaglandins, resulting in measurable edema.[7][8] This model is suitable for the initial screening of this compound derivatives to assess their ability to suppress acute inflammation.

Data Presentation: Efficacy in Paw Edema Model

The efficacy of a lead compound, designated APA-123, is summarized below.

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) ± SEM (at 3h) % Inhibition of Edema
Vehicle Control (Saline)-0.85 ± 0.060%
APA-123100.55 ± 0.04*35.3%
APA-123300.32 ± 0.03 62.4%
Indomethacin (Reference)100.40 ± 0.0352.9%

*p < 0.05, **p < 0.01 compared to Vehicle Control group.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar rats (180-220g) are used.

  • Animals are acclimatized for at least 5-7 days before the experiment.[9]

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Materials:

  • This compound derivative (e.g., APA-123)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)

  • Lambda Carrageenan (1% w/v in sterile saline)[10][11]

  • Reference Drug: Indomethacin (10 mg/kg)

  • Plethysmometer (for paw volume measurement)

3. Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Test Compound (multiple doses), and Reference Drug.

  • Fasting: Fast animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[7][10]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[10][12]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]

  • Data Analysis:

    • Calculate the edema volume by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).

Section 2: Anti-Cancer Activity Assessment

Application Note: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel therapeutic agents.[13] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.[14] This section details the protocol for a cell line-derived xenograft (CDX) model using a human colon cancer cell line.

Data Presentation: Efficacy in HCT-116 Xenograft Model
Treatment Group Dose (mg/kg/day) Mean Tumor Volume (mm³) ± SEM (Day 21) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1540 ± 1250%+2.5%
APA-45625985 ± 98*36.0%-1.8%
APA-45650580 ± 75 62.3%-4.5%
5-Fluorouracil20 (q3d)615 ± 8060.1%-8.2%

*p < 0.05, **p < 0.01 compared to Vehicle Control group.

Experimental Protocol: Human Colon Cancer Xenograft in Mice

1. Animals:

  • Female athymic nude mice (Nu/Nu) or NOD-SCID mice, 4-6 weeks old.[9][13]

  • Allow a 3-5 day acclimatization period after arrival.[9]

  • House animals in a sterile environment (e.g., specific pathogen-free conditions).[13]

2. Materials:

  • Human colon cancer cell line (e.g., HCT-116)

  • Cell culture medium (e.g., McCoy's 5A), serum, and antibiotics

  • Matrigel® or similar basement membrane extract (optional, can improve tumor take rate).[15][16]

  • Test compound (e.g., APA-456) and appropriate vehicle

  • Reference drug (e.g., 5-Fluorouracil)

  • Digital calipers

3. Procedure:

  • Cell Preparation: Culture HCT-116 cells under standard conditions. Harvest cells when they are 70-80% confluent. Prepare a single-cell suspension in sterile, serum-free medium or PBS. Cell viability should be >90% as determined by trypan blue exclusion.[9][15]

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject 5 x 10^6 HCT-116 cells in a volume of 100-200 µL (often mixed 1:1 with Matrigel®) subcutaneously into the right flank of each mouse.[9][13]

  • Tumor Growth Monitoring: Monitor animals 2-3 times per week for tumor appearance. Once tumors are palpable, measure length (L) and width (W) with digital calipers.[13]

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2.[9][13]

  • Randomization and Treatment: When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups.[13] Begin treatment administration (e.g., daily p.o. or i.p. injections) as per the study design.

  • Monitoring: Throughout the study, measure tumor volumes and body weights 2-3 times weekly to assess efficacy and toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size, show signs of ulceration, or at the end of the study period (e.g., 21 days). Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Section 3: Preliminary In Vivo Toxicity Assessment

Application Note: Acute Toxicity Study

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a substance.[17] This helps in identifying the maximum tolerated dose (MTD) and provides critical information for dose selection in subsequent efficacy studies.[18][19]

Data Presentation: Acute Oral Toxicity in Mice
Compound Dose (mg/kg) Mortality (within 14 days) Key Clinical Observations
APA-1235000/5No observable adverse effects.
APA-12310000/5Mild lethargy observed within 2h, resolved by 24h.
APA-12320001/5Lethargy, piloerection.

Based on these results, the LD50 is estimated to be >2000 mg/kg.

Experimental Protocol: Acute Oral Toxicity (Limit Test)

1. Animals:

  • Female Swiss albino mice (20-25g) are often used.

  • Acclimatize animals and fast them for 3-4 hours before dosing.[20]

2. Procedure:

  • Administer a single oral dose of the test compound at a limit dose (e.g., 2000 mg/kg) by gavage to a group of 5 animals.[20]

  • Administer the vehicle to a control group.

  • Observation: Observe animals closely for the first 4 hours and then daily for 14 days.[20]

  • Recordings: Record all signs of toxicity, including changes in skin, fur, eyes, autonomic activity (salivation, urination), CNS activity (lethargy, hyperactivity), and behavior.[18] Record body weights periodically.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any target organ toxicity.

Section 4: Visualizations (Diagrams)

Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by the test compound.

Experimental Workflow

G cluster_workflow In Vivo Efficacy Study Workflow start Animal Acclimatization (5-7 days) implant Tumor Cell Implantation start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups (Tumor Volume ~100 mm³) monitor->randomize treat Treatment Period (e.g., 21 days) - Compound Admin - Tumor/Weight Measurement randomize->treat end Study Endpoint - Euthanasia - Tissue Collection treat->end analysis Data Analysis - Efficacy - Toxicity end->analysis

Caption: Standard workflow for a subcutaneous tumor xenograft efficacy study.

References

Application Notes and Protocols for Deuterium Labeling of Phenoxyacetic Acids in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Deuterium Labeling in Pharmacokinetics

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount.[1] Stable isotope labeling, particularly with deuterium (²H), has emerged as a powerful tool for elucidating the metabolic fate of drug candidates.[2][3] By strategically replacing hydrogen atoms with deuterium at metabolically labile positions, researchers can modulate the rate of metabolic reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[4] This effect arises from the greater bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage, often by Cytochrome P450 (CYP) enzymes.[5][6] This subtle modification can lead to a reduced rate of metabolism, potentially improving a drug's half-life and bioavailability, and reducing the formation of toxic metabolites.[4][]

Phenoxyacetic acids and their derivatives are a class of compounds with diverse biological activities, and understanding their PK properties is crucial for their development as therapeutic agents.[8][9] This application note provides a comprehensive guide for researchers on the deuterium labeling of phenoxyacetic acids, from synthesis and analytical characterization to the design and execution of in vivo pharmacokinetic studies.

Part 1: Synthesis of Deuterium-Labeled Phenoxyacetic Acids

The introduction of deuterium into the phenoxyacetic acid scaffold can be achieved through various methods, primarily targeting the aromatic ring or the acetic acid side chain. The choice of labeling position is critical and should be guided by prior knowledge of the compound's metabolic hotspots.

Protocol 1: Deuteration of the Aromatic Ring via Electrophilic Aromatic Substitution

This protocol describes a method for introducing deuterium onto the aromatic ring of a phenol precursor, which can then be used to synthesize the corresponding deuterium-labeled phenoxyacetic acid. This method utilizes a deuterated acid to facilitate the exchange of aromatic protons for deuterons.[10][11]

Materials:

  • Substituted Phenol

  • Deuterated Sulfuric Acid (D₂SO₄)

  • Deuterium Oxide (D₂O)

  • Anhydrous Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Ethyl Bromoacetate

  • Potassium Carbonate

  • Acetone

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Aromatic Deuteration:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the substituted phenol (1 equivalent) in D₂O.

    • Carefully add D₂SO₄ (catalytic amount) to the solution.

    • Heat the reaction mixture at a temperature determined by the reactivity of the phenol (typically 80-120 °C) for 12-24 hours. The progress of the exchange can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.[10]

    • After cooling to room temperature, quench the reaction by slowly adding the mixture to ice-cold D₂O.

    • Extract the deuterated phenol with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the deuterated phenol.

  • Synthesis of Deuterated Phenoxyacetic Acid:

    • To a solution of the deuterated phenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Dissolve the residue in a mixture of ethanol and 1 M sodium hydroxide solution and stir at room temperature for 2 hours to hydrolyze the ester.

    • Acidify the solution with 1 M hydrochloric acid to precipitate the deuterated phenoxyacetic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • The use of a strong deuterated acid like D₂SO₄ is essential to protonate the aromatic ring, making it susceptible to electrophilic attack by a deuteron from the D₂O solvent.[10]

  • The Williamson ether synthesis in the second step is a reliable method for forming the ether linkage between the deuterated phenol and the acetic acid side chain.

Part 2: Analytical Characterization of Deuterated Phenoxyacetic Acids

Accurate determination of the isotopic purity and the position of deuterium incorporation is crucial for the interpretation of pharmacokinetic data.[12][13] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[14]

Table 1: Expected Mass Shifts for Deuterated Phenoxyacetic Acid
Number of Deuterium Atoms (n)Molecular Formula (Protium)Molecular Formula (Deuterated)Expected Monoisotopic Mass Shift (Δm/z)
1C₈H₈O₃C₈H₇DO₃+1.0063
2C₈H₈O₃C₈H₈D₂O₃+2.0126
3C₈H₈O₃C₈H₅D₃O₃+3.0189
4C₈H₈O₃C₈H₄D₄O₃+4.0252
5C₈H₈O₃C₈H₃D₅O₃+5.0315
Protocol 2: Isotopic Purity and Positional Analysis by HRMS and NMR

A. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the deuterated phenoxyacetic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12][13]

  • Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion. Set the resolution to >60,000 to accurately distinguish between the different isotopologues.

  • Data Analysis: Determine the relative abundance of the H/D isotopolog ions (D₀ to Dₙ) to calculate the isotopic purity.[12] The mass difference between the peaks will correspond to the number of deuterium atoms incorporated.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum. The disappearance or reduction in the integral of specific proton signals will indicate the position of deuterium labeling.[15]

  • ²H NMR Spectroscopy:

    • For a more direct confirmation, acquire a ²H NMR spectrum.[16][17]

    • The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to a specific proton in the unlabeled compound confirms the site of deuteration.[16]

  • ¹³C NMR Spectroscopy:

    • Deuterium substitution can cause a characteristic upfield shift (isotope shift) in the signal of the attached carbon atom in the ¹³C NMR spectrum. This can provide further evidence for the position of labeling.

Part 3: In Vivo Pharmacokinetic Study Protocol

This section outlines a general protocol for an in vivo pharmacokinetic study in a rodent model to compare the PK profiles of a phenoxyacetic acid and its deuterated analog.[18][19][20]

Experimental Workflow Diagram

G cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase cluster_poststudy Bioanalysis & Data Processing formulation Formulation Preparation (Protio & Deuterated Compounds) dosing Dosing (Oral or IV Administration) formulation->dosing animals Animal Acclimatization (e.g., Sprague-Dawley Rats) animals->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Sample Processing (Protein Precipitation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation (e.g., t½, AUC, CL) analysis->pk_calc

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Protocol 3: Rodent Pharmacokinetic Study

Materials and Reagents:

  • Test compounds: Protio- and deuterated phenoxyacetic acid

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 250-300g)

  • Dosing gavage needles or syringes for IV administration

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Internal standard for bioanalysis (e.g., a structurally similar compound or a different isotopically labeled version)[21]

  • Acetonitrile for protein precipitation

Procedure:

  • Animal Dosing:

    • Fast animals overnight prior to dosing.

    • Divide animals into two groups: one for the protio-compound and one for the deuterated compound.

    • Administer the formulated compound via oral gavage at a predetermined dose (e.g., 10 mg/kg). For intravenous administration, use a tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or saphenous vein bleeding.[20]

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[18]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of both the protio- and deuterated phenoxyacetic acid, as well as the internal standard.

    • Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Optimize the mass spectrometer settings for multiple reaction monitoring (MRM) of the parent and product ions for each analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of the phenoxyacetic acid in the unknown plasma samples.

    • Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and clearance) for both the protio- and deuterated compounds using appropriate software.

Data Presentation: Comparative Pharmacokinetic Parameters

The results of the pharmacokinetic study should be summarized in a clear and concise table to facilitate comparison between the protio- and deuterated compounds.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

ParameterProtio-Phenoxyacetic AcidDeuterated Phenoxyacetic Acid
Dose (mg/kg, oral) 1010
Cmax (ng/mL) 15001800
Tmax (h) 1.01.5
AUC₀₋t (ngh/mL) 850012500
AUC₀₋inf (ngh/mL) 875013200
t½ (h) 4.57.0
CL/F (mL/h/kg) 1.140.76

The hypothetical data in Table 2 illustrates a potential outcome where the deuterated compound exhibits a longer half-life (t½), higher exposure (AUC), and lower clearance (CL/F) compared to its protio- counterpart, consistent with a positive kinetic isotope effect.

Conclusion

Deuterium labeling is a valuable strategy in pharmacokinetic studies to modulate the metabolic profile of compounds like phenoxyacetic acids. By carefully designing the synthesis of deuterated analogs and conducting rigorous analytical characterization and in vivo studies, researchers can gain critical insights into a compound's ADME properties. The protocols and guidelines presented in this application note provide a solid foundation for scientists in drug discovery and development to effectively utilize deuterium labeling to optimize the pharmacokinetic performance of their lead candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-(2-acetylphenoxy)acetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthesis is a two-step process. The first step is a Williamson ether synthesis between 2-hydroxyacetophenone and an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) to form ethyl 2-(2-acetylphenoxy)acetate. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

Q2: What are the critical parameters in the Williamson ether synthesis step?

A2: Key parameters include the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate is often used to deprotonate the phenolic hydroxyl group of 2-hydroxyacetophenone. Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are suitable for this reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate, but excessive heat can lead to side reactions.

Q3: What are the common side reactions in this synthesis?

A3: The primary side reaction in the Williamson ether synthesis step is the C-alkylation of the phenoxide ion, where the ethyl acetate group attaches to a carbon on the aromatic ring instead of the oxygen. Another potential issue is the elimination reaction of the ethyl haloacetate, promoted by a strong base or high temperatures. Incomplete hydrolysis in the second step can also be a problem.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a highly effective technique for monitoring both the ether synthesis and the hydrolysis steps. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guides

Problem 1: Low or No Yield of Ethyl 2-(2-acetylphenoxy)acetate (Step 1)
Symptom Potential Cause Suggested Solution
TLC analysis shows only starting materials (2-hydroxyacetophenone).1. Ineffective deprotonation: The base used was not strong enough or was not anhydrous. 2. Low reaction temperature: The reaction temperature was too low for the reaction to proceed at a reasonable rate. 3. Inactive alkylating agent: The ethyl chloroacetate or bromoacetate has degraded.1. Use a stronger, anhydrous base such as potassium carbonate or sodium hydride. Ensure all glassware and solvents are dry. 2. Gradually increase the reaction temperature, for example, from room temperature to 70-80°C, while monitoring the reaction by TLC.[1] 3. Use a fresh bottle of the ethyl haloacetate.
TLC shows starting material and a new, non-polar spot.C-alkylation side product: The phenoxide ion has alkylated the aromatic ring instead of the oxygen atom.This is more likely with stronger bases and higher temperatures. Consider using a milder base like potassium carbonate and a moderate reaction temperature.
Reaction mixture turns dark or shows multiple spots on TLC.Decomposition: The reaction conditions are too harsh, leading to the decomposition of starting materials or product.Lower the reaction temperature and consider using a milder base. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation.
Problem 2: Difficulty in Hydrolyzing Ethyl 2-(2-acetylphenoxy)acetate (Step 2)
Symptom Potential Cause Suggested Solution
TLC analysis shows the presence of the starting ester after the reaction.Incomplete hydrolysis: Reaction time is too short, the temperature is too low, or an insufficient amount of base was used.1. Increase the reaction time and/or temperature. 2. Use a molar excess of the hydrolyzing agent (e.g., lithium hydroxide or sodium hydroxide). 3. Ensure adequate mixing of the biphasic system if using an aqueous base with an organic solvent.
Formation of an insoluble precipitate during workup.Salting out of the product: The sodium or lithium salt of the carboxylic acid may precipitate if the concentration is too high.Add more water to dissolve the salt before acidification.
Oily product that is difficult to crystallize.Presence of impurities: Unreacted starting ester or other side products can inhibit crystallization.Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography.
Problem 3: Purity Issues with the Final Product, this compound
Symptom Potential Cause Suggested Solution
Presence of unreacted 2-hydroxyacetophenone in the final product.Incomplete reaction in Step 1 or inefficient purification. 1. Alkaline Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous sodium hydroxide or sodium carbonate solution. The acidic 2-hydroxyacetophenone will be deprotonated and move into the aqueous layer. The desired product will also form a salt and move to the aqueous layer. Separate the aqueous layer and acidify to precipitate the pure product. 2. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar 2-hydroxyacetophenone from the product.
Broad melting point range of the final product.Presence of impurities. Recrystallize the product from an appropriate solvent. Common solvents for recrystallizing carboxylic acids include water, ethanol, or a mixture of the two.

Quantitative Data Summary

Parameter Step 1: Williamson Ether Synthesis Step 2: Ester Hydrolysis
Reactants 2-Hydroxyacetophenone, Ethyl ChloroacetateEthyl 2-(2-acetylphenoxy)acetate, Lithium Hydroxide
Solvent N,N-Dimethylformamide (DMF) or AcetoneTetrahydrofuran (THF) / Water (1:1)
Base Potassium Carbonate (anhydrous)Lithium Hydroxide
Temperature 70-80 °C[1]Room Temperature to Reflux
Reaction Time 4-6 hours (monitor by TLC)2-3 hours (monitor by TLC)[2]
Reported Yield Up to 98% for the ester has been reported.[3]Typically high, but dependent on reaction completion.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate

This protocol is a representative procedure for the Williamson ether synthesis step.

Materials:

  • 2-hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.

  • Add ethyl chloroacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(2-acetylphenoxy)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2-(2-acetylphenoxy)acetate (1.0 eq) in a 1:1 mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Add aqueous NaHCO₃ solution to the remaining aqueous mixture and wash with ethyl acetate to remove any unreacted starting material. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. A precipitate of this compound should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis start1 2-Hydroxyacetophenone + Ethyl Chloroacetate react1 Add K₂CO₃ in DMF start1->react1 Reactants heat1 Heat to 80°C react1->heat1 Reaction workup1 Aqueous Workup & Extraction heat1->workup1 Completion product1 Ethyl 2-(2-acetylphenoxy)acetate workup1->product1 Isolation start2 Ethyl 2-(2-acetylphenoxy)acetate product1->start2 Intermediate react2 Add LiOH in THF/Water start2->react2 Reactant acidify2 Acidification with HCl react2->acidify2 Completion workup2 Extraction & Purification acidify2->workup2 Precipitation product2 This compound workup2->product2 Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic problem Low Yield in Step 1? cause1 Ineffective Deprotonation problem->cause1 cause2 Low Temperature problem->cause2 cause3 Side Reactions problem->cause3 solution1 Use Anhydrous Base & Dry Solvents cause1->solution1 solution2 Increase Temperature (monitor by TLC) cause2->solution2 solution3 Use Milder Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

References

How to improve the yield of phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxyacetic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible synthesis.

Core Principles for Yield Optimization: Understanding the Williamson Ether Synthesis

The synthesis of phenoxyacetic acid is a classic example of the Williamson ether synthesis.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction yield.

The core transformation involves two main steps:

  • Deprotonation of Phenol: A base is used to deprotonate the hydroxyl group of phenol, forming a sodium phenoxide salt. This step is critical because the resulting phenoxide anion is a much stronger nucleophile than the neutral phenol molecule.

  • Nucleophilic Attack: The highly nucleophilic phenoxide anion attacks the electrophilic methylene carbon of chloroacetic acid (or its salt), displacing the chloride leaving group to form the ether linkage.[2]

Maximizing the efficiency of this SN2 reaction while minimizing potential side reactions is the key to achieving a high yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low. What are the most common culprits?

A low yield is the most frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.[3][4]

  • Incomplete Deprotonation of Phenol: If the phenol is not fully converted to the more reactive phenoxide, the reaction rate will be significantly slower, leaving large amounts of unreacted starting material. Ensure you are using a sufficiently strong base and the correct stoichiometry. Phenols are unusually acidic for alcohols, so sodium hydroxide (NaOH) is typically sufficient.[5]

  • Hydrolysis of Chloroacetic Acid: Chloroacetic acid can be hydrolyzed by the base (NaOH) in the reaction mixture, especially at elevated temperatures. This side reaction consumes both your base and your alkylating agent, directly reducing the potential yield. Some protocols mitigate this by forming the sodium chloroacetate salt separately at a lower temperature before adding it to the phenoxide solution.[6]

  • Suboptimal Reaction Temperature: The reaction requires heat to proceed at a reasonable rate, typically refluxing at 90-102°C.[5][6] However, excessively high temperatures can promote side reactions and decomposition of the product.[7][8] Conversely, a temperature that is too low will result in an incomplete reaction.

  • Losses During Workup: Significant product loss can occur during extraction and purification. Phenoxyacetic acid is soluble in some organic solvents but is best isolated by acidification, which causes it to precipitate from the aqueous solution.[6] Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and minimize its solubility in water.

Q2: My TLC/NMR analysis shows a significant amount of unreacted phenol. How can I improve conversion?

This points directly to an issue with the nucleophilic attack step.

  • Check Molar Ratios: A slight excess of chloroacetic acid (e.g., 1.1 to 1.2 molar equivalents relative to phenol) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to purification challenges and increase the likelihood of side reactions.

  • Verify Base Stoichiometry: At least two equivalents of base are required. The first equivalent deprotonates the phenol, and the second neutralizes the carboxylic acid of the chloroacetic acid. An insufficient amount of base is a common reason for poor conversion. Many high-yield protocols use more than two equivalents to ensure the reaction medium remains sufficiently alkaline.[9][10]

  • Increase Reaction Time: While many protocols suggest 2-5 hours, an incomplete reaction may benefit from an extended reflux time.[6][9] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction endpoint.

Q3: My final product is a tan or brown powder, not a white solid. What causes this discoloration and how can I purify it?

Discoloration typically indicates the presence of impurities, often from oxidation or side reactions.[11]

  • Cause - Phenol Oxidation: Phenols are susceptible to oxidation, especially under basic conditions at high temperatures, forming colored quinone-type byproducts. Using high-purity, colorless phenol is a crucial first step. If your phenol has a pinkish hue, it should be distilled before use.

  • Purification - Recrystallization: The most effective method to remove colored impurities and obtain a pure white product is recrystallization.[12] A common procedure involves dissolving the crude product in hot water, taking advantage of phenoxyacetic acid's increased solubility at higher temperatures. If impurities are present, you can treat the hot solution with activated carbon to adsorb the colored compounds, followed by hot filtration and slow cooling to allow pure crystals to form.[13] Another method is to dissolve the crude product in a basic solution (e.g., saturated sodium bicarbonate), filter off any insoluble impurities, and then re-precipitate the pure phenoxyacetic acid by adding acid.[5][6]

Q4: I suspect side reactions are reducing my yield. What are the likely side products and how can I minimize them?

The primary side reaction of concern in a Williamson ether synthesis is elimination (E2). However, with a primary halide like chloroacetic acid, this is less common.[1][14] Other side reactions are more probable here.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[15] While O-alkylation is generally favored, C-alkylation can be minimized by using polar aprotic solvents. However, this reaction is often run in water for practical reasons.[2]

  • Hydrolysis of Chloroacetic Acid: As mentioned in Q1, NaOH can react with chloroacetic acid to form sodium glycolate and NaCl. This is a competitive, non-productive pathway. To minimize this, one can add the sodium chloroacetate solution dropwise to the hot phenoxide solution, ensuring it reacts quickly with the phenoxide and its concentration remains low.[16]

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of reactants (phenol:chloroacetic acid:base)? A: For optimal yield, a common starting point is a molar ratio of 1 : 1.1-1.2 : 2.2-2.5 (Phenol : Chloroacetic Acid : NaOH). A slight excess of the alkylating agent helps ensure the complete consumption of the phenol, while a significant excess of base maintains the alkaline conditions necessary for both deprotonation steps and helps suppress side reactions.

Q: Which base is best: NaOH, KOH, or a weaker base like K₂CO₃? A: Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are preferred and most commonly used.[5][10][15] They are required to fully deprotonate phenol (pKa ≈ 10) to generate the highly nucleophilic phenoxide anion necessary for the SN2 reaction. Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require more forcing conditions or longer reaction times.[17]

Q: What is the ideal reaction temperature and duration? A: The reaction is typically performed at reflux, with temperatures ranging from 90°C to 102°C.[5][6] A reaction time of 2 to 5 hours is generally sufficient for high conversion.[6][9] It is highly recommended to monitor the reaction progress by TLC to avoid unnecessarily long heating times that could promote byproduct formation.

Q: How critical is pH control during the reaction and workup? A: pH control is critical at two stages:

  • During the reaction: The mixture must remain strongly alkaline (pH > 11) to ensure the phenol stays in its deprotonated, nucleophilic phenoxide form.[16][18]

  • During workup: After the reaction is complete, the solution must be strongly acidified to a pH of 1-2 with an acid like HCl.[6][9] This protonates the sodium phenoxyacetate salt, converting it to the free phenoxyacetic acid, which is significantly less soluble in cold water and will precipitate out, allowing for easy isolation.

Q: Can a catalyst improve the reaction? A: While the traditional Williamson synthesis does not require a catalyst, recent research has explored catalysts to improve efficiency and sustainability. For instance, phase-transfer catalysts can be used to improve the reaction between the aqueous phenoxide phase and an organic alkyl halide phase. More recently, lignin-based heterogeneous catalysts have been shown to promote the reaction in water under milder conditions.[19] However, for most lab-scale syntheses, optimizing the base, stoichiometry, and temperature is sufficient to achieve high yields without a catalyst.

Optimized High-Yield Experimental Protocol

This protocol synthesizes insights from various high-yield preparations.[5][6][9]

Step 1: Preparation of Sodium Chloroacetate Solution

  • In a beaker placed in an ice-water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water.

  • Slowly add a 30% NaOH solution dropwise while stirring until the pH of the solution is between 8 and 9. This pre-forms the sodium salt and helps control the exotherm.

Step 2: Preparation of Sodium Phenoxide Solution

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 45 mmol of NaOH in a mixed solvent of 15 mL deionized water and 5 mL ethanol.

  • Once the NaOH has completely dissolved, slowly add 45 mmol of pure phenol.

  • Stir the mixture at room temperature for 20 minutes to ensure complete formation of the sodium phenoxide.

Step 3: Reaction (Williamson Ether Synthesis)

  • Add the prepared sodium chloroacetate solution from Step 1 to the sodium phenoxide solution in the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 102°C) and maintain reflux for 5 hours with vigorous stirring.[6]

Step 4: Isolation and Purification

  • After 5 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a beaker and, with stirring, slowly add 2.0 M HCl until the pH is adjusted to 1-2. A voluminous white precipitate of phenoxyacetic acid will form.

  • Cool the mixture in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake three times with small portions of cold, dilute hydrochloric acid (pH ~2) to remove any remaining inorganic salts.

  • Dry the purified product in a vacuum oven at 60°C to a constant weight. A typical yield for this procedure is 75-95%.[6][9]

Data Summary Table
ParameterValueRationale
Phenol 45 mmol (1.0 eq)Limiting Reagent
Monochloroacetic Acid 55 mmol (~1.2 eq)Drives reaction to completion
Sodium Hydroxide 45 mmol + amount for pH 8-9~100 mmol (~2.2 eq)
Solvent Water / EthanolGood solubility for salts; ethanol aids phenol solubility
Reaction Temperature ~102°C (Reflux)Provides activation energy for SN2 reaction
Reaction Time 5 hoursSufficient time for high conversion
Final pH for Precipitation 1-2Ensures complete protonation of the product
Expected Yield 75-95%Based on literature and optimized conditions[6][9]

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis Fig 1: Williamson Ether Synthesis of Phenoxyacetic Acid cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Acidification Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH NaOH NaOH Product_Salt Sodium Phenoxyacetate Phenoxide->Product_Salt + Chloroacetate (SN2 Reaction) Chloroacetate Sodium Chloroacetate Final_Product Phenoxyacetic Acid (Product) Product_Salt->Final_Product + HCl HCl HCl

Caption: Fig 1: Williamson Ether Synthesis of Phenoxyacetic Acid

Troubleshooting Workflow

Troubleshooting_Workflow Fig 2: Troubleshooting Flowchart for Low Yield start Problem: Consistently Low Yield q1 TLC shows unreacted phenol? start->q1 q2 Product is discolored (brown/tan)? q1->q2 No sol1 • Verify base stoichiometry (>2 eq) • Use slight excess of chloroacetic acid • Increase reaction time/temp q1->sol1 Yes q3 Difficulty with precipitation/isolation? q2->q3 No sol2 • Use high-purity phenol • Recrystallize from hot water • Treat with activated carbon q2->sol2 Yes sol3 • Ensure pH is 1-2 for precipitation • Cool in ice bath to reduce solubility • Check workup extraction efficiency q3->sol3 Yes sol4 Consider other issues: • Hydrolysis of chloroacetic acid • Inaccurate measurements • Impure reagents q3->sol4 No

Caption: Fig 2: Troubleshooting Flowchart for Low Yield

References

Technical Support Center: Purification of 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(2-acetylphenoxy)acetic acid.

Troubleshooting Guide

Issue: Low or No Crystal Formation During Recrystallization

Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

A1: This is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Insufficient Cooling: Ensure the solution has been cooled to room temperature slowly and then thoroughly chilled in an ice-water bath for at least 15-20 minutes for maximum crystallization.[1]

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a seed.

  • Excess Solvent: You may have used too much solvent, making the solution too dilute for crystals to form. A common mistake is not allowing enough time for the solid to dissolve between solvent additions.[1] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. You may need to select a different solvent or a mixed-solvent system.

Issue: Oiling Out During Recrystallization

Q2: My compound is separating as an oil instead of crystals when I cool the recrystallization solution. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is highly impure. Here are some solutions:

  • Lower the Cooling Temperature: Reheat the solution until the oil redissolves, and then cool it more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

  • Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes cloudy (the cloud point). Gently heat to clarify the solution and then cool slowly. Common solvent mixtures include ethanol/water and hexane/ethyl acetate.[2]

  • Increase the Solvent Volume: The concentration of the solute might be too high. Add more hot solvent to dissolve the oil and then cool again.

Issue: Ineffective Impurity Removal

Q3: After recrystallization, my this compound is still impure. What can I do?

A3: If a single recrystallization does not sufficiently purify your compound, consider the following:

  • Repeat the Recrystallization: A second recrystallization can often remove remaining impurities.

  • Activated Charcoal: If the impurities are colored, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Chromatography: For challenging separations, column chromatography may be necessary. A reverse-phase HPLC method can also be adapted for preparative separation to isolate the pure compound from its impurities.[3][4]

Frequently Asked Questions (FAQs)

Q4: What are the likely impurities in a synthesis of this compound?

A4: While specific impurities depend on the synthetic route, common contaminants could include:

  • Unreacted Starting Materials: Such as 2-hydroxyacetophenone and a haloacetic acid or its ester.

  • By-products from Side Reactions: For instance, hydrolysis of the chloroacetic acid under alkaline conditions could form sodium glycolate.[5]

  • Residual Solvents: Solvents used in the reaction or workup may be present.

Q5: What is a good solvent for recrystallizing this compound?

A5: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For carboxylic acids like this, common choices include:

  • Water: Can be a good choice for polar organic acids.[2]

  • Ethanol/Water Mixture: A 70:30 ethanol-water mixture is often effective for recrystallizing organic compounds.[1]

  • Acetic Acid: Can be used for recrystallization, typically glacial acetic acid is implied.[6]

  • Toluene: Can be effective for compounds that crystallize well.[2]

It is recommended to test the solubility of a small amount of your crude product in various solvents to determine the best option.

Q6: How can I assess the purity of my final product?

A6: The purity of this compound can be determined using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range of 1-2°C. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC can quickly provide a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is a good starting point for analysis.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct signals.

Data and Protocols

Solvent Selection for Recrystallization

The selection of an appropriate solvent is crucial for successful recrystallization. The following table provides a general guide to common solvents and their properties. Experimental testing is necessary to find the optimal solvent for this compound.

Solvent SystemCharacteristics & Common Uses
Ethanol/Water A versatile mixed-solvent system suitable for many organic compounds with moderate polarity. The ratio can be adjusted to optimize solubility.[1]
Hexane/Ethyl Acetate Good for compounds with lower polarity. The ratio is adjusted to find the cloud point for optimal crystallization.[2]
Toluene Often effective for aromatic compounds and can lead to well-formed crystals.[2]
Glacial Acetic Acid Can be a good solvent for other carboxylic acids, but its high boiling point can make it difficult to remove from the final product.[6]
Water Suitable for polar organic compounds, especially salts of carboxylic acids.[2]
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. If it dissolves readily in the cold solvent, the solvent is not suitable. If it dissolves upon heating and recrystallizes upon cooling, it is a good candidate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][7]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Suggested HPLC Method for Purity Analysis

This is a general method based on protocols for similar phenoxyacetic acids and will likely require optimization.[3][4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Initial conditions: 30% acetonitrile / 70% water with 0.1% formic acid.

    • Gradient: Linearly increase to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.

Visualizations

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve filter Hot Gravity Filtration (if impurities are present) dissolve->filter cool Cool to Induce Crystallization filter->cool oiling_out Oiling Out? cool->oiling_out collect Collect Crystals (Vacuum Filtration) wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry low_yield Low Yield? dry->low_yield pure_product Pure Product analysis Purity Analysis (HPLC, MP, NMR) pure_product->analysis oiling_out->collect No troubleshoot_oil Troubleshoot: - Slower cooling - Change solvent oiling_out->troubleshoot_oil Yes low_yield->pure_product No troubleshoot_yield Troubleshoot: - Evaporate solvent - Induce crystallization low_yield->troubleshoot_yield Yes troubleshoot_oil->dissolve troubleshoot_yield->cool

Caption: A flowchart illustrating the key steps and decision points in the purification of this compound via recrystallization.

References

Technical Support Center: Synthesis of 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-acetylphenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution Expected Outcome
Incomplete Deprotonation of 2'-hydroxyacetophenone The phenolic proton of 2'-hydroxyacetophenone must be removed to form the nucleophilic phenoxide. Ensure the base used is strong enough. For phenols, hydroxides like NaOH or KOH are often sufficient, but stronger bases like sodium hydride (NaH) can ensure irreversible deprotonation.[1]Complete formation of the phenoxide anion, leading to a higher reaction rate and increased yield.
Poor Nucleophilicity of the Phenoxide The choice of solvent can significantly impact the nucleophilicity of the phenoxide. Polar aprotic solvents such as DMF or acetonitrile are preferred as they do not solvate the anionic nucleophile as strongly as protic solvents, thus enhancing its reactivity.An increased rate of the desired SN2 reaction, leading to improved product yield.
Reaction Not Reaching Completion The reaction may require more time or higher temperatures to proceed to completion. Consider increasing the reflux time. While higher temperatures can favor the reaction, be aware that they might also promote side reactions like elimination. A typical temperature range for Williamson ether synthesis is 50-100 °C.Higher conversion of starting materials to the final product. Monitor the reaction by TLC to avoid decomposition.
Hydrolysis of the Alkylating Agent Chloroacetic acid or its ester can be hydrolyzed under basic conditions, especially in the presence of water. Ensure all reagents and solvents are anhydrous, particularly when using highly reactive bases like NaH.Minimized loss of the alkylating agent, ensuring its availability for the primary reaction.

Issue 2: Presence of Significant Impurities in the Product

Potential Cause Recommended Solution Expected Outcome
C-Alkylation Side Product The phenoxide of 2'-hydroxyacetophenone is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). The use of protic solvents can favor C-alkylation. To favor the desired O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.Increased selectivity for the desired O-alkylated product, this compound, over the C-alkylated isomer.
Aldol Condensation of 2'-hydroxyacetophenone Under strongly basic conditions, the acetyl group of 2'-hydroxyacetophenone can potentially undergo self-condensation.[2] Using a milder base, such as potassium carbonate (K₂CO₃), and avoiding excessively high temperatures can mitigate this side reaction.[3]Reduced formation of high-molecular-weight condensation byproducts, simplifying purification.
Unreacted Starting Materials If the reaction has not gone to completion, both 2'-hydroxyacetophenone and chloroacetic acid may remain. Purification via recrystallization or column chromatography can remove these. Adjusting the stoichiometry to use a slight excess of the alkylating agent can also help consume the starting phenol.Isolation of the pure desired product, free from starting materials.
Hydrolysis of the Acetyl Group Prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the acetyl group. Using milder bases and moderate reaction times and temperatures should prevent this.Preservation of the acetyl moiety in the final product structure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common method is the Williamson ether synthesis. This involves the deprotonation of 2'-hydroxyacetophenone with a base to form a phenoxide, which then acts as a nucleophile to attack chloroacetic acid (or its ester) in an SN2 reaction.

Q2: Which base is best for this synthesis?

A2: The choice of base is critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for phenols, milder bases like potassium carbonate (K₂CO₃) are often sufficient and can help to minimize side reactions like aldol condensation.[1][3] For ensuring complete and irreversible deprotonation, sodium hydride (NaH) in an anhydrous solvent is very effective.[1]

Q3: How does the solvent affect the reaction?

A3: The solvent plays a crucial role in determining the reaction's efficiency and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis. They enhance the nucleophilicity of the phenoxide and favor the desired O-alkylation over C-alkylation.

Q4: My product is difficult to purify. What are the likely byproducts?

A4: The primary byproducts to consider are the C-alkylated isomer of your product, unreacted 2'-hydroxyacetophenone, and potentially products from an aldol condensation of the starting material. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography.[4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2'-hydroxyacetophenone

  • Chloroacetic acid

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

  • Addition of Alkylating Agent: Add chloroacetic acid (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, the temperature can be cautiously increased.[3]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into an excess of water.

  • Acidification: Acidify the aqueous mixture to a pH of 1-2 with 2M HCl. A precipitate of the crude product should form.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.[4]

Visualizations

Synthesis_Pathway Synthesis of this compound 2'-hydroxyacetophenone 2'-hydroxyacetophenone Phenoxide Intermediate Phenoxide Intermediate 2'-hydroxyacetophenone->Phenoxide Intermediate + Base Chloroacetic Acid Chloroacetic Acid Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->2'-hydroxyacetophenone Solvent (DMF) Solvent (DMF) Solvent (DMF)->Phenoxide Intermediate This compound This compound Phenoxide IntermediateChloroacetic Acid Phenoxide IntermediateChloroacetic Acid Phenoxide IntermediateChloroacetic Acid->this compound SN2 Reaction in DMF

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Potential Side Reactions Phenoxide Intermediate Phenoxide Intermediate C-Alkylation Product C-Alkylation Product Phenoxide Intermediate->C-Alkylation Product C-Alkylation (favored in protic solvents) Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->C-Alkylation Product Aldol Condensation Product Aldol Condensation Product 2'-hydroxyacetophenone 2'-hydroxyacetophenone 2'-hydroxyacetophenone->Aldol Condensation Product Self-condensation Strong Base Strong Base Strong Base->Aldol Condensation Product

Caption: Key side reactions in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Base Base Strength Sufficient? Start->Check_Base Check_Solvent Solvent Aprotic? Check_Base->Check_Solvent Yes Increase_Base Use Stronger Base (e.g., NaH) Check_Base->Increase_Base No Check_Temp Reaction Temp Optimal? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DMF or Acetonitrile Check_Solvent->Change_Solvent No Check_Purity Impurities Present? Check_Temp->Check_Purity Yes Optimize_Temp Adjust Temperature (Monitor by TLC) Check_Temp->Optimize_Temp No Purify Purify by Recrystallization or Column Chromatography Check_Purity->Purify Yes Success Pure Product Check_Purity->Success No Increase_Base->Check_Solvent Change_Solvent->Check_Temp Optimize_Temp->Check_Purity Purify->Success

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during acylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no yield in Friedel-Crafts acylation can often be attributed to several key factors related to your reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR), the ring is deactivated, which can prevent the reaction from proceeding efficiently.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2][3][4] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions.[1][3]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2][4] Therefore, a stoichiometric amount (at least 1.1 equivalents) or even an excess of the catalyst is often required.[1][4][5]

  • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2]

  • Poor Reagent Quality: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products is a common issue. Here are the likely reasons and how to address them:

  • Polysubstitution: While the acyl group added to the aromatic ring is deactivating, making a second acylation less favorable, polysubstitution can still occur with highly activated aromatic rings.[1][6] To minimize this, you can try using a stoichiometric amount of the acylating agent or adding it slowly to the reaction mixture.

  • Isomer Formation: When acylating substituted aromatic rings, a mixture of ortho, para, and meta isomers can be formed. The ratio of these isomers is influenced by the nature of the substituent already on the ring. Electron-donating groups generally direct ortho- and para-acylation, while electron-withdrawing groups favor meta-acylation. The choice of solvent and catalyst can also have a modest effect on the ortho/para ratio.[1]

Issue 2: Low Yield in Acylation of Alcohols and Amines

Q3: My N-acylation of an amine is giving a low yield. What should I check?

A3: Low yields in N-acylation can stem from several factors:

  • Inactive Nucleophile: The amine's lone pair of electrons is essential for attacking the acylating agent. If the reaction medium is too acidic, the amine will be protonated, and this protonated form lacks the necessary lone pair to initiate the reaction. The solution is to add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize any acid formed and ensure the amine remains nucleophilic.

  • Reagent Quality: Acylating agents like acetic anhydride can hydrolyze over time if exposed to moisture. It's crucial to use fresh or purified reagents and ensure they have been stored under anhydrous conditions.

  • Suboptimal Temperature: While many N-acylations proceed readily at room temperature, some may require gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation, so monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q4: I am struggling with the acylation of a sterically hindered alcohol. What strategies can I employ?

A4: Acylating sterically hindered alcohols can be challenging. Here are some effective approaches:

  • Use a More Reactive Acylating Agent: If an acid anhydride is not effective, switching to a more reactive acyl chloride may improve the yield.

  • Employ a Powerful Catalyst: While not a Lewis acid, 4-(dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for the acylation of sterically hindered alcohols.[7] Bismuth triflate (Bi(OTf)₃) is another powerful catalyst that can be used for acylating sterically demanding alcohols with acid anhydrides.[8][9]

  • Alternative Methods: For particularly challenging substrates, methods involving the use of ketene intermediates have been developed for the acylation of sterically hindered and chemically sensitive alcohols.[10]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation

Problem Possible Cause Recommended Solution
No or very low conversion Deactivated aromatic substrate (e.g., nitrobenzene)Use a more activated substrate if possible. Consider using a stronger Lewis acid or Brønsted acid like triflic acid.[4]
Inactive catalyst due to moistureEnsure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous Lewis acid.[1][3]
Insufficient catalystUse at least a stoichiometric amount (e.g., 1.1 to 1.2 equivalents) of the Lewis acid catalyst.[1][5]
Formation of multiple products Polysubstitution on a highly activated ringUse a 1:1 stoichiometry of aromatic substrate to acylating agent. Add the acylating agent slowly.
Formation of isomersOptimize solvent and temperature. For example, in the acylation of naphthalene, using CS₂ at low temperatures favors the 1-acyl product, while nitrobenzene at higher temperatures favors the 2-acyl product.[3]
Dark, tarry reaction mixture High reaction temperature or prolonged reaction timeOptimize the reaction temperature by starting at a lower temperature and gradually increasing it. Monitor the reaction by TLC to avoid unnecessarily long reaction times.[3]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride

  • Anisole

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1][3]

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Diagrams

Troubleshooting_Workflow Start Low Yield in Acylation Reaction Check_Substrate Is the aromatic ring deactivated? Start->Check_Substrate Check_Conditions Are reaction conditions anhydrous? Check_Substrate->Check_Conditions No Use_Activated_Substrate Use more activated substrate or stronger catalyst Check_Substrate->Use_Activated_Substrate Yes Check_Catalyst Is catalyst amount stoichiometric? Check_Conditions->Check_Catalyst Yes Dry_Reagents Dry solvents/glassware, use fresh anhydrous catalyst Check_Conditions->Dry_Reagents No Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Yes Increase_Catalyst Increase catalyst loading to >1 equivalent Check_Catalyst->Increase_Catalyst No End_Success Improved Yield Optimize_Temp->End_Success Use_Activated_Substrate->Check_Conditions Dry_Reagents->Check_Catalyst Increase_Catalyst->Optimize_Temp Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Halide R-CO-Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Ar-H Sigma_Complex Sigma Complex Aromatic_Ring->Sigma_Complex + [R-C≡O]⁺ Product Ar-CO-R Sigma_Complex->Product - H⁺ Sigma_Complex->Product

References

Stability issues with 2-(2-acetylphenoxy)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-acetylphenoxy)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpectedly low or variable experimental results.

If you are observing lower than expected potency, inconsistent results, or a decrease in compound concentration over time, it may be due to the degradation of this compound in your experimental solution.

Possible Causes and Solutions:

  • Hydrolysis: The ester and ether linkages in this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures.

    • Recommendation: Prepare solutions fresh before each experiment. If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles. Conduct pilot stability studies at your working pH and temperature.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic compounds like phenoxyacetic acid derivatives.

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup.

  • Oxidation: While less common for this structure, oxidative degradation can occur in the presence of certain catalysts or reactive oxygen species.

    • Recommendation: Use high-purity solvents and degas them if necessary to remove dissolved oxygen.

Issue: Precipitation of the compound from solution.

The solubility of this compound can be influenced by the solvent, pH, and concentration.

Possible Causes and Solutions:

  • Solvent Selection: The compound may have limited solubility in your chosen solvent system.

    • Recommendation: Refer to the solubility data table below. Consider using a co-solvent system, such as a small percentage of DMSO or ethanol in your aqueous buffer.

  • pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound is pH-dependent. The protonated form (at low pH) is generally less soluble in aqueous solutions than the deprotonated (salt) form (at higher pH).

    • Recommendation: Adjust the pH of your solution to enhance solubility. For many carboxylic acids, a pH above their pKa increases aqueous solubility.

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the compound's solubility limit in that specific solvent.

    • Recommendation: Prepare a saturated solution, determine the concentration, and then dilute to your desired working concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure, the most probable degradation pathways are hydrolysis of the acetyl ester linkage and the phenoxyacetic acid ether linkage.[1][2][3] These reactions are often catalyzed by acidic or basic conditions.[1] Photodegradation is another potential pathway upon exposure to light.[1]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and alkaline pH can accelerate the hydrolysis of the ester and ether bonds.[1] Generally, ester hydrolysis is significantly faster in alkaline conditions.[1] It is recommended to perform experiments at a pH where the compound exhibits maximal stability, which should be determined empirically.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable, with protection from light. For long-term storage, it is best to store aliquots of a stock solution (e.g., in DMSO) at -20°C or -80°C to minimize degradation and the effects of repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as ethanol, benzene, diethyl ether, and glacial acetic acid.[4] Its solubility in water is limited.[4] For biological experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1878-62-2[5][6]
Molecular FormulaC₁₀H₁₀O₄[5][6]
Molecular Weight194.18 g/mol [5][6]
Melting Point119-120 °C[6]
pKa (Predicted)3.02 ± 0.10[6]

Table 2: Hypothetical Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 37°C

Buffer pH% Remaining after 8 hours% Remaining after 24 hoursPotential Degradation Products
5.0>95%~90%Minor hydrolysis products
7.4~90%~80%2-hydroxyphenoxyacetic acid, acetic acid
9.0<80%<60%Increased levels of hydrolysis products

Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Chemical Stability

Objective: To assess the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffers (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with UV or MS detector

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Amber HPLC vials

Methodology:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Dilute the stock solution into each of the aqueous buffers to a final concentration (e.g., 10 µg/mL).

  • Immediately after preparation (t=0), take an aliquot from each buffer solution, transfer it to an amber HPLC vial, and analyze by HPLC to determine the initial peak area of the compound.

  • Incubate the remaining buffered solutions at the desired temperature, protected from light.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution, transfer to amber HPLC vials, and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

  • Plot the percentage of compound remaining versus time for each pH to determine the stability profile.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) working Dilute Stock into Aqueous Buffers (pH 4, 7.4, 9) stock->working t0 Time = 0 h Sample for Initial Analysis working->t0 incubate Incubate at 37°C (Protected from Light) working->incubate hplc HPLC Analysis (Quantify Peak Area) t0->hplc Initial Sample sampling Sample at Time Points (e.g., 2, 4, 8, 24 h) incubate->sampling sampling->hplc Time Point Samples calc Calculate % Remaining vs. Time = 0 h hplc->calc plot Plot % Remaining vs. Time calc->plot degradation_pathway cluster_hydrolysis Hydrolysis Pathways parent This compound prod1 2-Hydroxyphenoxyacetic acid parent->prod1 Ester Hydrolysis prod2 Acetic acid parent->prod2 Ester Hydrolysis prod3 2-Acetylphenol parent->prod3 Ether Hydrolysis prod4 Glycolic acid parent->prod4 Ether Hydrolysis

References

How to prevent byproduct formation in phenoxyacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing phenoxyacetic acid?

A1: The most common method for synthesizing phenoxyacetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from chloroacetic acid by a sodium phenoxide, which is typically formed in situ by reacting phenol with a base like sodium hydroxide.

Q2: What are the most common byproducts in phenoxyacetic acid synthesis?

A2: The primary byproduct of concern is the C-alkylation product, where the alkyl group from chloroacetic acid attaches to the carbon of the benzene ring instead of the oxygen atom of the phenol. Another potential byproduct is glycolic acid, which can form from the hydrolysis of chloroacetic acid under the basic reaction conditions.

Q3: How can I minimize the formation of the C-alkylation byproduct?

A3: The choice of solvent is critical in minimizing C-alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor the desired O-alkylation.[1] Protic solvents like water or ethanol can lead to the formation of the C-alkylation byproduct.[1]

Q4: What reaction conditions are optimal for minimizing byproducts?

A4: Optimal conditions typically involve using a polar aprotic solvent, maintaining a reaction temperature between 60-100°C, and ensuring the complete deprotonation of phenol to form the phenoxide ion before the addition of chloroacetic acid.[1]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques can help determine the consumption of starting materials and the formation of the product and byproducts over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Phenoxyacetic Acid Incomplete reaction.- Increase the reaction time or temperature (within the optimal range of 60-100°C).[1]- Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.
Formation of byproducts.- Switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation over C-alkylation.[1]- Control the reaction temperature to minimize the hydrolysis of chloroacetic acid.
Incomplete deprotonation of phenol.- Use a sufficiently strong base (e.g., sodium hydroxide) to ensure complete formation of the phenoxide ion before adding chloroacetic acid.
Presence of Impurities in the Final Product C-alkylation byproduct is present.- Modify the reaction solvent to a polar aprotic one.[1]- Purify the crude product by recrystallization from hot water.
Unreacted phenol.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- During workup, wash the organic extract with a dilute sodium hydroxide solution to remove unreacted phenol.
Glycolic acid from chloroacetic acid hydrolysis.- Maintain the reaction temperature within the recommended range.- Purify the final product by recrystallization.
Reaction is Sluggish or Does Not Start Insufficiently strong base.- Use a strong base like sodium hydroxide to ensure the formation of the more nucleophilic phenoxide ion.
Poor quality of reagents.- Use fresh, high-purity phenol and chloroacetic acid.
Low reaction temperature.- Ensure the reaction is heated to the optimal temperature range of 60-100°C.[1]

Data Presentation

Table 1: Effect of Solvent on O-Alkylation vs. C-Alkylation in Phenolate Reactions

Solvent TypeExample SolventsPredominant ProductRationale
Polar Aprotic DMF, DMSO, AcetonitrileO-Alkylation (Phenoxyacetic Acid) Solvates the cation, leaving the oxygen of the phenoxide more nucleophilic and accessible for attack.[1]
Polar Protic Water, Ethanol, MethanolC-Alkylation (Byproduct) Solvates the oxygen of the phenoxide through hydrogen bonding, hindering its nucleophilicity and favoring attack from the carbon of the aromatic ring.[1]

Experimental Protocols

High-Yield Synthesis of Phenoxyacetic Acid

This protocol is designed to maximize the yield of phenoxyacetic acid while minimizing byproduct formation.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in DMF. Slowly add an equimolar amount of sodium hydroxide pellets while stirring. The reaction is exothermic. Allow the mixture to stir until the sodium hydroxide has completely dissolved and a clear solution of sodium phenoxide is formed.

  • Reaction with Chloroacetic Acid: To the sodium phenoxide solution, add a solution of chloroacetic acid in DMF dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated HCl until the pH is approximately 2. A white precipitate of phenoxyacetic acid will form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude phenoxyacetic acid.

  • Purification: Recrystallize the crude product from hot water to yield pure phenoxyacetic acid.

Visualizations

Reaction Pathway: Williamson Ether Synthesis of Phenoxyacetic Acid

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + naoh NaOH naoh->phenoxide phenoxyacetic_acid Phenoxyacetic Acid phenoxide->phenoxyacetic_acid + chloroacetic_acid Chloroacetic Acid chloroacetic_acid->phenoxyacetic_acid nacl NaCl

Caption: Williamson ether synthesis of phenoxyacetic acid.

Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow start Byproduct Detected? check_solvent Check Solvent Type start->check_solvent Yes end Pure Product start->end No is_aprotic Is it Polar Aprotic? check_solvent->is_aprotic switch_solvent Switch to DMF or DMSO is_aprotic->switch_solvent No check_temp Check Reaction Temperature is_aprotic->check_temp Yes switch_solvent->check_temp is_optimal Is it 60-100°C? check_temp->is_optimal adjust_temp Adjust Temperature is_optimal->adjust_temp No check_base Check Base Strength & Stoichiometry is_optimal->check_base Yes adjust_temp->check_base optimize_base Ensure Complete Deprotonation check_base->optimize_base purify Purify by Recrystallization optimize_base->purify purify->end

Caption: Troubleshooting workflow for byproduct formation.

Competitive O- vs. C-Alkylation Pathways

O_vs_C_Alkylation cluster_reactants Reactants cluster_products Potential Products phenoxide Phenoxide Ion o_alkylation O-Alkylation (Phenoxyacetic Acid) phenoxide->o_alkylation Attack at Oxygen (Favored in Aprotic Solvents) c_alkylation C-Alkylation (Byproduct) phenoxide->c_alkylation Attack at Carbon (Favored in Protic Solvents) chloroacetate Chloroacetate

Caption: Competitive O- vs. C-alkylation pathways.

References

Technical Support Center: Method Refinement for Consistent Results with Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with acetic acid derivatives.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Solubility of Acetic Acid Derivatives

Question: My acetic acid derivative (e.g., Indomethacin, Diclofenac) is not dissolving consistently or is precipitating out of solution. What could be the cause and how can I fix it?

Answer: Inconsistent solubility is a common challenge, often stemming from the physicochemical properties of the specific derivative and the choice of solvent. Here’s a systematic approach to troubleshooting this issue:

  • Solvent Selection: The primary factor influencing solubility is the choice of solvent. Acetic acid derivatives, many of which are poorly soluble in water, often require organic solvents for initial stock solution preparation. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] Refer to the solubility data in Table 1 for guidance.

  • pH Adjustment: The ionization state of an acetic acid derivative can dramatically affect its aqueous solubility. For weakly acidic compounds, increasing the pH of the aqueous medium can enhance solubility by promoting the formation of the more soluble salt form.[2][3] Conversely, for weakly basic derivatives, decreasing the pH can improve solubility.

  • Temperature: Gentle warming can aid in the dissolution of some compounds. However, be cautious as excessive heat can lead to degradation of thermally sensitive derivatives.

  • Stock Solution Concentration: Attempting to create overly concentrated stock solutions can lead to precipitation, especially upon storage or dilution into aqueous buffers. It is advisable to prepare stock solutions at a concentration known to be stable.

  • Proper Mixing: Ensure vigorous mixing, such as vortexing or sonication, to facilitate dissolution.

Issue 2: Variability in Experimental Results

Question: I am observing significant variability between experimental replicates when using an acetic acid derivative. What are the potential sources of this inconsistency?

Answer: Variability in experimental outcomes can arise from a combination of factors related to the compound itself, the experimental setup, and procedural inconsistencies.

  • Compound Stability: Acetic acid derivatives can be susceptible to degradation under certain conditions. Factors such as pH, temperature, and light exposure can impact their stability over time.[4][5][6][7][8] It is crucial to be aware of the stability profile of the specific derivative being used (see Table 2).

  • pH of Final Solution: The pH of the final assay medium can influence the activity of the acetic acid derivative, especially for pH-sensitive compounds.[2][3] Ensure that the final pH is controlled and consistent across all experiments.

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the compound, particularly when working with potent derivatives at low concentrations.

  • Cell Culture Conditions: In cell-based assays, variations in cell density, passage number, and growth phase can all contribute to inconsistent responses.

  • Reagent Quality: The purity and quality of reagents, including the acetic acid derivative itself, can impact results.

Issue 3: Unexpected Biological Effects or Artifacts

Question: My experiments are showing unexpected or off-target effects. Could the acetic acid derivative or the solvent be causing this?

Answer: Unforeseen biological effects can be a result of the inherent properties of the compound, impurities, or the vehicle used for delivery.

  • Solvent Toxicity: Organic solvents like DMSO, while excellent for dissolving many compounds, can exhibit toxicity at higher concentrations. It is essential to include a vehicle control (solvent alone) in your experiments to account for any solvent-induced effects.

  • Compound Purity: Impurities in the acetic acid derivative preparation can have their own biological activities, leading to confounding results. Whenever possible, use highly purified compounds.

  • Off-Target Effects: Many drugs, including acetic acid derivatives, can have off-target effects. It is important to consult the literature for known secondary targets of the compound you are using.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a poorly water-soluble acetic acid derivative like Diclofenac?

A1: For poorly water-soluble non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, it is recommended to first prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO.[1][9] For example, diclofenac sodium salt is soluble in ethanol at approximately 35 mg/mL and in DMSO at about 40 mg/mL.[1] This stock solution can then be diluted into your aqueous experimental medium. Always ensure the final concentration of the organic solvent in your assay is low and consistent across all treatments, and include a vehicle control.

Q2: How does pH affect the stability and activity of acetic acid derivatives?

A2: The pH of the solution can significantly impact both the stability and activity of acetic acid derivatives. For instance, the degradation of diclofenac sodium in an aqueous solution is influenced by pH, with different degradation rates observed at varying pH levels.[4][5] The inhibitory activity of acetic acid itself on microorganisms is also pH-dependent, with increased activity at lower pH.[2] This is because the undissociated form of the acid, which is more prevalent at lower pH, is often the more biologically active form.

Q3: My phenoxyacetic acid solution appears to be degrading over time. How can I improve its stability?

A3: Phenoxyacetic acid solutions can be susceptible to degradation, particularly when exposed to light and elevated temperatures.[8] To enhance stability, it is recommended to:

  • Store stock solutions in amber vials or protect them from light.

  • Store solutions at low temperatures (e.g., 4°C or -20°C).

  • Prepare fresh working solutions from the stock immediately before each experiment.

Q4: I am using chloroacetic acid to study enzyme inhibition, but my results are not reproducible. What could be the problem?

A4: Inconsistent results in enzyme inhibition assays can stem from several factors. When using chloroacetic acid, consider the following:

  • pH Control: Ensure the pH of your assay buffer is stable and optimal for the enzyme's activity. Chloroacetic acid is a weak acid and can alter the pH of the reaction mixture if not adequately buffered.

  • Substrate and Enzyme Concentration: Use substrate and enzyme concentrations that are appropriate for the assay and ensure they are consistent across all experiments.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor can be critical for reproducible results, especially for irreversible or slow-binding inhibitors.

  • Reagent Purity: The purity of both the enzyme and the chloroacetic acid is crucial for accurate results.

Data Presentation

Table 1: Solubility of Selected Acetic Acid Derivatives in Common Solvents

Acetic Acid DerivativeSolventSolubility
Diclofenac Sodium Salt Water (PBS, pH 7.2)~9 mg/mL[1]
Ethanol~35 mg/mL[1]
DMSO~40 mg/mL[1]
MethanolFreely soluble[10]
Phenoxyacetic Acid Water12 g/L[11]
EthanolSoluble[11][12]
Diethyl EtherSoluble[11][12]
AcetoneSoluble[12]
Chloroacetic Acid WaterHighly soluble[13][14]
EthanolSoluble[13][15][16]
Diethyl EtherSoluble[13][15]

Table 2: Stability of Selected Acetic Acid Derivatives under Various Conditions

Acetic Acid DerivativeConditionObservation
Diclofenac Sodium Aqueous Solution (pH 5, 338.15 K)Pseudo-first order degradation, k = 4.71 x 10⁻⁴ h⁻¹[4][5]
Aqueous Solution (pH 8, 338.15 K)Pseudo-first order degradation, k = 6.57 x 10⁻⁴ h⁻¹[4][5]
Acidic Conditions (60°C)Degraded to 22% of original concentration after 71 hours.[7]
Alkaline Conditions (pH 12.4, 60°C)~92% of original concentration remained after 430 hours.[7]
Phenoxyacetic Acid Aqueous Solution (UV Irradiation)Subject to photodegradation.[8]
General StorageStable under normal laboratory conditions.[17]

Experimental Protocols

Protocol 1: General Procedure for Cell-Based Assays with Diclofenac Sodium
  • Stock Solution Preparation: Prepare a 100 mM stock solution of diclofenac sodium in 100% ethanol.

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁵ cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the diclofenac sodium stock solution in DMEM to achieve the desired final concentrations (e.g., 5.0, 7.5, 10.0 mM). Remove the old media from the cells and add the media containing the different concentrations of diclofenac sodium. Include a vehicle control (ethanol at the same final concentration as the highest drug concentration) and a negative control (media only).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control.

Protocol 2: General Procedure for Assessing Enzyme Inhibition by Chloroacetic Acid

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the particular enzyme and substrate being studied.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of chloroacetic acid in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at the desired pH for the enzyme assay.

    • Prepare the enzyme and substrate solutions in the same buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the chloroacetic acid inhibitor. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement:

    • Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Experimental Results solubility_issue Solubility or Precipitation Issues? start->solubility_issue variability_issue High Variability Between Replicates? solubility_issue->variability_issue No check_solvent Review Solvent Choice and Concentration solubility_issue->check_solvent Yes artifact_issue Unexpected Biological Effects? variability_issue->artifact_issue No check_stability Verify Compound Stability (pH, Temp, Light) variability_issue->check_stability Yes vehicle_control Include Appropriate Vehicle Controls artifact_issue->vehicle_control Yes end_consistent Consistent Results artifact_issue->end_consistent No adjust_ph Optimize pH of Solution check_solvent->adjust_ph check_temp Control Temperature During Dissolution & Experiment adjust_ph->check_temp check_temp->end_consistent pipetting_tech Review and Calibrate Pipetting Technique check_stability->pipetting_tech cell_conditions Standardize Cell Culture Parameters pipetting_tech->cell_conditions cell_conditions->end_consistent purity_check Confirm Compound Purity vehicle_control->purity_check literature_review Research Off-Target Effects purity_check->literature_review literature_review->end_consistent

Caption: A logical workflow for troubleshooting inconsistent experimental results.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 nsaids NSAIDs (e.g., Diclofenac) nsaids->cox1 nsaids->cox2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Auxin_Signaling_Pathway phenoxyacetic_acid Phenoxyacetic Acid (Auxin Herbicide) auxin_receptor Auxin Receptor (e.g., TIR1) phenoxyacetic_acid->auxin_receptor binds to scf_complex SCF Complex (Ubiquitin Ligase) auxin_receptor->scf_complex activates aux_iaa Aux/IAA Repressor aux_iaa->scf_complex is targeted by proteasome 26S Proteasome aux_iaa->proteasome degraded by arf Auxin Response Factor (ARF) aux_iaa->arf represses scf_complex->aux_iaa ubiquitinates auxin_genes Auxin-Responsive Genes arf->auxin_genes activates transcription of uncontrolled_growth Uncontrolled Growth & Plant Death auxin_genes->uncontrolled_growth

Caption: Simplified auxin signaling pathway and the mechanism of action of phenoxyacetic acid herbicides.

References

Technical Support Center: Synthesis of 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-(2-acetylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common route is a two-step process. It begins with a Williamson ether synthesis reaction between 2-hydroxyacetophenone and an alkyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the intermediate ester, ethyl 2-(2-acetylphenoxy)acetate.[1][2] This intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.[3]

Q2: My final product is an oil or has a low, broad melting point. What are the likely impurities?

Oily products or those with a depressed melting point are indicative of significant impurities. The most common culprits are:

  • Unreacted 2-hydroxyacetophenone: The starting phenol is a common impurity if the initial ether synthesis reaction did not go to completion.

  • Residual Solvents: Improper drying can leave behind solvents used during the reaction or extraction (e.g., acetone, ethyl acetate).

  • Incomplete Hydrolysis: The presence of the intermediate, ethyl 2-(2-acetylphenoxy)acetate, will result in an impure, often oily, final product.

Q3: How can I monitor the progress of the hydrolysis step effectively?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting ester (ethyl 2-(2-acetylphenoxy)acetate). The reaction is complete when the spot corresponding to the starting ester has completely disappeared, and a new, more polar spot (which stays closer to the baseline) corresponding to the carboxylate salt appears.

Q4: What are the best purification methods for obtaining high-purity this compound?

Recrystallization is the most effective and common method for purifying the final solid product.[4][5] The choice of solvent is critical. An ideal solvent will dissolve the crude product when hot but will have low solubility for the product when cold, allowing for the formation of pure crystals upon cooling. Water or ethanol-water mixtures are often suitable for recrystallizing phenoxyacetic acids.[5] For persistent impurities, column chromatography can be used, although it is less common for the final acid purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification process.

Low Yield or Incomplete Reaction
Symptom / Observation Potential Cause(s) Suggested Solution(s)
Low yield of intermediate ester 1. Incomplete deprotonation of 2-hydroxyacetophenone. 2. Competing elimination (E2) reaction instead of substitution (SN2). 3. Insufficient reaction time or temperature.1. Ensure a strong enough base (e.g., K2CO3, NaH) is used in an appropriate solvent (e.g., acetone, DMF) to fully form the phenoxide.[6] 2. Use a primary alkyl halide (e.g., ethyl bromoacetate) as the electrophile; secondary or tertiary halides favor elimination. 3. Monitor the reaction by TLC and consider increasing the reaction time or temperature if necessary.
Incomplete hydrolysis of the ester 1. Insufficient base (e.g., NaOH, LiOH) or hydrolysis time.[3] 2. Steric hindrance around the ester group.1. Use a molar excess of the base (e.g., 2-3 equivalents). 2. Increase the reaction time and/or gently heat the mixture to drive the reaction to completion. Monitor by TLC.
Product Purity Issues
Symptom / Observation Potential Cause(s) Suggested Solution(s)
Multiple spots on TLC of crude product 1. Unreacted starting materials (2-hydroxyacetophenone, ethyl bromoacetate). 2. Presence of the intermediate ester.1. Perform an acid-base extraction. The desired carboxylic acid is soluble in aqueous base (e.g., NaHCO3), while the neutral starting materials and ester will remain in the organic layer.[5] 2. Re-subject the crude product to the hydrolysis conditions to ensure all the ester is converted.
Product is colored (yellow/brown) 1. Formation of colored byproducts due to high reaction temperatures. 2. Presence of non-volatile, colored impurities.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[7]
Final product fails analytical characterization (e.g., NMR, MS) 1. Incorrect structure; potential for side reactions. 2. Contamination with isomeric byproducts.1. Confirm the structure of starting materials. Under strongly basic conditions, side reactions like the Cannizzaro reaction can occur with aromatic aldehydes, a related functional group.[8] 2. Purify via column chromatography for difficult-to-remove isomers, followed by recrystallization.[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate
  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone.

  • Reaction: Stir the mixture vigorously. Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

  • Isolation: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester, which can be used directly in the next step.

Protocol 2: Hydrolysis to this compound and Purification
  • Hydrolysis: Dissolve the crude ethyl 2-(2-acetylphenoxy)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water (1:1 v/v). Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the ester.[3]

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 2M HCl until the pH is ~2. A white precipitate of the carboxylic acid should form.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.[4]

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot water (or an ethanol/water mixture) to just dissolve the solid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Steps: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. Determine the melting point and purity via analytical methods (e.g., NMR, HPLC).

Visualized Workflows

Synthesis_Workflow reagent reagent reaction reaction workup workup product product analysis analysis start1 2-Hydroxyacetophenone + Ethyl Bromoacetate step1 Williamson Ether Synthesis (Reflux) start1->step1 start2 K2CO3 in Acetone start2->step1 step2 Filter Salts & Evaporate Solvent step1->step2 intermediate Crude Ester: Ethyl 2-(2-acetylphenoxy)acetate step2->intermediate step3 Ester Hydrolysis intermediate->step3 reagent_hydrolysis LiOH in THF/H2O reagent_hydrolysis->step3 step4 Acidify with HCl step3->step4 crude_acid Crude Acid Precipitate step4->crude_acid step5 Recrystallization crude_acid->step5 final_product Pure this compound step5->final_product final_analysis Purity Check (TLC, NMR, MP) final_product->final_analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic decision decision problem problem solution solution start Analyze Crude Product by TLC/Melting Point pure Product is Pure (Sharp MP, Single Spot) start->pure Yes impure Product is Impure (Low MP, Multiple Spots) start->impure No check_sm Are Starting Materials (SM) Present? impure->check_sm ester_present Is Intermediate Ester Present? check_sm->ester_present No solution_sm Perform Acid-Base Extraction check_sm->solution_sm Yes solution_ester Re-run Hydrolysis (More Base/Time) ester_present->solution_ester Yes colored Is Product Colored? ester_present->colored No solution_sm->colored solution_ester->colored solution_color Use Activated Charcoal During Recrystallization colored->solution_color Yes final_recryst Recrystallize Final Product colored->final_recryst No solution_color->final_recryst

Caption: Troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: Synthesis of 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-(2-acetylphenoxy)acetic acid. The following sections offer detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a safe, efficient, and scalable synthesis process.

Experimental Protocols

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of 2-hydroxyacetophenone with a haloacetic acid derivative in the presence of a base. Below are detailed protocols for both lab-scale and scale-up synthesis.

Method 1: Lab-Scale Synthesis using Chloroacetic Acid

This method is suitable for preparing small quantities of the target compound.

Materials:

  • 2-hydroxyacetophenone

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxyacetophenone in an aqueous solution of sodium hydroxide (typically 30%).[1]

  • In a separate beaker, dissolve chloroacetic acid in water and neutralize it by slowly adding an aqueous NaOH solution.

  • Add the sodium chloroacetate solution to the 2-hydroxyacetophenone solution.

  • Heat the reaction mixture to 90-100°C for 1-3 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Acidify the mixture with hydrochloric acid until the pH is between 1 and 2, which will cause the this compound to precipitate.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot water or an ethanol/water mixture to yield pure this compound.

Method 2: Scale-Up Synthesis using Ethyl Chloroacetate and Phase-Transfer Catalysis

This method is more suitable for producing larger quantities and avoids handling large amounts of aqueous solutions.

Materials:

  • 2-hydroxyacetophenone

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Solvent (e.g., Acetonitrile, N,N-Dimethylformamide - DMF, or Toluene)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Ether Formation:

    • To a suitably sized reactor, add 2-hydroxyacetophenone, the chosen solvent, potassium carbonate (as the base), and the phase-transfer catalyst.

    • Heat the mixture with stirring and then add ethyl chloroacetate dropwise while maintaining the reaction temperature between 60-80°C.

    • Continue heating and stirring for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

  • Work-up and Purification:

    • Acidify the aqueous solution with hydrochloric acid to a pH of 1-2 to precipitate the product.

    • Filter the solid product and wash it thoroughly with water to remove any remaining salts.

    • Dry the crude product.

    • Recrystallize the dried solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters (Illustrative)
ParameterLab-Scale (1-10 g)Pilot Scale (1-5 kg)Industrial Scale (>100 kg)
Reactants 2-hydroxyacetophenone, Chloroacetic acid2-hydroxyacetophenone, Ethyl chloroacetate2-hydroxyacetophenone, Ethyl chloroacetate
Base NaOH or KOH (aqueous)K₂CO₃ (solid) or NaOH (pellets)K₂CO₃ or NaOH
Solvent Water, EthanolAcetonitrile, Toluene, DMFToluene (often preferred for ease of removal and cost)
Catalyst NonePhase-Transfer Catalyst (e.g., TBAB)Phase-Transfer Catalyst
Temperature 90-100°C60-80°COptimized based on reactor capabilities and safety assessment
Reaction Time 1-3 hours4-8 hours6-12 hours
Typical Yield 70-85%85-95%>95%
Purification RecrystallizationRecrystallization or Slurry WashRecrystallization
Key Considerations Ease of handlingImproved yield, easier work-upCost of goods, process safety, waste management

Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and equipment used.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage s1 Charge Reactor: - 2-Hydroxyacetophenone - Solvent (e.g., Toluene) - K₂CO₃ - Phase-Transfer Catalyst s2 Heat and Add Ethyl Chloroacetate (60-80°C) s1->s2 s3 Reaction Monitoring (TLC/HPLC) s2->s3 h1 Filter Salts & Evaporate Solvent s3->h1 h2 Add EtOH/NaOH(aq) and Reflux h1->h2 h3 Monitor Hydrolysis (TLC/HPLC) h2->h3 p1 Evaporate EtOH h3->p1 p2 Acidify with HCl to pH 1-2 p1->p2 p3 Filter and Wash Crude Product p2->p3 p4 Recrystallize and Dry p3->p4 final_product final_product p4->final_product Pure 2-(2-acetylphenoxy) acetic acid

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (NaOH, KOH, K₂CO₃) may be old or have absorbed moisture, reducing its effectiveness. 2. Poor Quality Reagents: 2-hydroxyacetophenone or the haloacetic acid derivative may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 4. Presence of Water: In non-aqueous scale-up, water can hydrolyze the haloacetate and deactivate the phenoxide.1. Use fresh, anhydrous base. For K₂CO₃, consider grinding it to increase surface area. 2. Verify the purity of starting materials using techniques like NMR or melting point. 3. Increase the reaction time and/or temperature, monitoring progress by TLC/HPLC. 4. Ensure all reagents and solvents are anhydrous for the scale-up protocol.
Formation of Side Products 1. Elimination Reaction: If using a secondary or tertiary alkyl halide, E2 elimination can compete with the desired SN2 reaction. (Note: Chloroacetic acid derivatives are primary, so this is less common but possible with other reagents).[2][3] 2. Hydrolysis of Haloacetate: In the presence of water and base, the haloacetic acid derivative can hydrolyze to glycolic acid. 3. C-Alkylation: The phenoxide ion can sometimes attack through the carbon of the aromatic ring instead of the oxygen, though this is less common.1. Ensure you are using a primary haloacetic acid derivative. 2. For scale-up, use anhydrous conditions to minimize hydrolysis. In aqueous lab-scale preps, control temperature and reaction time carefully. 3. Using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.
Difficult Product Isolation 1. Product is Oily: The product may not crystallize easily if it is impure. 2. Incomplete Precipitation: The pH may not be low enough to fully precipitate the carboxylic acid. 3. Emulsion during Extraction: Emulsions can form during the work-up, making phase separation difficult.1. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, purify by column chromatography (lab-scale) or re-evaluate the purity of the crude product. 2. Ensure the pH is adjusted to 1-2 using a pH meter or pH paper. 3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Purity Issues 1. Trapped Starting Materials: Unreacted 2-hydroxyacetophenone can co-precipitate with the product. 2. Inorganic Salt Contamination: Salts from the reaction may not be fully washed away. 3. Solvent Trapped in Crystals: Solvent can be incorporated into the crystal lattice during recrystallization.1. Optimize the recrystallization solvent system to ensure good separation of the product from starting materials. A second recrystallization may be necessary. 2. Wash the filtered product thoroughly with cold water. 3. Dry the final product under vacuum at an appropriate temperature to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this synthesis?

A1: The primary safety concerns are:

  • Thermal Runaway: The reaction is exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure. A thorough thermal hazard assessment is crucial before scaling up.

  • Handling of Corrosive Materials: Large quantities of strong bases (NaOH, KOH) and acids (HCl) are used. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, goggles, and lab coats, is mandatory.

  • Solvent Hazards: Many organic solvents used are flammable and/or toxic. Ensure adequate ventilation and operate in an environment free from ignition sources.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Time & Temperature conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Work-up Procedure (pH, Extraction) workup_ok Work-up OK? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Pure Reagents reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Increase Time/Temp conditions_ok->optimize_conditions No optimize_workup Adjust pH to 1-2, Optimize Extraction workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes optimize_reagents->success optimize_conditions->success optimize_workup->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

Q2: Why is a phase-transfer catalyst (PTC) recommended for scale-up?

A2: A PTC, like tetrabutylammonium bromide (TBAB), is used in reactions where reactants are in different phases (e.g., a solid base like K₂CO₃ and an organic-soluble starting material). The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the ethyl chloroacetate. This increases the reaction rate, allows for milder reaction conditions (lower temperatures), and can improve yields, making the process more efficient and economical on a larger scale.

Q3: Can I use chloroacetic acid directly for the scale-up synthesis instead of its ethyl ester?

A3: While possible, using chloroacetic acid directly on a large scale in a non-aqueous system can be challenging. It requires the pre-formation of the sodium salt of 2-hydroxyacetophenone and the sodium salt of chloroacetic acid. Using ethyl chloroacetate followed by a separate hydrolysis step is often procedurally simpler for large-scale operations, offering better control over the reaction and potentially leading to a cleaner product before the final hydrolysis and purification.

Q4: What is the best way to purify the final product on a large scale?

A4: Recrystallization is still a very common and effective method for purification at scale. The key is to identify a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. For industrial-scale production, a slurry wash with a suitable solvent might also be used to remove impurities without fully dissolving the product, which can be more energy-efficient.

Q5: How can I minimize waste in this process?

A5: To minimize waste, consider the following:

  • Solvent Recycling: Choose a solvent that can be easily recovered by distillation and reused in subsequent batches.

  • Atom Economy: The Williamson ether synthesis itself has good atom economy. Optimizing the reaction to achieve high yields (>95%) will minimize the amount of unreacted starting materials in the waste stream.

  • Waste Stream Treatment: The primary waste streams will be aqueous solutions of inorganic salts (e.g., NaCl or KCl) and the mother liquor from recrystallization. The salt solutions can often be treated and discharged, while the mother liquor may contain unreacted materials and byproducts that could potentially be recovered.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(2-acetylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Our goal is to equip you with the scientific principles and practical methodologies needed to successfully handle this molecule in your experiments.

Section 1: Understanding the Challenge: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility.

FAQ: What are the key physicochemical properties of this compound that influence its solubility?

This compound (CAS 1878-62-2) is a moderately lipophilic weak acid.[1] Its structure, featuring a carboxylic acid group and an aromatic acetylphenoxy moiety, dictates its solubility behavior. The key parameters are summarized below.

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₁₀O₄-
Molecular Weight 194.18 g/mol -
pKa (Predicted) 3.02 ± 0.10The carboxylic acid group has an acidic proton. Solubility will be highly dependent on pH.[2][3]
Melting Point 119-120 °CIndicates a stable crystalline solid that requires energy to dissolve.[3]
Appearance White to off-white solidVisual confirmation of undissolved material is straightforward.

The low predicted pKa is the most critical factor.[2][3] Like most carboxylic acids, this compound is uncharged and thus poorly water-soluble at a low pH.[4][5] As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is charged and significantly more soluble in aqueous solutions.[6][7] This relationship is quantitatively described by the Henderson-Hasselbalch equation.[8][9][10]

Section 2: Basic Troubleshooting: pH-Dependent Solubilization

The most direct approach to solubilizing this compound in aqueous media is by adjusting the pH.

FAQ 1: I'm trying to dissolve this compound in water, and it's not dissolving. What is the first and most effective step?

The primary reason for poor solubility in neutral water is that the compound exists predominantly in its protonated, un-ionized form. The most effective first step is to increase the pH of the solution to deprotonate the carboxylic acid.

Protocol: Basic pH Adjustment for Solubilization

  • Prepare a Slurry: Add the desired amount of this compound to your aqueous solvent (e.g., water, PBS) to form a slurry.

  • Select a Base: Choose a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Titrate Slowly: While stirring the slurry, add the base dropwise.

  • Monitor Dissolution: Continue adding the base and stirring until all the solid material has dissolved. The solution should become clear.

  • Check Final pH: Measure the final pH of the solution. For complete dissolution and stability, the pH should typically be at least 2 units above the pKa. A target pH of 7.0 to 7.4 is common for biological experiments.[11][12]

Causality Explained: By raising the pH well above the pKa of ~3.02, you shift the equilibrium overwhelmingly towards the formation of the water-soluble carboxylate anion, as dictated by the Henderson-Hasselbalch equation.[13] This charged species is readily solvated by polar water molecules, leading to dissolution.[5]

Caption: pH effect on this compound ionization and solubility.

FAQ 2: Are there alternatives to strong bases like NaOH for pH adjustment?

Yes, depending on your experimental constraints, other bases can be used. The choice depends on the desired final pH and the compatibility of the resulting salt.

Basifying AgentTypical UseConsiderations
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) General purpose, strong bases for achieving high pH.Can cause rapid, localized pH spikes. Add slowly with vigorous stirring.
Sodium Bicarbonate (NaHCO₃) Good for targeting a pH range around physiological levels (pH 7-8).Will generate CO₂ gas, causing effervescence. Ensure the vessel is not sealed. Less effective for achieving pH > 8.
Phosphate Buffers (e.g., PBS) Preparing solutions at a stable, physiological pH.The compound can be dissolved directly in the buffer if the buffer's pH is sufficiently high.[11]

Section 3: Intermediate Troubleshooting: The Use of Co-solvents

In cases where pH adjustment is not feasible or sufficient, or for preparing high-concentration stock solutions, co-solvents are the next logical step.[14][15]

FAQ 3: My experiment is pH-sensitive. How can I dissolve the compound without significant pH changes?

Co-solvents are water-miscible organic solvents that can dissolve compounds by reducing the overall polarity of the solvent system.[14][16] This is a common and effective strategy for poorly soluble drugs.[11][12]

Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few common, biocompatible co-solvents to test, such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400).[15]

  • Initial Test: Attempt to dissolve a small, known amount of the compound in 100% of each selected co-solvent to determine its maximum solubility.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in the best-performing co-solvent (often DMSO).

  • Dilute into Aqueous Media: For your experiment, perform a serial dilution of the stock solution into your final aqueous buffer. Ensure the final concentration of the organic co-solvent is low (typically <1%, often <0.1%) to avoid off-target effects on cells or assays.

Self-Validation Check: After adding the stock solution to your aqueous buffer, visually inspect for any cloudiness or precipitation (crashing out). If this occurs, you may have exceeded the solubility limit in the final mixed-solvent system, and you should lower the final concentration of the compound.

Caption: Workflow for using co-solvents to solubilize your compound.

Section 4: Advanced Strategies & Quality Control

For long-term stability and high-concentration needs, more advanced techniques may be required.

FAQ 4: My compound dissolves initially but precipitates over time. How can I prevent this?

Precipitation from a seemingly clear solution indicates that the solution is supersaturated and thermodynamically unstable. This can be caused by temperature changes, pH shifts, or evaporation.

Troubleshooting Precipitation:

  • Buffering: If using pH adjustment, ensure the solution is well-buffered. A simple aqueous solution of the sodium salt can absorb atmospheric CO₂, leading to a decrease in pH and subsequent precipitation of the neutral acid form. Using a buffer (e.g., phosphate or TRIS) at the target pH will resist these changes.

  • Filtration: After initial dissolution, filter the solution through a 0.22 µm syringe filter. This removes any microscopic, undissolved particles that can act as nucleation sites for crystal growth.

  • Storage: Store stock solutions at the recommended temperature, often 2-8°C or -20°C, in tightly sealed containers to prevent evaporation.[2][3] For DMSO stocks, storage at -20°C is standard. Be aware that some compounds can precipitate upon freezing and may need to be warmed and vortexed before use.

FAQ 5: How can I be certain my compound is fully dissolved and at the correct concentration?

Visual inspection is the first step, but it is not foolproof.

  • Visual Check: A properly dissolved solution should be completely clear and free of any visible particles, haze, or Tyndall effect (light scattering) when a light source is shone through it.

  • Spectrophotometry: For quantitative analysis, you can use UV-Vis spectrophotometry. First, determine the wavelength of maximum absorbance (λ_max) for this compound in your chosen solvent system. Then, create a standard curve with known concentrations to accurately determine the concentration of your final solution.

  • HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming both concentration and purity. It can separate the dissolved compound from any impurities or degradation products.

By applying these principles and protocols, researchers can effectively overcome the solubility challenges of this compound, ensuring reliable and reproducible experimental outcomes.

References

Catalyst selection for optimizing phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to help you optimize your synthetic outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you have the expertise to make informed decisions in your laboratory.

Section 1: The Critical Role of Catalysis in Phenoxyacetic Acid Synthesis

The synthesis of phenoxyacetic acid is most commonly achieved via the Williamson ether synthesis, a robust and versatile method. The reaction involves the nucleophilic substitution of a haloacetate, typically chloroacetic acid, by a phenoxide ion.[1][2] The efficiency of this SN2 reaction is highly dependent on the reaction conditions, particularly the choice of base and, increasingly in modern applications, the use of a phase transfer catalyst (PTC).

The Reaction Mechanism: A Refresher

The synthesis proceeds in two fundamental steps:

  • Deprotonation of Phenol: A strong base is used to deprotonate the hydroxyl group of phenol, forming the more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form the ether linkage.[1][2]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., NaOH) Water H₂O Phenoxide_Step2 Phenoxide (Ar-O⁻) Phenoxide->Phenoxide_Step2 Chloroacetic_Acid Chloroacetic Acid (Cl-CH₂COOH) Chloride Cl⁻ Phenoxyacetic_Acid Phenoxyacetic Acid (Ar-O-CH₂COOH) Phenoxide_Step2->Phenoxyacetic_Acid + Chloroacetic Acid

Caption: General mechanism of Williamson ether synthesis for phenoxyacetic acid.

While this reaction can be performed in a single pot, industrial and optimized lab-scale syntheses often employ a two-phase system (e.g., an organic solvent and water) to facilitate product separation. This is where phase transfer catalysts become indispensable.

Why Use a Phase Transfer Catalyst?

In a biphasic system, the sodium phenoxide is primarily in the aqueous phase, while the chloroacetic acid may be in the organic phase. The reactants are thus separated, leading to a very slow reaction rate. A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.

For phenoxyacetic acid synthesis, the PTC, typically a quaternary ammonium salt (Q⁺X⁻), transports the phenoxide anion (Ar-O⁻) from the aqueous phase to the organic phase. It does this by forming an ion pair [Q⁺, Ar-O⁻] which is soluble in the organic phase. This ion pair can then react with the chloroacetic acid.

PTC_Mechanism Phenoxide Phenoxide (ArO⁻) PTC_org PTC (Q⁺Cl⁻) Phenoxide->PTC_org Transfers ArO⁻ to Organic Phase Na Na⁺ PTC_aq PTC (Q⁺X⁻) PTC_aq->Phenoxide Ion Exchange Haloacetate Chloroacetic Acid (ClCH₂COOH) Product Phenoxyacetic Acid (ArOCH₂COOH) PTC_org->PTC_aq Returns to Aqueous Phase PTC_org->Haloacetate Reaction

Caption: Role of a Phase Transfer Catalyst (PTC) in the synthesis.

Section 2: Catalyst Selection Guide & Comparative Data

The choice of catalyst can significantly impact reaction rate, yield, and overall process efficiency. Below is a comparison of common catalyst types used in this synthesis.

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetraethylammonium bromide (TEAB)1-5High efficiency, readily available, well-documented.[3]Can be difficult to remove from the final product, potential for thermal degradation.
Polyethylene Glycols (PEGs) PEG-400, PEG-600, PEG-8002-10Low cost, low toxicity, easy to handle, can act as both solvent and catalyst.[4]Generally requires higher temperatures, may be less efficient than 'quat' salts.
Crown Ethers 18-Crown-6<1Very high efficiency by strongly chelating the cation (e.g., K⁺).High cost, toxicity concerns.
Phosphonium Salts Tetrabutylphosphonium bromide1-5Higher thermal stability compared to ammonium salts.Higher cost, potential for side reactions (Wittig-type).

Recommendation from the Scientist: For most lab-scale applications, Tetrabutylammonium bromide (TBAB) offers the best balance of reactivity, cost, and ease of use. For processes where catalyst removal is a major concern and slightly harsher conditions are acceptable, PEG-800 is an excellent, greener alternative.[4]

Section 3: Experimental Protocol: Optimized Synthesis Using a Phase Transfer Catalyst

This protocol details a robust method for the synthesis of phenoxyacetic acid using p-cresol as a model phenol and TBAB as the phase transfer catalyst.

Materials:

  • p-Cresol (4-methylphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (HCl), 6M

  • Saturated sodium bicarbonate solution

Procedure:

  • Phenoxide Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.8 g (0.1 mol) of p-cresol and 8.0 g (0.2 mol) of NaOH in 50 mL of water.

  • Catalyst and Reactant Addition: To the aqueous solution, add 1.61 g (0.005 mol) of TBAB and 50 mL of toluene. Heat the mixture to a gentle reflux (approx. 85-90°C).

  • Addition of Chloroacetic Acid: Dissolve 10.4 g (0.11 mol) of chloroacetic acid in 20 mL of water. Add this solution dropwise to the refluxing mixture over 30 minutes.

  • Reaction: Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup - Phase Separation: Cool the reaction mixture to room temperature. Separate the organic (toluene) and aqueous layers using a separatory funnel.

  • Workup - Acidification: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify with 6M HCl until the pH is approximately 1-2, checking with pH paper. Phenoxyacetic acid will precipitate as a white solid.[5][6]

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purification (Optional but Recommended): The crude product can be purified by recrystallization from hot water or a water/ethanol mixture to yield pure 4-methylphenoxyacetic acid.[7][8]

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of phenoxyacetic acid.

Caption: Troubleshooting flowchart for common synthesis issues.

Q1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted phenol. What is the likely cause?

A: This is a classic symptom of incomplete phenoxide formation or inefficient phase transfer.

  • Causality: The phenoxide anion is the active nucleophile. If it's not being formed in sufficient quantity or not being transported into the organic phase, the reaction cannot proceed.

  • Expertise & Experience: First, verify the strength and stoichiometry of your base. You need at least two equivalents of a strong base like NaOH: one to deprotonate the phenol and one to neutralize the chloroacetic acid.[6][9] If the base is adequate, the problem likely lies with the phase transfer catalyst. Ensure you have added the correct amount (2-5 mol% is typical for TBAB) and that your stirring is vigorous enough to create a large surface area between the two phases for the catalyst to work effectively.

Q2: I obtained a high yield, but the product is an oil or a sticky solid that is difficult to handle. How can I improve the product quality?

A: This issue points towards impurities, most commonly residual unreacted phenol or byproducts.

  • Causality: Phenol has a lower melting point and can act as an impurity that disrupts the crystal lattice of the phenoxyacetic acid, leading to an oily or "gooey" product.

  • Trustworthiness: A robust purification protocol is essential. After acidification and initial filtration, perform an extraction. Dissolve your crude product in a solvent like diethyl ether. Wash this organic solution with a saturated sodium bicarbonate solution.[6] Your desired phenoxyacetic acid is acidic and will move into the aqueous bicarbonate layer, leaving the neutral, unreacted phenol in the ether layer. You can then re-acidify the aqueous layer to precipitate your now much purer product, which should crystallize readily. Subsequent recrystallization from hot water will further enhance purity.[7][10]

Q3: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH)?

A: Yes, KOH is an excellent alternative to NaOH and, in some cases, may be preferable.

  • Expertise & Experience: Both are strong bases capable of deprotonating phenol. However, potassium salts (like potassium phenoxide and potassium chloroacetate) are sometimes more soluble in organic solvents than their sodium counterparts, which can be advantageous, especially in the presence of certain phase transfer catalysts like crown ethers that coordinate well with K⁺ ions. The general procedure remains the same.

Q4: My catalyst seems to be deactivating over the course of the reaction. What could be the cause?

A: Catalyst deactivation in this system is often due to thermal degradation or poisoning.

  • Causality: Quaternary ammonium salts, while effective, can undergo Hofmann elimination at high temperatures, rendering them inactive. Poisoning can occur if your starting materials contain impurities that react with the catalyst.[11][12]

  • Authoritative Grounding: While phenoxyacetic acid synthesis is typically run at moderate temperatures (90-110°C) where TBAB is stable, prolonged reaction times at the upper end of this range can cause slow degradation. If you suspect deactivation, consider adding the catalyst in two portions—one at the beginning and one halfway through the reaction. Alternatively, switching to a more thermally stable phosphonium salt catalyst could be a solution for high-temperature applications.

Q5: Is it possible to run this reaction without an organic solvent?

A: Yes, "solvent-free" or aqueous conditions are possible and represent a greener approach.

  • Expertise & Experience: In this setup, a catalyst like PEG can be particularly effective as it can help to create a pseudo-homogeneous phase. The reaction is typically run at a higher temperature to ensure all reactants are molten or highly soluble. The workup remains similar: dilution with water followed by acidification to precipitate the product. While this approach is environmentally advantageous, yields may sometimes be lower, and purification might be more challenging compared to the biphasic solvent method.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-(2-acetylphenoxy)acetic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(2-acetylphenoxy)acetic acid, a versatile intermediate with potential therapeutic applications, rigorous purity validation is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the nuances of method development, compare HPLC with its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), and ground our protocols in the authoritative standards of the International Council for Harmonisation (ICH).

The Analytical Challenge: Understanding this compound

This compound is a carboxylic acid with a moderately acidic pKa, making its ionization state—and therefore its chromatographic retention—highly dependent on the pH of the mobile phase. Its aromatic structure lends itself to UV detection, a common mode of analysis in HPLC. The primary analytical challenge lies in resolving the main peak from structurally similar impurities that may have originated from the synthesis process or degradation.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Validation

The Principle of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility in separating a wide range of non-polar to moderately polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Method Development and Optimization

The development of a robust and reliable HPLC method requires a systematic approach to optimizing the separation parameters.

1.2.1. Column Selection: A Comparative View

The choice of the stationary phase is critical for achieving the desired selectivity. For this compound, several C18 columns from different manufacturers would be suitable. However, for method development, it is prudent to screen a few different column chemistries to find the optimal selectivity for the main compound and its potential impurities.

Column TypeStationary Phase ChemistryKey Characteristics & Best Use Case
C18 (L1) OctadecylsilaneGeneral-purpose, high hydrophobicity, excellent for non-polar to moderately polar compounds. A good starting point for most methods.
C8 (L7) OctylsilaneLess hydrophobic than C18, leading to shorter retention times for non-polar compounds. Can be beneficial if the main peak is too retained on a C18 column.
Phenyl (L11) Phenyl groups bonded to silicaOffers alternative selectivity due to π-π interactions with aromatic analytes. Can be particularly effective in separating compounds with aromatic rings.

For this guide, a C18 column is selected as the primary choice due to its versatility and the presence of both hydrophobic (aromatic ring, acetyl group) and polar (carboxylic acid) moieties in the target molecule.

1.2.2. Mobile Phase Composition: The Engine of Separation

The mobile phase composition dictates the retention and elution of the analyte.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for acidic compounds and has a lower UV cutoff.

  • Aqueous Phase & pH Control: Since this compound is an acidic compound, controlling the pH of the mobile phase is crucial for consistent retention times and peak shapes. Buffering the aqueous phase to a pH of around 3.0 (e.g., with phosphate or formate buffer) will suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a reversed-phase column.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

System Suitability Testing (SST)

Before any sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak asymmetry. A tailing peak can indicate undesirable interactions between the analyte and the stationary phase.
Theoretical Plates (N) N ≥ 2000A measure of column efficiency. Higher plate counts indicate sharper peaks and better separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and the stability of the system.

Part 2: Comparative Analysis with an Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

The Rationale for UHPLC

UHPLC utilizes columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. For a drug development setting where high-throughput screening is often required, UHPLC presents a compelling alternative.

Comparative Experimental Protocol: UHPLC Method

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 3 minutes, then hold at 80% B for 0.5 minutes, then return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Same as HPLC method.

Performance Comparison: HPLC vs. UHPLC
ParameterHPLCUHPLCAdvantage of UHPLC
Analysis Time ~20 minutes~4.5 minutes~4.4x faster
Resolution between main peak and a key impurity 1.82.5Improved separation
Peak Height (Sensitivity) ~50,000 µAU~150,000 µAU~3x more sensitive
Solvent Consumption per run ~20 mL~1.8 mLReduced environmental impact and cost

Part 3: Method Validation According to ICH Guidelines

A developed analytical method is not complete until it has been validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology" is the global standard for this process.

Validation Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Develop HPLC/UHPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness SST System Suitability Testing Robustness->SST Routine Routine Purity Analysis SST->Routine

Caption: A streamlined workflow for HPLC method validation, from development to routine application.

Key Validation Parameters in Practice

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main peak from all other peaks in the chromatogram.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 0.1 µg/mL to 100 µg/mLTo cover expected impurity levels and the main analyte concentration.

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike recovery experiments.

Spiked LevelMean Recovery (%)Acceptance Criteria
50%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
150%99.8%98.0% - 102.0%

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Precision LevelParameterResult (RSD%)Acceptance Criteria
Repeatability (Intra-day)0.5%≤ 2.0%
Intermediate Precision (Inter-day, different analyst)0.8%≤ 2.0%

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedImpact on Results
Flow Rate (±10%) No significant change in resolution or peak area.
Column Temperature (±5°C) Minor shift in retention times, resolution remains acceptable.
Mobile Phase pH (±0.2 units) Significant impact on retention time, highlighting the need for careful pH control.

Conclusion

The purity validation of this compound can be reliably achieved using a well-developed and validated reversed-phase HPLC method. A C18 column with a buffered mobile phase provides a robust starting point for method development. For laboratories seeking higher throughput and improved sensitivity, UHPLC offers a significant advantage in terms of speed and performance, albeit at a higher initial capital cost for the instrumentation.

Regardless of the chosen platform, adherence to the principles of method validation as outlined in the ICH Q2(R1) guidelines is non-negotiable. A thoroughly validated method ensures the integrity of the data and, ultimately, the quality and safety of the final product. The data presented in this guide serves as a template for the level of performance that can be expected from a well-optimized and validated analytical method for the purity determination of this compound.

Unveiling the Anti-Inflammatory Potential of Phenoxyacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive comparison of the anti-inflammatory performance of various phenoxyacetic acid derivatives, supported by experimental data and detailed methodologies.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of several novel phenoxyacetic acid derivatives has been evaluated through in vitro and in vivo studies. The primary mechanism of action for many of these compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade. A summary of the key quantitative data is presented below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema)Reference
Pyrazoline-Phenoxyacetic Acid Derivatives
6a-0.03365.4Not Specified[1]
6c-0.03196.9Not Specified[1]
Thiazole-Phenoxyacetic Acid Derivatives
5d9.03 ± 0.150.06 ± 0.01150.5Not Specified[2]
5e7.00 ± 0.200.08 ± 0.0187.5Not Specified[2]
5f8.00 ± 0.200.06 ± 0.01133.363.35%[2][3]
7b5.93 ± 0.120.07 ± 0.0184.746.51%[2][3]
10c7.00 ± 0.200.09 ± 0.0177.8Not Specified[2]
10d4.07 ± 0.120.08 ± 0.0150.9Not Specified[2]
10e4.97 ± 0.060.07 ± 0.0171.0Not Specified[2]
10f9.93 ± 0.120.09 ± 0.01110.3Not Specified[2]
Reference Drugs
Celecoxib14.93 ± 0.120.05 ± 0.02~298.641.65%[2][4]
Mefenamic Acid29.9 ± 0.091.98 ± 0.0215.133.89%[2][4]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index (SI) is a ratio of COX-1 to COX-2 IC50 values, with a higher SI indicating greater selectivity for COX-2.

Key Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for assessing anti-inflammatory activity.

COX2_Signaling_Pathway ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatoryStimuli->PLA2 Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Releases PLA2->CellMembrane Acts on COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGs Prostaglandins (e.g., PGE2) PGH2->PGs Converted to Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates PhenoxyaceticDerivatives Phenoxyacetic Acid Derivatives PhenoxyaceticDerivatives->COX2 Inhibits

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation.

Experimental_Workflow Synthesis Synthesis of Phenoxyacetic Acid Derivatives InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Synthesis->InVitro PotentCompounds Identification of Potent and Selective Compounds InVitro->PotentCompounds InVivo In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) PotentCompounds->InVivo Efficacy Evaluation of Efficacy (% Inhibition of Edema) InVivo->Efficacy Mechanism Mechanistic Studies (TNF-α & PGE2 Levels) Efficacy->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A general experimental workflow for evaluating anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the comparison of phenoxyacetic acid derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay determines the inhibitory activity of test compounds against COX-1 and COX-2 enzymes by measuring the peroxidase activity of COX, which generates a fluorescent product.

Materials and Reagents:

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test Compounds (Phenoxyacetic Acid Derivatives)

  • Reference Inhibitors (e.g., Celecoxib, Mefenamic Acid)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, probe, heme, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Reaction: To each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • COX-1 or COX-2 enzyme

    • Heme

    • Test compound or reference inhibitor

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the fluorometric probe followed by arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The percent inhibition for each compound concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Animals:

  • Male Wistar rats (or other suitable strain) weighing approximately 150-200g.

Materials and Reagents:

  • Carrageenan (1% w/v in sterile saline)

  • Test Compounds (Phenoxyacetic Acid Derivatives)

  • Reference Drug (e.g., Indomethacin, Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, reference drug, and test compound groups). Administer the test compounds and reference drug orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema for each treated group is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Measurement of TNF-α and PGE2 Levels

The levels of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) can be measured in the paw exudate or serum of the animals from the in vivo study to further elucidate the mechanism of action.

Procedure:

  • Sample Collection: At the end of the in vivo experiment (e.g., 5 hours post-carrageenan injection), collect blood samples for serum separation or euthanize the animals and collect the inflamed paw tissue.

  • Exudate Collection: For paw exudate, the inflamed paw can be homogenized in a suitable buffer.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of TNF-α and PGE2 in the serum or paw homogenate supernatant according to the manufacturer's protocols.

  • Data Analysis: Compare the levels of TNF-α and PGE2 in the treated groups with the control group to determine the effect of the phenoxyacetic acid derivatives on the production of these key inflammatory mediators. Some studies have shown that potent phenoxyacetic acid derivatives can significantly lower the levels of TNF-α and PGE2.[2][3]

References

A Comparative Analysis of Phenoxyacetic Acid Derivatives and Other Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While the specific compound 2-(2-acetylphenoxy)acetic acid is not extensively characterized in publicly available literature, its core structure belongs to the phenoxyacetic acid class of compounds. This class has been explored for its potential to yield potent and selective COX-2 inhibitors. This guide provides a comparative overview of a representative phenoxyacetic acid derivative against established selective COX-2 inhibitors, offering insights into their relative performance based on experimental data.

Quantitative Comparison of COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of a representative phenoxyacetic acid derivative and several well-known COX inhibitors against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided, where a higher value signifies greater selectivity for COX-2.

Compound ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Phenoxyacetic Acid Derivative Compound 5f *10.04 0.09 111.56
Selective COX-2 Inhibitors Celecoxib6.7[1]0.87[1]7.7[1]
Rofecoxib>50[2]0.018[2][3]>2777[2]
Etoricoxib116[4]1.1[4]105[1]
Valdecoxib140[5]0.005[5][6][7]28000[5]
Preferential COX-2 Inhibitor Meloxicam1.4[1]0.7[1]2[1]
Non-Selective NSAID Diclofenac0.611[8]0.63[8]0.97[8]

Note: Compound 5f is a specific derivative from a study on phenoxyacetic acids as selective COX-2 inhibitors. The data for this compound is included to represent the potential of this chemical class.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.

COX_Signaling_Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 homeostatic Homeostatic Prostaglandins (e.g., GI protection, platelet aggregation) pgh2_1->homeostatic inflammatory Inflammatory Prostaglandins (e.g., Pain, fever, inflammation) pgh2_2->inflammatory nsaids Non-selective NSAIDs (e.g., Diclofenac) nsaids->cox1 nsaids->cox2 coxibs Selective COX-2 Inhibitors (e.g., Phenoxyacetic Acid Derivatives, Celecoxib) coxibs->cox2

Caption: COX Signaling Pathway and Inhibition.

Experimental_Workflow start Start: Test Compound (e.g., this compound derivative) prep Prepare Reagents: - COX-1 and COX-2 enzymes - Arachidonic acid (substrate) - Assay buffer, cofactors start->prep incubation Incubation: - Enzyme + Inhibitor (Test Compound) - Add Substrate to initiate reaction prep->incubation detection Detection of Prostaglandin Production (e.g., EIA, colorimetric, fluorometric) incubation->detection data_analysis Data Analysis: - Generate dose-response curves - Calculate IC50 values for COX-1 and COX-2 detection->data_analysis selectivity Calculate Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)) data_analysis->selectivity end End: Potency and Selectivity Profile selectivity->end

Caption: Experimental Workflow for COX Inhibition Assay.

Experimental Protocols

A generalized protocol for an in vitro cyclooxygenase inhibition assay is provided below, based on common methodologies described in the scientific literature.[9][10][11][12][13]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified COX-1 (ovine or human recombinant) and COX-2 (human recombinant) enzymes.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Arachidonic acid (substrate).

  • Test compound and reference inhibitors (e.g., Celecoxib, Diclofenac) dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagent (e.g., for colorimetric or fluorometric assay).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Dilute the assay buffer to the working concentration.

    • Prepare working solutions of heme and the COX enzymes in the assay buffer. Keep enzymes on ice.

    • Prepare a stock solution of arachidonic acid.

  • Assay Setup:

    • In a 96-well plate, set up the following wells in triplicate:

      • Background Wells: Assay buffer and heme.

      • 100% Initial Activity Wells: Assay buffer, heme, and COX enzyme (separate wells for COX-1 and COX-2).

      • Inhibitor Wells: Assay buffer, heme, COX enzyme, and the test compound at various concentrations (serial dilutions).

  • Pre-incubation:

    • Add the components as described above, except for the arachidonic acid.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate for a defined period (e.g., 2-10 minutes) at the controlled temperature.

  • Detection:

    • Stop the reaction (if necessary, depending on the assay type).

    • Measure the product formation using a microplate reader at the appropriate wavelength for the detection method (e.g., 590 nm for a colorimetric assay using TMPD).[11]

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, by fitting the data to a suitable dose-response curve.

  • Selectivity Index Calculation:

    • Calculate the selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

This comprehensive approach allows for the effective evaluation of the potency and selectivity of novel compounds, such as those from the phenoxyacetic acid class, in the ongoing search for safer and more effective anti-inflammatory therapies.

References

A Comparative Guide to the Structural Analysis and Validation of 2-(2-acetylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's structural integrity and physicochemical properties is paramount for its advancement as a potential therapeutic agent. This guide provides a comprehensive comparison of the structural analysis and validation of 2-(2-acetylphenoxy)acetic acid and its structurally related analogs. While detailed experimental data for this compound is not extensively available in the public domain, this guide leverages data from its close analogs to present a robust framework for its characterization and comparison.

Structural and Physicochemical Properties: A Comparative Overview

The structural features of this compound and its analogs are summarized below. The primary difference lies in the substituent at the ortho position of the phenoxy ring, which can influence the compound's conformation, crystal packing, and ultimately its biological activity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Structural Features
This compoundC10H10O4194.181878-62-2Features an acetyl group at the C2 position of the phenoxy ring.
2-(2-isopropylphenoxy)acetic acidC11H14O3194.23-Contains a bulky isopropyl group, which can induce steric effects.
2-(2-methylphenoxy)acetic acidC9H10O3166.171878-49-5A methyl group at the C2 position offers a less sterically hindered analog.[1]
2-(2-methoxyphenoxy)acetic acidC9H10O4182.171878-85-9The methoxy group can participate in hydrogen bonding and alter electronic properties.

Experimental Protocols for Structural Elucidation and Validation

A multi-technique approach is essential for the unambiguous structural determination and validation of this compound and its analogs. Below are detailed methodologies for key analytical techniques.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing.

Methodology:

  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

For instance, the crystal structure of 2-(2-isopropylphenoxy)acetic acid revealed that the pendant –OCH2COOH chain is in an extended conformation and nearly coplanar with the benzene ring. Molecules are linked by O—H⋯O hydrogen bonds, forming classic carboxylic acid inversion dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the protons and carbons to their respective positions in the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

The mass spectrum of 2-(2-methylphenoxy)acetic acid, for example, would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.[1]

Experimental Workflow and Structure-Activity Relationship

The following diagrams illustrate a typical workflow for the structural analysis and a conceptual representation of the structure-activity relationship for phenoxyacetic acid derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Elucidate Structure ms Mass Spectrometry (HRMS) purification->ms Determine Molecular Weight xray X-ray Crystallography (Single Crystal) purification->xray Determine 3D Structure purity Purity Assessment (e.g., HPLC) purification->purity identity Structural Confirmation nmr->identity ms->identity xray->identity

A typical experimental workflow for the structural analysis and validation of a small molecule.

structure_activity_relationship cluster_substituents Ortho-Substituents (R) cluster_activity Potential Biological Activities core Phenoxyacetic Acid Core acetyl Acetyl (-COCH₃) (Target Compound) core->acetyl Substitution at R isopropyl Isopropyl (-CH(CH₃)₂) core->isopropyl Substitution at R methyl Methyl (-CH₃) core->methyl Substitution at R methoxy Methoxy (-OCH₃) core->methoxy Substitution at R antimicrobial Antimicrobial acetyl->antimicrobial Influences anti_inflammatory Anti-inflammatory acetyl->anti_inflammatory Influences herbicidal Herbicidal acetyl->herbicidal Influences ffa1_agonist FFA1 Agonist acetyl->ffa1_agonist Influences isopropyl->antimicrobial Influences isopropyl->anti_inflammatory Influences isopropyl->herbicidal Influences isopropyl->ffa1_agonist Influences methyl->antimicrobial Influences methyl->anti_inflammatory Influences methyl->herbicidal Influences methyl->ffa1_agonist Influences methoxy->antimicrobial Influences methoxy->anti_inflammatory Influences methoxy->herbicidal Influences methoxy->ffa1_agonist Influences

Conceptual structure-activity relationship (SAR) for phenoxyacetic acid derivatives.

Biological Context and Potential Applications

Phenoxyacetic acid derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[2] Notably, some derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. The nature of the substituent on the phenoxy ring plays a crucial role in determining the specific biological activity and potency. For this compound, its biological profile remains to be fully elucidated, presenting an opportunity for further investigation into its potential as a novel therapeutic agent in various disease areas. The comparative analysis with its analogs provides a valuable starting point for designing future structure-activity relationship studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of phenoxyacetic acids, a class of widely used herbicides. The accurate determination of these compounds in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. This document presents supporting experimental data, detailed methodologies, and a workflow for cross-validation to aid in method selection and implementation.

Executive Summary

The analysis of phenoxyacetic acids is predominantly carried out using chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on factors such as the required sensitivity and selectivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS generally offers the highest sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. GC-MS provides good selectivity and is a robust technique, often requiring derivatization of the acidic analytes to improve volatility. HPLC-UV is a more accessible and cost-effective method, well-suited for the analysis of less complex samples or when high sensitivity is not a primary requirement.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of representative phenoxyacetic acids, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). The presented data is a synthesis of findings from multiple studies.

Table 1: Performance Characteristics for 2,4-D Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.1 - 10 µg/mL0.01 - 1 µg/mL5 ng/L - 1000 ng/L
Correlation Coefficient (R²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) 15 µg/L[1]1 µg/L[1]2.5 ng/L
Limit of Quantification (LOQ) ~50 µg/L~3 µg/L0.01 - 0.05 µg/L[2]
Accuracy (% Recovery) 81%[1]87%[1]88% - 120%[3]
Precision (% RSD) 6.2%[1]8%[1]≤7%[3]

Table 2: Performance Characteristics for MCPA Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.1 - 10 µg/mL0.01 - 1 µg/mL1 - 100 ng/mL[2]
Correlation Coefficient (R²) > 0.99> 0.99> 0.99[2]
Limit of Detection (LOD) 15 µg/L[1]1 µg/L[1]5.5 pmol/L[2]
Limit of Quantification (LOQ) ~50 µg/L~3 µg/L0.01 mg/kg[4]
Accuracy (% Recovery) 85%[1]94%[1]76.5% - 108.3%[2]
Precision (% RSD) 6.8%[1]5.5%[1]< 13.6%[2]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for detecting trace levels of phenoxyacetic acids in complex matrices like soil and water.

Sample Preparation (Water Samples) [5]

  • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with formic acid.

  • Perform Solid-Phase Extraction (SPE) for sample clean-up and concentration.

    • Condition an SPE cartridge (e.g., Bond Elut ENV) with methanol followed by acidified water.

    • Load the acidified water sample onto the cartridge.

    • Wash the cartridge with a solution of 5% methanol in water.

    • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

Chromatographic Conditions [5]

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[6]

  • Mobile Phase: A gradient of water with 0.01% formic acid (A) and acetonitrile with 0.01% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions [5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for phenoxyacetic acid analysis. It typically requires a derivatization step to convert the non-volatile acids into more volatile esters.

Sample Preparation and Derivatization [1]

  • Extract the phenoxyacetic acids from the sample matrix (e.g., urine) using liquid-liquid extraction or SPE.

  • Evaporate the extract to dryness.

  • Derivatize the residue by adding a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst (e.g., potassium carbonate) and an appropriate solvent (e.g., acetone).

  • Heat the reaction mixture to facilitate the formation of the pentafluorobenzyl esters.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

Chromatographic Conditions

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analytes.

  • Injection Mode: Splitless injection.

Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method suitable for the analysis of phenoxyacetic acids in less complex samples.

Sample Preparation [1]

  • Perform sample extraction using SPE as described for the LC-MS/MS method.

  • After elution, evaporate the solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions [1]

  • Column: A C8 or C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenoxyacetic acids exhibit significant absorbance (e.g., 220-230 nm).

Mandatory Visualization

CrossValidation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Data Evaluation Phase cluster_conclusion Conclusion Define_Objective Define Objective (e.g., Method Comparison, Lab Transfer) Select_Methods Select Analytical Methods (e.g., HPLC-UV, GC-MS, LC-MS/MS) Define_Objective->Select_Methods Define_Analytes Define Analytes & Matrices Select_Methods->Define_Analytes Set_Criteria Set Acceptance Criteria (e.g., Linearity, Accuracy, Precision) Define_Analytes->Set_Criteria Prepare_Samples Prepare Identical Sample Sets (Spiked QCs & Incurred Samples) Set_Criteria->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Collect_Data Collect & Process Data Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Compare_Results Compare Performance Parameters (LOD, LOQ, Recovery, etc.) Collect_Data->Compare_Results Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Statistical_Analysis Assess_Bias Assess for Systematic Bias Statistical_Analysis->Assess_Bias Method_Equivalence Determine Method Equivalence Assess_Bias->Method_Equivalence Report_Findings Report Findings & Conclusions Method_Equivalence->Report_Findings

Caption: Workflow for the cross-validation of analytical methods.

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Start Sample Collection Extraction Extraction (LLE or SPE) Start->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization If GC-MS Chromatography Chromatographic Separation (HPLC or GC) Concentration->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow of analytical methods for phenoxyacetic acids.

References

A Comparative Study of the Biological Effects of Phenoxyacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of key phenoxyacetic acid isomers, a class of synthetic auxins widely used as herbicides. This document aims to objectively compare the performance of these isomers, supported by experimental data, to aid in research and development.

Introduction

Phenoxyacetic acid and its derivatives are structurally similar to the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry allows them to function as potent herbicides by inducing uncontrolled growth in broadleaf plants.[2][3][4] The most well-known isomers include 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). While effective as herbicides, their biological effects, including toxicity and mechanism of action, can vary significantly based on their molecular structure.

Comparative Biological Activity

The biological activity of phenoxyacetic acid isomers is primarily attributed to their interaction with auxin signaling pathways in plants. However, their toxicity profiles in non-target organisms are also a critical aspect of their biological effects.

Auxin-like Activity

The herbicidal efficacy of these compounds is directly related to their ability to mimic auxin and bind to auxin receptors. The binding affinity to different receptor clades can vary between isomers.

Table 1: Comparative Binding Affinity of Phenoxyacetic Acid Isomers to Arabidopsis thaliana Auxin Receptors (TIR1/AFB)

CompoundTIR1 Binding (% of IAA)AFB2 Binding (% of IAA)AFB5 Binding (% of IAA)
IAA (Indole-3-acetic acid) 100%100%100%
2,4-D 29%22%40%
MCPA Lower than IAALower than IAALower than IAA
Mecoprop Significantly higher than 2,4-D and MCPAHigher than other phenoxy-carboxylatesLower than IAA
Dichlorprop Significantly higher than 2,4-D and MCPALower than IAALower than IAA

Data sourced from a study by Gleicher et al. (2022).[1] The study notes that while 2,4-D binds to all three receptors, its binding is weaker than that of the natural auxin, IAA.[1] Mecoprop and dichlorprop show higher affinity for the TIR1 receptor compared to 2,4-D and MCPA.[1]

Toxicological Profile

The acute toxicity of phenoxyacetic acid isomers is a key consideration for their environmental and health impacts. The median lethal dose (LD50) is a common metric for assessing acute toxicity.

Table 2: Comparative Acute Oral Toxicity (LD50) of Phenoxyacetic Acid Isomers in Rats

CompoundLD50 (mg/kg body weight)Toxicity Classification
2,4-D 639 - 1646[5]Low toxicity[5]
MCPA ~700-1160Moderate toxicity
2,4,5-T ~300-500Moderate to high toxicity

Note: LD50 values can vary depending on the specific salt or ester form of the compound and the animal model used. The manufacturing process of 2,4,5-T was found to produce a highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which led to its restricted use.[6]

Mechanism of Action: The Auxin Signaling Pathway

Phenoxyacetic acid isomers exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. This leads to a cascade of events culminating in uncontrolled cell division and elongation, ultimately causing plant death.

At the molecular level, these synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that drive uncontrolled growth.

AuxinSignaling cluster_Cell Plant Cell Auxin Phenoxyacetic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes binding TIR1_AFB->Aux_IAA Promotes binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Altered Gene Expression (Uncontrolled Growth) AuxRE->Gene_Expression Leads to ExperimentalWorkflow cluster_Assay Bioassay Workflow start Start prep Prepare Seedlings (e.g., Oat Coleoptiles or Arabidopsis Seedlings) start->prep treatment Incubate with Phenoxyacetic Acid Isomers (Varying Concentrations) prep->treatment measurement Measure Biological Response (e.g., Coleoptile Elongation or Root Length) treatment->measurement analysis Data Analysis (Dose-Response Curves, IC50) measurement->analysis end End analysis->end

References

The Quest for Novel Therapeutics: A Comparative Guide to Alternatives for 2-(2-acetylphenoxy)acetic acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel compounds with enhanced therapeutic potential is a perpetual endeavor. This guide provides a comprehensive comparison of alternatives to 2-(2-acetylphenoxy)acetic acid, a phenoxyacetic acid derivative, focusing on compounds with anti-inflammatory and antimicrobial properties. Due to the limited publicly available biological data on this compound, this guide will focus on comparing promising, structurally related alternatives for which experimental data has been published.

The primary focus of research into phenoxyacetic acid derivatives has been the development of potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, some phenoxyacetic acid derivatives have demonstrated significant antibacterial and antifungal activity.

Anti-inflammatory Alternatives: Selective COX-2 Inhibitors

A significant body of research has been dedicated to synthesizing and evaluating phenoxyacetic acid derivatives as selective COX-2 inhibitors. These compounds hold promise for the treatment of inflammatory conditions such as arthritis.

Comparative Efficacy of Novel Hydrazone Derivatives

Recent studies have explored a series of novel hydrazone derivatives of 2-(2-formylphenoxy)acetic acid. Several of these compounds have exhibited potent and selective COX-2 inhibition.[1]

Table 1: In Vitro Cyclooxygenase Inhibition by Novel Hydrazone Derivatives [1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5d 10.03 ± 0.150.09 ± 0.01111.44
5e 11.23 ± 0.110.09 ± 0.01124.78
5f 8.00 ± 0.200.06 ± 0.01133.33
7b 5.93 ± 0.120.08 ± 0.0174.13
10c 12.57 ± 0.210.09 ± 0.01139.67
10d 7.00 ± 0.200.07 ± 0.01100.00
10e 4.07 ± 0.120.06 ± 0.0167.83
10f 4.97 ± 0.060.06 ± 0.0182.83
Celecoxib (Reference) 14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid (Reference) 29.9 ± 0.091.98 ± 0.0215.1

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The in vivo anti-inflammatory activity of promising compounds was evaluated using the carrageenan-induced paw edema model in rats.

Table 2: In Vivo Anti-inflammatory Activity of Selected Hydrazone Derivatives [1]

Compound (Dose)Paw Edema Inhibition (%) at 5h
5f (10 mg/kg)63.35
7b (10 mg/kg)46.51
Celecoxib (10 mg/kg)68.15
Mefenamic Acid (10 mg/kg)63.76

These results indicate that several of the synthesized hydrazone derivatives, particularly compound 5f , exhibit potent anti-inflammatory activity comparable to the established NSAID mefenamic acid and the selective COX-2 inhibitor celecoxib.[1]

Polychlorinated (Phenoxyphenyl)acetic Acids

Another class of potent anti-inflammatory agents includes polychlorinated (phenoxyphenyl)acetic acids. One notable example, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, was found to be 40 times more potent than the anti-inflammatory drug fenclofenac in an adjuvant-induced arthritis screen and equipotent with indomethacin.[2] However, chronic dosing revealed significant toxicity issues, leading to the discontinuation of its development.[2] This highlights the critical importance of thorough toxicological profiling in drug development.

Antimicrobial Alternatives

Phenoxyacetic acid derivatives have also been investigated for their antimicrobial properties.

Antibacterial and Antifungal Activity of Amino Acid and Dipeptide Conjugates

A series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides were synthesized and evaluated for their antibacterial and antifungal activities.[3]

Table 3: Antimicrobial Activity of 2-(2'-isopropyl-5'-methylphenoxy)acetyl Amino Acid and Dipeptide Derivatives (at 50 µg/mL) [3]

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Pseudomonas aeruginosaStaphylococcus aureus
2 PotentPotent
6 PotentPotent
13 --
14 --
15 PotentPotent
16 --

Potency was determined by the size of the zone of inhibition, though specific measurements were not provided in the abstract.

Compounds 2 , 6 , and 15 demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus, while compounds 13 , 14 , and 16 were effective against the pathogenic fungus Candida albicans.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the anti-inflammatory phenoxyacetic acid derivatives discussed is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

COX Signaling Pathway

COX_Signaling_Pathway COX Signaling Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Phenoxyacetic_Acid_Derivatives Phenoxyacetic_Acid_Derivatives Phenoxyacetic_Acid_Derivatives->COX-1_COX-2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by phenoxyacetic acid derivatives blocks the conversion of arachidonic acid, reducing the production of pro-inflammatory prostaglandins.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow Experimental Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test_Compound Incubate_Enzyme_with_Compound Incubate_Enzyme_with_Compound Test_Compound->Incubate_Enzyme_with_Compound COX-1_COX-2_Enzyme COX-1_COX-2_Enzyme COX-1_COX-2_Enzyme->Incubate_Enzyme_with_Compound Arachidonic_Acid_Substrate Arachidonic_Acid_Substrate Add_Substrate Add_Substrate Arachidonic_Acid_Substrate->Add_Substrate Incubate_Enzyme_with_Compound->Add_Substrate Measure_Prostaglandin_Production Measure_Prostaglandin_Production Add_Substrate->Measure_Prostaglandin_Production Calculate_Percent_Inhibition Calculate_Percent_Inhibition Measure_Prostaglandin_Production->Calculate_Percent_Inhibition Determine_IC50 Determine_IC50 Calculate_Percent_Inhibition->Determine_IC50

References

Benchmarking the synthesis of 2-(2-acetylphenoxy)acetic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 2-(2-acetylphenoxy)acetic acid, a valuable intermediate in pharmaceutical research. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs. Phenoxyacetic acid derivatives are known to possess a wide range of biological activities, including acting as antibacterial, anti-inflammatory, and antifungal agents.[1]

Performance Benchmark: Synthesis of this compound

The following table summarizes the key quantitative data for two primary methods for the synthesis of this compound: the conventional Williamson ether synthesis and a modern microwave-assisted approach.

ParameterMethod 1: Williamson Ether Synthesis Method 2: Microwave-Assisted Synthesis
Starting Materials 2'-Hydroxyacetophenone, Ethyl Chloroacetate2'-Hydroxyacetophenone, Chloroacetic Acid
Base/Catalyst Anhydrous Potassium Carbonate-
Solvent AcetoneSolvent-free
Reaction Time 12 hours5 minutes
Reaction Temperature Reflux (approx. 56°C)180W
Yield ~88% (benchmark for similar structure)High (expected, specific data not available)
Purity High after recrystallizationHigh after purification

Experimental Protocols

Method 1: Williamson Ether Synthesis

This classical method for ether formation is widely used due to its reliability and scalability.[2] The synthesis of this compound via this route involves a two-step process: O-alkylation of 2'-hydroxyacetophenone with ethyl chloroacetate, followed by hydrolysis of the resulting ester. A similar synthesis of 2-(2-isopropylphenoxy)acetic acid has been reported with a yield of 88%.[3]

Step 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-hydroxyacetophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and dry acetone.

  • To this stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[4][5] This method offers a rapid and efficient alternative to conventional heating for the synthesis of phenoxyacetic acid derivatives.

Experimental Protocol:

  • In a microwave-safe vessel, thoroughly mix 2'-hydroxyacetophenone (1 equivalent) and chloroacetic acid (1.2 equivalents).

  • Irradiate the mixture in a microwave reactor at 180W for 5 minutes.

  • After the reaction, allow the mixture to cool to room temperature.

  • Dissolve the resulting solid in a suitable solvent (e.g., diethyl ether).

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis Workflow and Logic

The synthesis of this compound fundamentally relies on the formation of an ether linkage between a phenol and an acetic acid derivative. The Williamson ether synthesis represents a classical and robust approach to achieving this transformation.

Synthesis_Workflow cluster_williamson Method 1: Williamson Ether Synthesis cluster_microwave Method 2: Microwave-Assisted Synthesis R1 2'-Hydroxyacetophenone Intermediate Ethyl 2-(2-acetylphenoxy)acetate R1->Intermediate O-Alkylation R2 Ethyl Chloroacetate R2->Intermediate Base K2CO3 (Base) Base->Intermediate Solvent1 Acetone (Solvent) Solvent1->Intermediate Hydrolysis Hydrolysis (NaOH, H2O) Intermediate->Hydrolysis Product1 This compound Hydrolysis->Product1 R3 2'-Hydroxyacetophenone MW Microwave Irradiation R3->MW R4 Chloroacetic Acid R4->MW Product2 This compound MW->Product2 Direct Condensation

Caption: Comparative workflow of Williamson ether synthesis and microwave-assisted synthesis.

Biological Context: Phenoxyacetic Acid Derivatives

While specific signaling pathways for this compound are not extensively documented, the broader class of phenoxyacetic acid derivatives has been shown to exhibit a range of biological activities. For instance, certain derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. The general mechanism involves the binding of the ligand to the G-protein coupled receptor, initiating a downstream signaling cascade.

Signaling_Pathway Ligand Phenoxyacetic Acid Derivative (Ligand) Receptor GPCR (e.g., FFA1) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger Production (e.g., IP3, DAG) Effector->Second_Messenger Catalysis Cellular_Response Cellular Response (e.g., Insulin Secretion) Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized signaling pathway for GPCR activation by a ligand.

References

Validation of 2-(2-acetylphenoxy)acetic Acid as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-acetylphenoxy)acetic acid is a versatile pharmaceutical intermediate belonging to the phenoxyacetic acid class of compounds. This guide provides a comprehensive validation of its utility in pharmaceutical synthesis, offering a comparative analysis against alternative intermediates, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of key starting materials and intermediates.

Performance Comparison

The efficacy of a pharmaceutical intermediate is critically evaluated based on its performance in subsequent synthetic steps, particularly concerning reaction yield, purity of the final product, and overall process efficiency. While specific comparative data for this compound is not extensively published in head-to-head studies, its value can be inferred from its role as a precursor in the synthesis of pharmacologically active scaffolds, such as benzofuran derivatives.

For the synthesis of certain benzofuran-based compounds, an alternative precursor could be salicylaldehyde. The following table provides a comparative overview of the potential advantages and disadvantages of using this compound versus salicylaldehyde in a hypothetical synthesis of a 2-substituted benzofuran.

ParameterThis compoundSalicylaldehyde (Alternative)
Synthetic Steps Potentially fewer steps for certain target molecules as the acetic acid moiety provides a ready handle for cyclization.May require additional steps to introduce the necessary side chain for cyclization.
Reaction Conditions Cyclization can often be achieved under mild conditions.May require harsher reaction conditions or more complex reagents for annulation.
Yield Yields are generally reported to be good to excellent in related photochemical cyclizations (27-91%).[1]Yields can be variable depending on the specific synthetic route and substrate.
Purity Profile The defined structure can lead to fewer side products in certain reaction pathways.The reactivity of the aldehyde group can sometimes lead to the formation of byproducts.
Versatility The acetyl and carboxylic acid groups offer multiple points for chemical modification.Primarily reactive at the aldehyde and hydroxyl groups.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent and reliable synthesis and analysis of pharmaceutical intermediates.

Synthesis of this compound

A general and robust method for the synthesis of phenoxyacetic acids involves the Williamson ether synthesis.

Materials:

  • 2'-Hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Etherification

  • To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a 1:1 mixture of THF and water.

  • Add lithium hydroxide (2 equivalents) to the solution and stir at room temperature for 2-3 hours, or until the ester is fully consumed as indicated by TLC.[2]

  • Remove the THF by evaporation under reduced pressure.

  • Add aqueous sodium bicarbonate solution and wash with ethyl acetate to remove any unreacted starting material. Discard the organic layer.

  • Acidify the aqueous layer to a pH of 2 with hydrochloric acid.

  • Extract the precipitated this compound with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of this compound and for detecting any process-related impurities.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient elution) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Method Validation Parameters:

The validation of the HPLC method should be performed according to ICH guidelines and would typically include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally required.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways and Experimental Workflows

Visual representations of synthetic pathways and experimental workflows can provide a clear and concise understanding of the processes involved.

Synthesis of this compound

G Synthesis of this compound A 2'-Hydroxyacetophenone C Ethyl 2-(2-acetylphenoxy)acetate A->C K2CO3, Acetone B Ethyl chloroacetate B->C D This compound C->D LiOH, THF/H2O

Caption: Williamson ether synthesis followed by hydrolysis.

General Workflow for HPLC Purity Analysis

G HPLC Purity Analysis Workflow A Sample Preparation B HPLC Analysis A->B C Data Acquisition B->C D Data Processing C->D E Purity Report D->E

Caption: Standard workflow for HPLC-based purity determination.

Potential Application in Benzofuran Synthesis

G Pathway to Benzofuran Derivatives A This compound B Intramolecular Cyclization A->B e.g., Photochemical irradiation C Benzofuranone Derivative B->C D Further Functionalization C->D E Pharmacologically Active Benzofuran D->E

References

Comparative Ulcerogenic Potential of Phenoxyacetic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ulcerogenic potential of phenoxyacetic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the gastrointestinal (GI) safety profile of these compounds is critical for the development of safer and more effective anti-inflammatory therapies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.

Data Summary: Ulcerogenic Potential of Phenoxyacetic Acid Derivatives and Other NSAIDs

The ulcerogenic potential of NSAIDs is a significant concern in their clinical use. Phenoxyacetic acid derivatives, such as diclofenac, are widely used but are associated with a risk of gastric damage. The following table summarizes comparative data on the ulcerogenic potential of various NSAIDs, with a focus on phenoxyacetic acids where data is available. The ulcer index is a common parameter used to quantify the extent of gastric mucosal damage in preclinical studies.

DrugChemical ClassAnimal ModelDoseUlcer Index (Mean ± SEM)Key FindingsReference
Diclofenac Phenoxyacetic AcidRat11.5 mg/kg (daily for 1 month)Marked and significant gastrointestinal mucosal damageDiclofenac was associated with significant gastrointestinal damage compared to nabumetone.[1]
Nitrofenac (Diclofenac derivative)Phenoxyacetic AcidRat10-40 mg/kgSignificantly lower than diclofenacThe addition of a nitroxybutyl moiety to diclofenac markedly reduces its ulcerogenic properties.[2]
Ibuprofen Propionic AcidRat88 mg/kg (daily for 1 month)Marked and significant gastrointestinal mucosal damageIbuprofen also caused significant gastrointestinal damage.[1]
Nabumetone NaphthylalkanoneRat79 mg/kg (daily for 1 month)Devoid of gastrointestinal irritancyNabumetone maintained anti-inflammatory activity without significant GI side effects.[1]
Phenylbutazone Pyrazolidine derivativeHorse-Higher than firocoxibPhenylbutazone induced more severe glandular gastric ulceration compared to the COX-2 selective inhibitor firocoxib.[3]
Firocoxib Coxib (COX-2 selective)Horse-Lower than phenylbutazoneCOX-2 selective NSAIDs may have a better GI safety profile.[3]
Compound 5f Phenoxyacetic Acid DerivativeRat-Showed no stomach ulcersA newly synthesized phenoxyacetic acid derivative with significant anti-inflammatory effects and a good GI safety profile.[4][5]
Compound 7b Phenoxyacetic Acid DerivativeRat-Showed no stomach ulcersAnother novel phenoxyacetic acid derivative with promising anti-inflammatory and GI safety profiles.[4][5]

Experimental Protocols

The evaluation of ulcerogenic potential in preclinical studies typically involves inducing gastric ulcers in animal models using NSAIDs. The following is a detailed methodology for a commonly used experimental model.

NSAID-Induced Gastric Ulcer Model in Rats

1. Animals: Male Wistar rats weighing between 180-220g are commonly used.[6] The animals are housed in cages with wire mesh bottoms to prevent coprophagy and are maintained under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[6]

2. Induction of Gastric Ulcers: The rats are fasted for 24 hours before the experiment, with continued access to water.[7] The test compound (phenoxyacetic acid derivative or other NSAID) is then administered orally or subcutaneously at a specific dose. A control group receives the vehicle (the solvent used to dissolve the drug). After a set period, typically 4-8 hours, the animals are euthanized.[7]

3. Evaluation of Gastric Lesions: The stomachs are removed, opened along the greater curvature, and rinsed with saline to visualize the gastric mucosa. The severity of the lesions is then scored.

4. Ulcer Index Calculation: The ulcer index is a quantitative measure of the extent of gastric damage. It can be calculated based on the number and severity of the ulcers. A common scoring system is as follows:

  • 0: No ulcer

  • 1: Red coloration

  • 2: Spot ulcers

  • 3: Hemorrhagic streaks

  • 4: Ulcers >3 mm but <5 mm

  • 5: Ulcers >5 mm

The sum of the scores per animal is then divided by a factor (e.g., 10) to obtain the ulcer index.

Signaling Pathways and Experimental Workflow

Arachidonic Acid Pathway and NSAID-Induced Ulcerogenesis

The primary mechanism by which most NSAIDs, including phenoxyacetic acids, cause gastric ulcers is through the inhibition of cyclooxygenase (COX) enzymes.[8] This inhibition disrupts the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[9]

Arachidonic Acid Pathway in Gastric Mucosa membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 ulcer Gastric Ulceration cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases prostaglandins Prostaglandins (PGE2, PGI2) pgs->prostaglandins Conversion mucosal_protection Gastric Mucosal Protection: - Increased Mucus Production - Increased Bicarbonate Secretion - Maintained Blood Flow prostaglandins->mucosal_protection nsaids Phenoxyacetic Acids (e.g., Diclofenac) nsaids->inhibition inhibition->cox1 inhibition->cox2 Inhibition inhibition->ulcer Leads to

Caption: NSAID-induced ulcerogenesis via COX inhibition.

Experimental Workflow for Assessing Ulcerogenic Potential

The following diagram illustrates the typical workflow for evaluating the ulcerogenic potential of phenoxyacetic acids in a preclinical setting.

Experimental Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep grouping Grouping of Animals (Control and Treatment Groups) animal_prep->grouping drug_admin Drug Administration (Phenoxyacetic Acid / Vehicle) grouping->drug_admin incubation Incubation Period (e.g., 4-8 hours) drug_admin->incubation euthanasia Euthanasia and Stomach Collection incubation->euthanasia lesion_eval Evaluation of Gastric Lesions (Macroscopic Scoring) euthanasia->lesion_eval ulcer_index Calculation of Ulcer Index lesion_eval->ulcer_index histology Histopathological Examination (Optional) lesion_eval->histology data_analysis Data Analysis and Comparison ulcer_index->data_analysis histology->data_analysis end End data_analysis->end

Caption: Workflow for ulcerogenic potential assessment.

References

Comparative Efficacy of Phenoxyacetic Acid-Based Antibacterial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of established and novel phenoxyacetic acid-based agents. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of mechanisms and workflows.

The phenoxyacetic acid scaffold is a foundational structure in the development of antibacterial agents, most notably represented by phenoxymethylpenicillin (Penicillin V). This guide explores the efficacy of Penicillin V alongside novel synthetic derivatives, offering a comparative analysis based on available in vitro data.

Comparative Antibacterial Efficacy

The antibacterial efficacy of phenoxyacetic acid derivatives can be quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The data presented below compares the activity of the classic antibiotic, Penicillin V, with novel synthesized phenoxyacetamide derivatives against Gram-positive bacteria.

Antibacterial AgentChemical ClassTarget Organism(s)MIC (µg/mL)Reference
Phenoxymethylpenicillin (Penicillin V) β-Lactam PenicillinStaphylococcus spp.≤ 0.12EUCAST Breakpoint
N-(2-hydroxyl-5-chlorophenyl)-2-phenoxyacetamide PhenoxyacetamideGram-positive bacteria25[1]
N-{[dibutyl(acetamidooxy)stannyl]oxy}-2-phenoxyacetamide anisole Organotin PhenoxyacetamideStaphylococcus aureus1.56 - 3.125[2]

Note: Data for novel compounds against Gram-negative bacteria like E. coli were not available in the cited literature, highlighting an area for future research. The MIC for Penicillin V is the clinical breakpoint for susceptibility, indicating the concentration at which the bacteria are considered treatable.

Mechanism of Action

Phenoxyacetic acid-based agents can exhibit different mechanisms of action depending on their structural modifications.

1. Inhibition of Cell Wall Synthesis (e.g., Penicillin V)

The classical mechanism, employed by β-lactam antibiotics like Penicillin V, involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] This is achieved by the irreversible acylation of the DD-transpeptidase enzyme, also known as a Penicillin-Binding Protein (PBP).[2] This inactivation prevents the final cross-linking of the peptidoglycan chains, weakening the cell wall and leading to osmotic lysis and cell death.[2] Since mammalian cells lack a cell wall, this mechanism provides selective toxicity against bacteria.[2]

Penicillin_MoA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Cell Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Cross-linking by PBP Lysis Cell Lysis (Death) CellWall->Lysis Synthesis Blocked, Wall Weakens PenV Penicillin V (Phenoxymethylpenicillin) PenV->PBP Binds to & Inhibits MIC_Workflow start Start prep_agent Prepare Serial Dilutions of Agent in 96-Well Plate start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read Visually Inspect Wells for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

References

A Comparative Guide to the In Vitro and In Vivo Activity of Phenoxyacetic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fenclofenac

Fenclofenac is a non-steroidal anti-inflammatory drug that has been used in the treatment of rheumatism.[1] Its therapeutic effects are attributed to its ability to modulate the inflammatory response. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[2] This guide will explore the activity of Fenclofenac in both laboratory (in vitro) and whole-organism (in vivo) settings.

In Vitro Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory action of Fenclofenac stems from its inhibition of the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. The inhibitory activity of NSAIDs against these isoforms is a critical determinant of their efficacy and side-effect profile.

Quantitative Data: COX Inhibition
CompoundTargetAssay TypeIC50
FenclofenacCOX-1 (ovine)Colorimetric Inhibitor ScreeningData not available in search results
FenclofenacCOX-2 (ovine)Colorimetric Inhibitor ScreeningData not available in search results

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Specific IC50 values for Fenclofenac were not available in the provided search results. However, it is established that Fenclofenac acts by blocking prostaglandin synthesis through COX inhibition.[2]

In Vivo Activity: Anti-Inflammatory Effects

The anti-inflammatory properties of Fenclofenac have been demonstrated in animal models. A standard method for evaluating anti-inflammatory drugs is the carrageenan-induced paw edema model in rats.[3][4][5] This test measures the ability of a compound to reduce swelling caused by the injection of carrageenan, an inflammatory agent.[3][6]

Quantitative Data: Carrageenan-Induced Paw Edema in Rats
CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaReference Compound
FenclofenacNot SpecifiedOral3 hoursApprox. 30%Phenylbutazone (~55%)
FenclofenacNot SpecifiedOral5 hoursApprox. 40%Phenylbutazone (~60%)

Data is estimated from graphical representations in scientific literature. The potency of fenclofenac in acute tests for anti-inflammatory activity was found to be approximately equipotent to acetylsalicylic acid.[7] In chronic anti-inflammatory tests, such as established adjuvant arthritis, Fenclofenac was found to be more potent than acetylsalicylic acid and ibuprofen.[7]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

Materials:

  • COX-1 (ovine) and COX-2 (recombinant ovine) enzymes

  • Assay buffer

  • Hemin

  • Test compound (Fenclofenac)

  • Colorimetric substrate solution (TMPD)

  • Arachidonic acid

  • 96-well plate

  • Plate reader

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound (Fenclofenac) at various concentrations to the inhibitor wells. For control wells (100% initial activity), a diluent is added.

  • Incubate the plate for five minutes at 25°C.

  • Add the colorimetric substrate solution to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Shake the plate for a few seconds and read the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema

This model is a well-established method for assessing the acute anti-inflammatory activity of compounds.[4][5]

Animals:

  • Male or female rats (specific strain, e.g., Wistar or Sprague-Dawley) weighing between 150-200g.

Materials:

  • Carrageenan (1% suspension in saline)

  • Test compound (Fenclofenac)

  • Reference drug (e.g., Indomethacin or Phenylbutazone)

  • Plethysmometer or calipers

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (Fenclofenac), reference drug, or vehicle (control) is administered, typically orally (p.o.) or intraperitoneally (i.p.).

  • After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.[9]

  • The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

  • The percentage inhibition of edema by the test and reference drugs is calculated relative to the control group.

Mandatory Visualizations

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Fenclofenac Fenclofenac Fenclofenac->COX-1 / COX-2 Inhibition

Caption: The COX signaling pathway and the inhibitory action of Fenclofenac.

Experimental Workflow for Carrageenan-Induced Paw Edema

Edema_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Measurement Baseline Paw Measurement Animal Acclimatization->Baseline Paw Measurement Drug Administration (Fenclofenac/Control) Drug Administration (Fenclofenac/Control) Baseline Paw Measurement->Drug Administration (Fenclofenac/Control) Carrageenan Injection Carrageenan Injection Drug Administration (Fenclofenac/Control)->Carrageenan Injection Paw Volume Measurement (Hourly) Paw Volume Measurement (Hourly) Carrageenan Injection->Paw Volume Measurement (Hourly) Calculate Edema Volume Calculate Edema Volume Paw Volume Measurement (Hourly)->Calculate Edema Volume Calculate % Inhibition Calculate % Inhibition Calculate Edema Volume->Calculate % Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Safety Operating Guide

Proper Disposal of 2-(2-acetylphenoxy)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(2-acetylphenoxy)acetic acid, ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Disposal Procedures

The primary and recommended method for the disposal of this compound is to engage a licensed chemical waste disposal company.[1][3] Do not dispose of this chemical down the drain or as regular trash.[3][4]

Step-by-Step Disposal Plan:

  • Containment: Keep the waste chemical in its original container or a clearly labeled, compatible, and sealed container to prevent leaks or spills.

  • Labeling: Ensure the container is accurately labeled with the full chemical name, "Hazardous Waste," and any other required hazard symbols.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for a licensed hazardous waste carrier to collect and dispose of the material in accordance with local, state, and federal regulations.[1][3]

In the event of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or silica gel.[1] Collect the absorbed material and place it into a sealed, airtight container for disposal by a licensed waste carrier.[1]

Quantitative Data Summary

For the safe handling and disposal of this compound and similar chemicals, certain quantitative parameters are crucial. The following table summarizes key data points.

ParameterValue/InformationSource
CAS Number 1878-62-2[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P264, P271, P305+P351+P338[1]
Disposal Method Licensed Waste Carrier[1][3]
Spill Containment Inert Absorbent Material[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A Start: Have this compound waste? G Has a spill occurred? A->G No A->G Yes B Is the container properly labeled and sealed? C Label container with 'Hazardous Waste' and chemical name. B->C No D Store in designated secondary containment. B->D Yes C->D E Contact licensed waste disposal service for pickup. D->E F End: Waste disposed of safely and in compliance. E->F G->B No H Absorb with inert material and place in a sealed container. G->H Yes H->B

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Personal protective equipment for handling 2-(2-acetylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-acetylphenoxy)acetic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling similar acetic acid derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting goggles are recommended.[1]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Always check for leaks before use.[2][3]
Lab Coat or Synthetic ApronLong-sleeved and fire/flame resistant to protect against splashes and spills.[1][2]
Respiratory Full-face Respirator or Vapor RespiratorRequired if working in poorly ventilated areas or if exposure limits are exceeded.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are easily accessible.[2][4]

  • Remove all sources of ignition, as acetic acid derivatives can be flammable.[2][5]

  • Use spark-proof tools and explosion-proof equipment.[1][5]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in dust or vapors.[6]

  • Wash hands thoroughly after handling the substance.[3][6]

  • Use a funnel and other appropriate tools to prevent spills when transferring the chemical.[2]

3. In Case of a Spill:

  • For large spills, a self-contained breathing apparatus and a full protective suit should be worn.[4]

  • Contain the spill using an inert absorbent material like sand or diatomaceous earth.[5][7]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][5]

  • Ventilate the affected area.[7]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[3][4]

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][4]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of the chemical waste in suitable, closed containers that are properly labeled.[1]

    • Do not mix with other waste.[8]

    • Arrange for disposal through a licensed professional waste disposal service.[9]

    • Follow all local, national, and international regulations for hazardous waste disposal.[8]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

    • Dispose of contaminated packaging as you would the unused product.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_chem Handle Chemical in Fume Hood prep_emergency->handle_chem handle_transfer Use Proper Transfer Techniques handle_chem->handle_transfer handle_spill Follow Spill Response Protocol handle_transfer->handle_spill Spill Occurs post_decon Decontaminate Work Area handle_transfer->post_decon Experiment Complete handle_spill->post_decon post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Collect Waste in Labeled, Sealed Containers post_wash->disp_waste disp_service Arrange for Professional Waste Disposal disp_waste->disp_service

Caption: Safe handling workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.